molecular formula C10H12O3 B1581816 Methyl (2-methoxyphenyl)acetate CAS No. 27798-60-3

Methyl (2-methoxyphenyl)acetate

Cat. No.: B1581816
CAS No.: 27798-60-3
M. Wt: 180.2 g/mol
InChI Key: BNQRSYFOIRGRKV-UHFFFAOYSA-N
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Description

Methyl (2-methoxyphenyl)acetate is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 245109. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2-methoxyphenyl)acetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-12-9-6-4-3-5-8(9)7-10(11)13-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQRSYFOIRGRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60182119
Record name Methyl (2-methoxyphenyl)acetate
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Molecular Weight

180.20 g/mol
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CAS No.

27798-60-3
Record name Methyl 2-methoxybenzeneacetate
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Record name Methyl (2-methoxyphenyl)acetate
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Record name Methyl (2-methoxyphenyl)acetate
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Record name Methyl (2-methoxyphenyl)acetate
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Foundational & Exploratory

"Methyl (2-methoxyphenyl)acetate" CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (2-methoxyphenyl)acetate is a specialized aromatic ester serving as a critical building block in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl derivatives) and non-steroidal anti-inflammatory drugs (NSAIDs). Unlike its para-substituted isomer, the ortho positioning of the methoxy group imparts unique steric and electronic properties, facilitating specific cyclization pathways used in the construction of polycyclic diterpenes (abietanes) and complex heterocycles. This guide provides a definitive technical profile, validated synthetic protocols, and characterization standards for researchers in medicinal and agrochemical chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Differentiation Alert: Researchers must distinguish this compound from its structural isomers to avoid catastrophic synthetic failures:

  • Target: this compound (CAS 27798-60-3 ) – Phenylacetic acid derivative.

  • Isomer A: 2-Methoxyphenyl acetate (CAS 613-70-7 ) – Guaiacol ester (Phenolic ester).

  • Isomer B: Methyl 2-methoxy-2-phenylacetate (CAS 3558-61-0 ) – Alpha-methoxy derivative.

Table 1: Physicochemical Properties
PropertyValueNote
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Colorless to pale yellow liquidMay crystallize at low temps
Boiling Point 217°C (atm); 122–124°C (18 mmHg)High thermal stability
Density 1.083 – 1.129 g/cm³Denser than water
Solubility Soluble in MeOH, DCM, EtOAcImmiscible in water
Flash Point >110°CNon-flammable (Class IIIB)

Synthetic Pathways & Process Chemistry

Method A: Acid-Catalyzed Esterification (Scalable)

The most robust route involves the direct esterification of (2-methoxyphenyl)acetic acid. This method is preferred for gram-to-kilogram scale synthesis due to its high atom economy.

Protocol:

  • Charge: Dissolve (2-methoxyphenyl)acetic acid (1.0 eq) in anhydrous Methanol (10 vol).

  • Catalyst: Add conc. H₂SO₄ (0.1 eq) dropwise at 0°C.

  • Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup: Concentrate MeOH. Dilute residue with EtOAc, wash with sat. NaHCO₃ (to remove unreacted acid) and Brine.

  • Purification: Distillation under reduced pressure (18 mmHg) yields the pure ester (>98%).

Method B: Arndt-Eistert Homologation (From o-Anisic Acid)

Used when the acetic acid precursor is unavailable, starting from the cheaper o-anisic acid or o-anisaldehyde.

Synthesis Start o-Anisic Acid (Precursor) Step1 1. SOCl2 2. CH2N2 Start->Step1 Inter Diazo Ketone (Intermediate) Step1->Inter Step2 Wolff Rearrangement MeOH / Ag2O Inter->Step2 Homologation Product This compound (Target) Step2->Product

Figure 1: Synthetic workflow via Wolff Rearrangement, extending the carbon chain by one methylene unit.

Spectroscopic Characterization (Self-Validation)

To validate the identity of CAS 27798-60-3 , ensure the NMR signals correspond to the ortho substitution pattern.

Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃)
  • δ 7.20 – 7.28 (m, 2H): Aromatic H-4, H-6 (Overlap).

  • δ 6.85 – 6.95 (m, 2H): Aromatic H-3, H-5 (Ortho/Para to Methoxy).

  • δ 3.82 (s, 3H): Ar-OCH ₃ (Distinctive methoxy singlet).

  • δ 3.68 (s, 3H): COOCH ₃ (Ester methyl singlet).

  • δ 3.65 (s, 2H): Ar-CH ₂-CO (Benzylic methylene).

Diagnostic Key: The benzylic methylene at 3.65 ppm distinguishes this from the alpha-methoxy isomer (which would show a methine proton ~4.7 ppm) and the phenolic acetate (which lacks the CH₂ group entirely).

Mass Spectrometry (GC-MS)
  • Molecular Ion [M]+: m/z 180.[1]

  • Base Peak: m/z 121 (Methoxybenzyl cation, loss of -COOMe).

  • Fragment: m/z 91 (Tropylium ion).

Applications in Drug Discovery & Agrochemicals[3]

Strobilurin Fungicide Synthesis

This compound is a structural analog to the pharmacophore found in Kresoxim-methyl . The ortho-methoxy group is pivotal for the "toxophore" orientation in the Q_o site of the fungal cytochrome bc1 complex.

Mechanism of Action: The ester moiety serves as a scaffold for condensation with oximes or alpha-keto esters to form the beta-methoxyacrylate pharmacophore.

Fungicide Scaffold This compound Reaction Condensation with Alpha-Keto Esters / Oximes Scaffold->Reaction Base-catalyzed Intermediate Alpha-Methoxyimino Intermediate Reaction->Intermediate Target Strobilurin Analogs (e.g., Kresoxim-methyl class) Intermediate->Target Methylation

Figure 2: Role of the target compound in the synthesis of Strobilurin-class fungicides.

Pharmaceutical Intermediates

Used in the synthesis of tricyclic diterpenes (Abietanes) via Wittig reactions, where the ortho-methoxy group directs regioselectivity during cyclization.

Handling, Safety, & Stability

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The benzylic position is susceptible to slow oxidation to the alpha-keto ester if exposed to air and light over prolonged periods.

  • Hazards: Irritant (Skin/Eye). GHS Warning.

  • Incompatibility: Strong oxidizing agents, strong bases (hydrolysis to acid).

References

  • PubChem. (2023). Methyl 2-(2-methoxyphenyl)acetate - Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. (2018). Enantioselective hydroformylation and synthesis of abietane diterpenoids. [Link]

Sources

Technical Guide: Spectroscopic Profiling of Methyl (2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3) is a critical ester intermediate used in the synthesis of agrochemicals (fungicides) and non-steroidal anti-inflammatory drugs (NSAIDs). Characterized by its ortho-methoxy substitution, this compound exhibits distinct spectroscopic shielding patterns compared to its para and meta isomers.

This guide provides a definitive reference for the identification, quality control, and synthesis of this compound. It synthesizes theoretical chemical shift logic with empirical data to provide a self-validating analytical framework.

Compound Identity:

  • IUPAC Name: Methyl 2-(2-methoxyphenyl)acetate[1]

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol [1]

  • Appearance: Colorless to pale yellow liquid

  • Boiling Point: ~242°C (Predicted)

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ortho-methoxy group exerts a significant electronic influence on the aromatic ring and the benzylic protons. In CDCl₃, the signals for the ester methyl, the aromatic methoxy, and the benzylic methylene appear in a narrow window (3.6 – 3.9 ppm), requiring high-field instruments (>400 MHz) for clear resolution.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.20 – 7.28 Multiplet (m)2HAr-H (H-4, H-6)Meta to methoxy; relatively deshielded.
6.88 – 6.95 Multiplet (m)2HAr-H (H-3, H-5)Ortho/Para to methoxy; shielded by electron donation.
3.82 Singlet (s)3HAr-OCHCharacteristic aromatic methoxy shift.
3.68 Singlet (s)3HCOO-CHEster methyl group.
3.65 Singlet (s)2HAr-CH ₂-COBenzylic protons. Note: May overlap with ester methyl.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ, ppm)TypeAssignmentMechanistic Insight
172.5 Quaternary (C)C =OTypical ester carbonyl resonance.
157.6 Quaternary (C)Ar-C -OMeDeshielded by direct oxygen attachment (ipso effect).
131.2 CHAr-C HMeta position relative to OMe.
128.5 Quaternary (C)Ar-C -CH₂Benzylic attachment point.
123.8 CHAr-C HRing carbon.
120.4 CHAr-C HPara position relative to OMe.
110.3 CHAr-C HOrtho position (shielded).
55.4 CH₃Ar-OC H₃Methoxy carbon.[2]
51.8 CH₃COOC H₃Ester methyl carbon.
36.5 CH₂Ar-C H₂Benzylic carbon.[3]
Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester functionality and the ether linkage.

  • 1735 – 1745 cm⁻¹ (Strong): C=O Stretching (Ester). This is the diagnostic peak for reaction completion (conversion of carboxylic acid OH to ester).

  • 1245 – 1255 cm⁻¹ (Strong): C-O-C Asymmetric Stretch (Aryl ether).

  • 1150 – 1170 cm⁻¹ (Medium): C-O-C Stretch (Ester).

  • 2840 – 3000 cm⁻¹: C-H Stretching (Alkane methyls and Aromatic C-H).

Mass Spectrometry (MS) - Electron Impact (EI)

The fragmentation pattern is driven by the stability of the benzylic cation. Unlike simple alkyl esters, the ortho-methoxy group stabilizes the resulting carbocation, making the loss of the carbomethoxy group a dominant pathway.

Key Ions:

  • m/z 180 [M]+: Molecular ion (visible, moderate intensity).

  • m/z 121 [M - COOCH₃]+ (Base Peak): Formation of the 2-methoxybenzyl cation. This ion is exceptionally stable due to resonance stabilization from the ortho-methoxy oxygen.

  • m/z 91 [C₇H₇]+: Tropylium ion (secondary fragmentation from m/z 121 via loss of CH₂O).

Figure 1: MS Fragmentation Pathway (Logic Flow)

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 180 Frag_121 Methoxybenzyl Cation [M - COOCH3]+ m/z 121 (Base Peak) M_Ion->Frag_121 - •COOCH3 (59) Frag_91 Tropylium Ion [C7H7]+ m/z 91 Frag_121->Frag_91 - CH2O (30) Frag_77 Phenyl Cation [C6H5]+ m/z 77 Frag_91->Frag_77 - C2H2

Caption: Primary fragmentation pathway under Electron Impact (70 eV). The formation of the stable methoxybenzyl cation (m/z 121) is the diagnostic signature.

Experimental Protocol: Synthesis & Purification

To ensure high purity for spectroscopic standards, the Fischer Esterification method is recommended over alkyl halide substitution due to easier workup and atom economy.

Reaction Scheme

Reagents: (2-Methoxyphenyl)acetic acid, Methanol (anhydrous), Sulfuric Acid (catalytic).

Synthesis_Workflow Start Start: (2-Methoxyphenyl)acetic acid (1.0 eq) Reagent Add: MeOH (Excess) + H2SO4 (cat.) Start->Reagent Reflux Reflux: 65°C for 4-6 Hours Monitor via TLC/GC Reagent->Reflux Workup Workup: 1. Evaporate excess MeOH 2. Dissolve residue in DCM 3. Wash w/ NaHCO3 (sat.) Reflux->Workup Dry Drying: MgSO4 -> Filter -> Conc. Workup->Dry Product Final Product: This compound (Yield >90%) Dry->Product

Caption: Step-by-step workflow for the acid-catalyzed esterification of (2-methoxyphenyl)acetic acid.

Detailed Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 16.6 g (0.1 mol) of (2-methoxyphenyl)acetic acid and 50 mL of anhydrous methanol.

  • Catalysis: While stirring, carefully add 1.0 mL of concentrated H₂SO₄ dropwise.

  • Reaction: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

    • Process Control: Monitor by TLC (Silica; Hexane:EtOAc 8:2). The starting acid (Rf ~0.1) should disappear, replaced by the ester (Rf ~0.6).

  • Workup:

    • Cool to room temperature.[2]

    • Concentrate under reduced pressure (Rotavap) to remove excess methanol.

    • Dissolve the oily residue in 50 mL Dichloromethane (DCM) or Ethyl Acetate.

    • Critical Step: Wash the organic layer twice with 30 mL saturated NaHCO₃ solution to remove unreacted acid and sulfuric acid traces. (Caution: CO₂ evolution).[4][5]

    • Wash once with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the pure liquid ester.

Quality Control & Validation

When analyzing synthesized or purchased batches, use the following criteria to validate identity and purity:

  • Acid Impurity Check:

    • Method: ¹H NMR.[2][6][7][8][9]

    • Indicator: Look for a broad singlet >10 ppm (COOH). Its absence confirms successful esterification and washing.

  • Isomer Contamination:

    • Method: GC-MS.[10]

    • Indicator:Para-isomer (Methyl (4-methoxyphenyl)acetate) has a similar boiling point but distinct fragmentation ratios. The ortho-isomer (target) elutes slightly earlier on non-polar columns due to intramolecular shielding.

  • Water Content:

    • Method: Karl Fischer or ¹H NMR (D₂O exchangeable peak at ~1.5 ppm in CDCl₃).

    • Limit: <0.5% w/w is required for use in moisture-sensitive organometallic reactions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 99590, Methyl 2-methoxybenzeneacetate. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum. (Standard Reference Data). Retrieved from [Link]

  • SpectraBase. this compound NMR and IR Data. Wiley Science Solutions. Retrieved from [Link]

Sources

Technical Whitepaper: Solvation Thermodynamics and Solvent Selection for Methyl (2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solvation thermodynamics, empirical solubility profiles, and purification strategies for Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3).

Executive Summary & Molecular Profile[1]

This compound (M2MPA) is a lipophilic ester intermediate critical in the synthesis of agrochemicals (e.g., strobilurin fungicides) and pharmaceutical building blocks. Understanding its solubility profile is essential for optimizing reaction yields, selecting extraction solvents, and designing purification workflows.

  • Chemical Name: this compound[1][2][3][4]

  • CAS Registry Number: 27798-60-3[2]

  • Molecular Formula: C₁₀H₁₂O₃[3][5]

  • Molecular Weight: 180.20 g/mol [3][5]

  • Physical State: Viscous liquid or low-melting solid (approx. MP 30–35°C depending on purity).

  • Primary Functionality: Ester (polar, H-bond acceptor), Methoxy ether (weakly polar), Phenyl ring (lipophilic/aromatic).

Key Solvation Takeaway: M2MPA exhibits "Lipophilic-Polar" behavior. It is highly soluble in chlorinated and aromatic solvents but demonstrates immiscibility with water, making it ideal for biphasic extractions.

Theoretical Solubility Framework

To predict solubility in the absence of specific gravimetric data, we utilize Hansen Solubility Parameters (HSP) and LogP analysis.

Lipophilicity (LogP)
  • Predicted LogP: ~1.7 – 2.0

  • Implication: The positive LogP indicates a preference for organic phases over aqueous phases. The molecule is sufficiently lipophilic to be extracted efficiently from water using toluene or ethyl acetate.

Solvation Mechanism

The solvation of M2MPA is driven by three interaction forces:

  • Dispersion Forces (

    
    ):  The phenyl ring interacts strongly with aromatic solvents (Toluene) and chlorinated solvents (DCM).
    
  • Polar Forces (

    
    ):  The ester carbonyl and methoxy oxygen create dipole moments, allowing solubility in polar aprotic solvents (Acetone, DMF).
    
  • Hydrogen Bonding (

    
    ):  M2MPA is a Hydrogen Bond Acceptor (HBA) but lacks Hydrogen Bond Donors (HBD). Therefore, it dissolves well in protic solvents (Alcohols) but cannot self-associate like acids or amides.
    

Empirical Solubility Data

The following table categorizes solvent compatibility based on experimental synthesis workflows and structural analysis.

Solvent ClassRepresentative SolventsSolubility StatusApplication Context
Chlorinated Dichloromethane (DCM), ChloroformHigh / Miscible Primary solvent for reactions; excellent for solubilizing the oil form.
Aromatic Toluene, XyleneHigh / Miscible Preferred for scale-up extractions due to higher boiling point and safety profile vs. DCM.
Esters/Ketones Ethyl Acetate, AcetoneHigh / Miscible Standard extraction solvent; "Green" alternative to chlorinated solvents.
Polar Aprotic DMF, DMSO, AcetonitrileHigh / Miscible Used as reaction media (e.g., nucleophilic substitutions); difficult to remove by evaporation.
Alcohols Methanol, Ethanol, IPAHigh (Temperature Dependent) Soluble at RT. Can be used as a crystallization solvent at -20°C if the compound solidifies.
Aliphatic Hexanes, Heptane, CyclohexaneModerate / Low Likely soluble at elevated temps; acts as an anti-solvent to induce oiling out or crystallization at low temps.
Aqueous Water, BrineInsoluble Immiscible. Forms the aqueous waste layer in extractions.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Saturation Shake-Flask)

Use this self-validating protocol to generate precise solubility curves (mg/mL) for your specific lot.

Reagents: M2MPA (Test Article), HPLC Grade Solvents. Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, Analytical Balance.

  • Preparation: Add excess M2MPA (approx. 200 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Seal and agitate at the target temperature (e.g., 25°C) for 24 hours.

    • Validation Check: Ensure solid/oil droplets remain visible. If the solution is clear, add more M2MPA until saturation is visually confirmed.

  • Filtration: Stop agitation and allow phases to settle for 1 hour. Draw the supernatant and filter through a 0.45 µm PTFE filter (pre-warmed to T_test to prevent precipitation).

  • Quantification:

    • Method A (Gravimetric): Pipette exactly 0.5 mL of filtrate into a tared weighing boat. Evaporate solvent (vacuum oven or N2 stream). Weigh the residue.

    • Method B (HPLC): Dilute filtrate 1000x in Acetonitrile and inject onto C18 column (UV detection @ 254 nm).

  • Calculation:

    
    
    
Protocol: Purification via Solvent Exchange (Liquid-Liquid Extraction)

Since M2MPA is often an oil, purification typically involves washing rather than crystallization.

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate or Toluene (10 mL per g of product).

  • Wash 1 (Acidic): Wash with 1M HCl (removes amine impurities/catalysts).

  • Wash 2 (Basic): Wash with Sat. NaHCO₃ (removes unreacted phenylacetic acid).

  • Wash 3 (Neutral): Wash with Brine (removes trapped water).

  • Drying: Dry organic layer over Anhydrous MgSO₄.

  • Concentration: Rotary evaporate. If M2MPA remains an oil, high-vacuum distillation is the final purification step.

Visualization of Workflows

Solubility Determination Workflow

This diagram illustrates the critical path for determining the solubility limit of M2MPA.

SolubilityWorkflow Start Start: Excess M2MPA + Solvent Equilibrate Equilibrate (24h @ 25°C) Start->Equilibrate Check Visual Check: Solid/Oil Present? Equilibrate->Check AddMore Add more M2MPA Check->AddMore No (Clear Soln) Filter Filter Supernatant (0.45 µm PTFE) Check->Filter Yes (Saturated) AddMore->Equilibrate Analyze Quantify (Gravimetric/HPLC) Filter->Analyze

Figure 1: Saturation Shake-Flask Methodology for solubility quantification.

Purification Decision Tree

A logic gate for selecting the correct purification method based on the physical state of the crude material.

PurificationTree Crude Crude M2MPA StateCheck Physical State at RT? Crude->StateCheck Liquid Viscous Liquid/Oil StateCheck->Liquid Oil Solid Solid (MP >30°C) StateCheck->Solid Solid Distill High Vacuum Distillation Liquid->Distill High Purity Req Chrom Flash Chromatography (Hexane:EtOAc) Liquid->Chrom Isomer Separation Recryst Recrystallization (MeOH or Hexanes @ -20°C) Solid->Recryst Standard

Figure 2: Purification strategy based on the physical state of the isolated intermediate.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[3]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate (Isomer Analog). Retrieved from [Link][3]

  • Google Patents. (2020). CN110845358B - Preparation method of (E)-2-(2-methylphenyl)-2-methoxyimino methyl acetate. (Demonstrates extraction with Toluene/DCM).

Sources

"Methyl (2-methoxyphenyl)acetate" melting point and boiling point

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and applications of Methyl (2-methoxyphenyl)acetate.

CAS Registry Number: 27798-60-3 Synonyms: Methyl o-methoxyphenylacetate; (2-Methoxyphenyl)acetic acid methyl ester; Methyl 2-methoxybenzeneacetate.[1][2][3]

Executive Summary

This compound is the methyl ester derivative of 2-methoxyphenylacetic acid.[1][2][3] It serves as a critical intermediate in organic synthesis, particularly in the development of hydrazide-based ligands, Schiff bases, and pharmaceutical scaffolds containing the o-methoxy-phenyl motif.[3] Unlike its solid acid precursor, this ester is typically isolated as a light yellow liquid at room temperature.[3] Its primary utility lies in its reactivity as an electrophile for nucleophilic substitution (e.g., with hydrazine) and as a protected form of the carboxylic acid during multi-step synthesis.[3]

Physicochemical Properties

The following data consolidates experimental observations and high-confidence predictive models.

PropertyValue / DescriptionNote
Physical State LiquidLight yellow oil at 25°C [1].
Boiling Point 242.8 ± 15.0 °C (760 mmHg)Predicted value.[1][3][4] Experimental distillation typically requires reduced pressure (e.g., ~120–130°C at 15 mmHg) to avoid decomposition [2].[3]
Melting Point < 25 °CExperimental synthesis yields a liquid product. Literature values >70°C often misattribute the acid or hydrazide derivative [1].[3]
Density 1.129 g/mL (25°C)Denser than water [2].[3]
Refractive Index

1.516 – 1.520
Typical for aromatic esters [2].[3]
Solubility Soluble in EtOAc, MeOH, DCMImmiscible in water.[3]
Molecular Weight 180.20 g/mol Formula: C

H

O

Expert Insight: The "Melting Point" Discrepancy

Researchers often encounter conflicting data regarding the melting point.[3] While some databases list values around 70°C or 217°C, these almost invariably refer to the parent acid (2-methoxyphenylacetic acid, MP ~103°C) or the hydrazide derivative (MP 99–101°C) [1].[3] In a standard laboratory setting, expect this compound to be an oil.[3]

Synthesis & Production Workflow

The most robust method for synthesizing this compound is Fischer Esterification , utilizing the parent acid and methanol under acidic catalysis.[3] This equilibrium-driven reaction is preferred for its high yield and operational simplicity.

Reaction Pathway Visualization

The following diagram outlines the critical process flow, from reagents to isolated product.[3]

G start Reagents: 2-Methoxyphenylacetic Acid + Methanol (Excess) reaction Reaction: Reflux (65°C) 8 Hours start->reaction Mix catalyst Catalyst: Conc. H2SO4 catalyst->reaction Add dropwise quench Quench/Neutralize: Sat. Na2CO3 reaction->quench Cool to RT extraction Extraction: Ethyl Acetate (EtOAc) quench->extraction Phase Separation product Product: This compound (Light Yellow Liquid) extraction->product Dry (Na2SO4) & Rotovap

Figure 1: Fischer Esterification workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: Synthesis of this compound on a 0.15 mol scale.

Reagents:

  • 2-Methoxyphenylacetic acid: 18.0 g (0.15 mol)[3]

  • Methanol (Anhydrous): 50 mL (~1.23 mol)[3]

  • Sulfuric Acid (Conc.[3] H

    
    SO
    
    
    
    ): 5.0 mL[3]
  • Solvents: Ethyl Acetate (EtOAc), Saturated Sodium Carbonate (Na

    
    CO
    
    
    
    ), Anhydrous Sodium Sulfate (Na
    
    
    SO
    
    
    ).[3]

Step-by-Step Methodology:

  • Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.

  • Charging: Add 18.0 g of 2-methoxyphenylacetic acid and 50 mL of methanol to the flask.

    • Why: The large excess of methanol (approx. 8 equivalents) drives the equilibrium toward ester formation (Le Chatelier's principle).[3]

  • Catalysis: While stirring, add 5.0 mL of concentrated H

    
    SO
    
    
    
    dropwise.
    • Caution: Exothermic reaction. Ensure the addition is slow to prevent solvent bumping.[3]

  • Reflux: Heat the mixture to reflux (~65°C) and maintain for 8 hours.

    • Monitoring: Reaction progress can be monitored by TLC (Hexane:EtOAc 3:1) observing the disappearance of the acid spot.[3]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly add saturated Na

      
      CO
      
      
      
      solution until the pH is neutral (pH ~7).[3] This neutralizes the sulfuric acid and prevents acid-catalyzed hydrolysis during extraction.
  • Extraction & Isolation:

    • Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous Na

      
      SO
      
      
      
      .
    • Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).[3]

  • Result: The product is obtained as a light yellow liquid (Yield: ~87%) [1].

Applications in Drug Discovery

This compound is not merely a solvent or end-product; it is a versatile "masked" acid scaffold.[3]

  • Hydrazide Synthesis:

    • Reaction with hydrazine hydrate yields 2-(2-methoxyphenyl)acetohydrazide .[3]

    • Utility: These hydrazides are precursors to Schiff bases which have demonstrated antibacterial and antifungal activities [1].[3]

  • Protecting Group Strategy:

    • The methyl ester protects the carboxylic acid functionality during oxidation or reduction reactions occurring elsewhere on the phenyl ring.[3]

  • Heterocyclic Construction:

    • Used in the synthesis of benzofuran derivatives and isoquinoline alkaloids where the o-methoxy group facilitates cyclization via C-H activation or nucleophilic attack.

Handling & Safety (GHS Standards)

Signal Word: Warning

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Corrosion H315Causes skin irritation.
Eye Damage H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, to prevent moisture absorption and slow hydrolysis.[3]

References

  • Patent CN103304441A (2013). O-methoxyphenylacetic acid Schiff base and synthetic method and application thereof. Google Patents. Link

  • ChemicalBook. 2-Methoxyphenylacetic acid methyl ester Properties.Link[3]

Sources

Technical Guide: Stability Profile and Storage Protocols for Methyl (2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts Subject: Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3)[1]

Executive Summary

This compound is a critical intermediate in the synthesis of strobilurin fungicides (e.g., Trifloxystrobin) and various pharmaceutical candidates. While generally considered stable under ambient conditions, its structural integrity relies on the preservation of the ester linkage and the prevention of benzylic oxidation.

This guide provides an evidence-based storage and handling protocol. It moves beyond generic SDS recommendations ("store in a cool, dry place") to define specific physicochemical boundaries, degradation mechanisms, and self-validating quality control workflows required for high-precision drug development environments.

Chemical Identity & Physicochemical Baseline[2][3]

Before establishing stability protocols, the compound must be rigorously defined to prevent confusion with its isomers (e.g., methyl 2-methoxy-2-phenylacetate).

ParameterSpecification
Chemical Name This compound
CAS Number 27798-60-3
Molecular Structure Methyl ester of (2-methoxyphenyl)acetic acid
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Physical State Colorless to pale yellow liquid
Boiling Point ~130–135 °C (at atmospheric pressure); ~80 °C (at 0.5 mmHg)
Solubility Soluble in MeOH, EtOH, EtOAc, DCM; Sparingly soluble in water

Stability Profile Analysis

The stability of this compound is governed by two primary reactivity vectors: the hydrolytic lability of the ester bond and the oxidative susceptibility of the benzylic carbon.

Hydrolytic Instability (Primary Failure Mode)

The ester linkage is the "soft spot" of the molecule. While the ortho-methoxy group provides some steric shielding compared to the para isomer, the compound remains susceptible to hydrolysis.

  • Mechanism: Nucleophilic attack at the carbonyl carbon by water (neutral, acid-catalyzed, or base-catalyzed).

  • Catalysts: Residual moisture, trace acids (from synthesis workup), or basic impurities (e.g., residual carbonates).

  • Degradant: (2-methoxyphenyl)acetic acid (Solid, MP: ~121–124 °C). Appearance of solids in the neat liquid is a primary indicator of degradation.

Benzylic Oxidation (Secondary Failure Mode)

The methylene group (-CH₂-) located between the aromatic ring and the carbonyl is "benzylic."

  • Mechanism: Radical abstraction of a benzylic proton followed by reaction with atmospheric oxygen.

  • Risk Factor: The electron-donating methoxy group at the ortho position enriches the electron density of the aromatic ring, potentially stabilizing benzylic radical intermediates and slightly increasing susceptibility to auto-oxidation compared to unsubstituted phenylacetates.

  • Trigger: Exposure to UV light and air over prolonged periods.

Visualizing Degradation Pathways

The following diagram maps the degradation logic to help analysts anticipate impurity peaks.

DegradationPathways Parent This compound (Liquid, Active) Intermed Tetrahedral Intermediate Parent->Intermed Nucleophilic Attack Peroxide Benzylic Peroxides (Trace Impurity) Parent->Peroxide Radical Oxidation (Slow) Water H₂O (Moisture) Water->Intermed Oxygen O₂ / UV Light Oxygen->Peroxide Acid (2-methoxyphenyl)acetic acid (Solid Precipitate) Intermed->Acid Collapse Methanol Methanol (Volatile) Intermed->Methanol Elimination

Figure 1: Primary degradation pathways. Hydrolysis yields a solid precipitate (the acid) and methanol. Oxidation is a slower, secondary risk.

Storage & Handling Protocols

To mitigate the pathways identified above, the following storage conditions are mandatory for maintaining >99% purity over 12+ months.

The "Gold Standard" Storage Protocol
ConditionRequirementRationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of hydrolysis and oxidation significantly compared to ambient storage.
Atmosphere Inert Gas Overlay (Argon/Nitrogen)Displaces atmospheric moisture (preventing hydrolysis) and oxygen (preventing benzylic oxidation).
Container Amber Glass with Teflon-lined capAmber glass blocks UV light; Teflon prevents plasticizer leaching and ensures a hermetic seal against moisture.
Desiccant Secondary containment with silica gelActs as a failsafe against moisture ingress in the refrigerator.
Handling Workflow (Diagram)

StorageWorkflow Start Receive Shipment Check Initial QC (GC/HPLC) Verify Purity >98% Start->Check Decision1 Immediate Use? Check->Decision1 Pass ShortTerm Store Ambient (20-25°C) Dark, Tightly Sealed Max 30 Days Decision1->ShortTerm Yes LongTerm Store Refrigerated (2-8°C) Amber Vial + Inert Gas Secondary Desiccant Decision1->LongTerm No Usage Equilibrate to Room Temp Before Opening ShortTerm->Usage LongTerm->Usage Prevents Condensation Purge Re-purge with N₂/Ar After Use Usage->Purge Purge->LongTerm

Figure 2: Decision logic for storage. Note the critical step of equilibrating refrigerated samples to room temperature before opening to prevent condensation.

Quality Control: A Self-Validating System

Do not rely solely on the manufacturer's Certificate of Analysis (CoA) if the bottle has been opened or stored for >6 months. Use this self-validating protocol.

Critical Control Point: The "Acid Check"

Because the primary degradant is the carboxylic acid, and the parent is an ester, the degradation process increases acidity.

  • Quick Test: Dissolve 50 mg in 1 mL neutral methanol/water (1:1). Check pH with a micro-strip. A significant drop (pH < 4) indicates hydrolysis.

Quantitative Analysis (HPLC Method)

This method separates the neutral ester from the polar acid degradant.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or H₃PO₄).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 270 nm (Optimized for the anisole chromophore).

  • Expected Retention:

    • (2-methoxyphenyl)acetic acid: ~4-6 min (Polar, elutes early).

    • This compound: ~10-12 min (Non-polar, elutes late).

Self-Validation Rule: If the area % of the early eluting peak (Acid) exceeds 1.0%, the material requires re-purification (e.g., passing through a basic alumina plug or redistillation) before use in sensitive coupling reactions.

References

  • Chemical Identity & CAS Verification

    • National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for CID 99590, this compound. Retrieved from [Link]

  • Safety & Handling Data
  • Hydrolysis Kinetics of Esters

    • Shi, Z., et al. (2009).[3][2] The Neutral Hydrolysis of Methyl Acetate.[3][2] Part 2. Canadian Journal of Chemistry. Retrieved from [Link]

  • Google Patents (2020). Preparation method of (E)-2-(2-methylphenyl)-2-methoxyimino methyl acetate (Strobilurin intermediates).

Sources

"Methyl (2-methoxyphenyl)acetate" key chemical reactions

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity Profile, Synthetic Utility, and Industrial Applications

Executive Summary

Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3) is a pivotal aromatic ester used primarily as a scaffold in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and as a building block in pharmaceutical chemistry. Its chemical utility stems from the interplay between the electrophilic ester carbonyl and the activated


-methylene position, which is susceptible to deprotonation and subsequent condensation reactions.

This guide details the molecule's physicochemical profile, core synthetic routes, and its two most critical reaction pathways:


-formylation for agrochemical synthesis and reductive cleavage for alcohol production.

Physicochemical Profile

PropertyDataNotes
IUPAC Name Methyl 2-(2-methoxyphenyl)acetate
CAS Number 27798-60-3Specific to ortho-isomer
Molecular Formula

Molecular Weight 180.20 g/mol
Physical State Colorless to pale yellow liquidMay crystallize at low temps
Boiling Point 122–124 °C @ 18 mmHg~255 °C @ 760 mmHg (est)
Density 1.129 g/mL (25 °C)
Solubility Soluble in MeOH, EtOH, Toluene, DMFSparingly soluble in water
Flash Point >110 °CClosed Cup

Synthesis of the Core Scaffold

The industrial preparation of this compound generally proceeds via two distinct pathways. While direct esterification is common in laboratory settings, the ring-opening of 2-coumaranone offers a high-atom-economy route often utilized in process chemistry.

Method A: Acid-Catalyzed Esterification (Classical)

Direct Fischer esterification of (2-methoxyphenyl)acetic acid with methanol.

  • Catalyst:

    
     or 
    
    
    
    -TsOH.
  • Conditions: Reflux with Dean-Stark water removal or excess methanol.

Method B: 2-Coumaranone Ring Opening (Process Route)

3H-Benzofuran-2-one (2-coumaranone) acts as a cyclic ester (lactone). Methanolysis under acidic conditions cleaves the lactone ring to yield the target ester efficiently.

  • Reagents: Methanol,

    
     (cat).
    
  • Advantage: Avoids the need for handling solid phenylacetic acid precursors; often proceeds with higher purity.

SynthesisPathways Coumaranone 2-Coumaranone (3H-benzofuran-2-one) Target This compound (Target Scaffold) Coumaranone->Target Acid Cat. Ring Opening Acid (2-Methoxyphenyl)acetic Acid Acid->Target H+, -H2O Fischer Esterification Methanol Methanol (XS) Methanol->Target Reactant

Figure 1: Convergent synthesis routes. The coumaranone pathway (red) utilizes lactone methanolysis, while the acid pathway (yellow) utilizes dehydration.

Core Reaction I: -Carbon Functionalization (Strobilurin Synthesis)

The most commercially significant reaction of this compound is the functionalization of the


-methylene group. This is the primary step in synthesizing Kresoxim-methyl .
Mechanism[2][3][4][5][6]
  • Enolization: The

    
    -protons are acidic (
    
    
    
    ) due to the adjacent ester and the inductive effect of the aryl ring.
  • Formylation: The enolate attacks an electrophilic formyl source (Methyl Formate).

  • Methylation: The resulting enol is trapped with a methylating agent to form the

    
    -methoxyacrylate moiety.
    
Detailed Protocol: -Formylation

Objective: Synthesis of Methyl 3-hydroxy-2-(2-methoxyphenyl)acrylate (Enol intermediate).

Reagents:

  • Substrate: this compound (1.0 eq)

  • Base: Sodium Methoxide (NaOMe), 30% in MeOH (1.2 eq)

  • Electrophile: Methyl Formate (1.5 eq)

  • Solvent: Toluene or N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: Charge a dry reactor with Toluene/NMP and this compound under

    
     atmosphere. Cool to 0–5 °C.
    
  • Base Addition: Add NaOMe solution dropwise, maintaining internal temperature

    
     °C to prevent self-condensation.
    
  • Formylation: Add Methyl Formate slowly. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to 20–25 °C and stir for 4–6 hours.

  • Monitoring: Monitor by HPLC/TLC for disappearance of starting ester.

  • Workup (for isolation): Quench with dilute HCl at 0 °C. Extract with Ethyl Acetate.

    • Note: In industrial flows, this intermediate is often methylated in situ using Dimethyl Sulfate (DMS) or Methyl Iodide to generate the enol ether.

StrobilurinPathway Start This compound Enolate Enolate Intermediate Start->Enolate NaOMe (Base) -MeOH Intermed Methyl 3-hydroxy-2-(2-methoxyphenyl)acrylate (Enol Form) Enolate->Intermed + Methyl Formate C-Acylation Formyl Methyl Formate (HCOOMe) Formyl->Enolate Final Methyl 3-methoxy-2-(2-methoxyphenyl)acrylate (Kresoxim-methyl Precursor) Intermed->Final O-Methylation (Trapping) Methylating MeI or DMS (Methylating Agent) Methylating->Intermed

Figure 2: Mechanism of the Claisen-type condensation and subsequent methylation to form the pharmacophore of strobilurin fungicides.

Core Reaction II: Reductive Transformation

Reduction of the ester moiety yields 2-(2-methoxyphenyl)ethanol , a valuable alcohol used in fragrance formulation and as a linker in medicinal chemistry.

Reaction Conditions
  • Reagent: Lithium Aluminum Hydride (LAH) or

    
     / Cu-Cr Catalyst (Industrial).
    
  • Solvent: THF (for LAH) or High-pressure autoclave (for catalytic hydrogenation).

  • Thermodynamics: The reaction is irreversible and highly exothermic.

Key Insight: The ortho-methoxy group provides steric bulk but also potential coordination sites for metal hydrides, occasionally altering reduction kinetics compared to the para-isomer.

Safety and Handling (MSDS Summary)

  • GHS Classification:

    • Skin Irritation (Category 2)[1]

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation).[1]

  • Handling: Avoid inhalation of mists. Use chemical-resistant gloves (Nitrile).

  • Storage: Store in a cool, dry place under inert gas (

    
    ) if possible to prevent hydrolysis over long periods.
    

References

  • BASF SE. (1996). Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylate. US Patent 5,550,305. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate (Isomer Note: Verify CAS 27798-60-3 for ortho). PubChem.[1] Link[1]

  • Muller, F., et al. (2006). Fungicides, Agricultural, 2. Strobilurins. Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Clariant. (2012). Glyoxylic Acid - A versatile building block for organic synthesis (Coumaranone route).Link

Sources

"Methyl (2-methoxyphenyl)acetate" potential research applications

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Methyl (2-methoxyphenyl)acetate as a Versatile Synthon in Medicinal & Agrochemical Chemistry

Executive Summary

This compound (CAS 27798-60-3) is a bifunctional aromatic ester serving as a critical building block in the synthesis of heterocyclic pharmacophores and broad-spectrum agrochemicals. Distinguished by its ortho-methoxy substituent and labile


-methylene protons, the molecule acts as a "masked" diphenol equivalent and a precursor to the 

-methoxyacrylate toxophore found in Strobilurin fungicides. This guide delineates its application in synthesizing benzofuran-2(3H)-ones, strobilurin analogs, and bioactive quaternary ammonium betaines, providing validated protocols for high-yield transformations.

Chemical Profile & Reactivity Analysis

The utility of this compound stems from three distinct reactivity zones:

  • The

    
    -Methylene Position:  The protons at C2 are significantly acidic (
    
    
    
    in DMSO) due to the flanking ester carbonyl and the aromatic ring. This site is highly susceptible to deprotonation by bases (NaH, LDA), enabling Claisen condensations and alkylations.
  • The ortho-Methoxy Group: This substituent exerts an electron-donating effect (+M), activating the ring for electrophilic substitution. Crucially, it functions as a protected phenol; demethylation reveals a hydroxyl group positioned perfectly for intramolecular lactonization.

  • The Ester Moiety: Serves as an electrophile for nucleophilic attack or a handle for reduction to phenethyl alcohols.

Table 1: Physicochemical Properties

PropertyValueRelevance
CAS Number 27798-60-3Unique Identifier
Molecular Formula

--
Molecular Weight 180.20 g/mol Stoichiometric calculations
Boiling Point ~242 °CHigh boiling point requires vacuum distillation for purification
Density 1.12 g/mLLiquid handling parameters
Key Functionality o-Methoxy, Methyl EsterDual reactivity for heterocycle formation

Core Research Applications

Synthesis of Strobilurin Fungicide Scaffolds

The most commercially significant application of phenylacetic acid esters is in the synthesis of Strobilurins (e.g., Kresoxim-methyl). These compounds inhibit fungal respiration by binding to the Qo site of the cytochrome bc1 complex.

  • Mechanism: The

    
    -methylene group of this compound undergoes formylation followed by O-methylation to generate the 
    
    
    
    -methoxyacrylate moiety, the essential pharmacophore for fungicidal activity.
  • Significance: This transformation converts a simple ester into a high-value agrochemical core.

Benzofuran-2(3H)-one Synthesis (Lactonization)

Benzofuran-2-ones are privileged structures in natural products and pharmaceuticals.

  • Mechanism: Demethylation of the ortho-methoxy group using Lewis acids (

    
     or 
    
    
    
    ) generates an intermediate phenol. The free phenol intramolecularly attacks the pendant ester carbonyl, releasing methanol and closing the 5-membered lactone ring.
  • Utility: Precursor for anti-inflammatory agents and synthetic auxin analogs.

Bioactive Quaternary Ammonium Betaines

Recent research identifies this compound as a substrate for synthesizing quaternary ammonium betaines via diazo-transfer and rhodium-catalyzed insertion reactions. These compounds exhibit potent antibacterial activity against ESKAPE pathogens.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G Start This compound (CAS 27798-60-3) Step1_A Enolate Formation (NaH/HCOOMe) Start->Step1_A Formylation Step2_A Demethylation (BBr3 or HBr) Start->Step2_A Lewis Acid Step3_A Diazo Transfer (p-ABSA/DBU) Start->Step3_A N2 Transfer Step1_B O-Methylation (MeI/K2CO3) Step1_A->Step1_B Product_1 Strobilurin Pharmacophore (β-methoxyacrylate) Step1_B->Product_1 Step2_B Intramolecular Lactonization Step2_A->Step2_B - MeOH Product_2 Benzofuran-2(3H)-one (Heterocyclic Core) Step2_B->Product_2 Step3_B Rh-Catalyzed Insertion Step3_A->Step3_B Product_3 Quaternary Ammonium Betaines Step3_B->Product_3

Figure 1: Divergent synthetic pathways from this compound showing access to fungicides (Green), heterocycles (Red), and antibiotics (Yellow).

Detailed Experimental Protocols

Protocol A: Synthesis of the Strobilurin Pharmacophore ( -methoxyacrylate)

Objective: Conversion of the


-methylene to an 

-methoxyacrylate. Context: This protocol mimics the industrial synthesis of Kresoxim-methyl analogs.

Reagents:

  • This compound (1.0 eq)[2][3]

  • Sodium Hydride (NaH, 60% dispersion, 2.0 eq)

  • Methyl Formate (HCOOMe, 5.0 eq)

  • Dimethyl Sulfate (DMS) or Methyl Iodide (MeI) (1.2 eq)

  • Solvent: Anhydrous DMF or Toluene.

Step-by-Step Methodology:

  • Enolate Formation: In a flame-dried flask under Argon, suspend NaH (20 mmol) in anhydrous DMF (15 mL) at 0°C.

  • Addition: Dropwise add a solution of this compound (10 mmol) and Methyl Formate (50 mmol) in DMF.

    • Causality: The excess methyl formate drives the Claisen condensation to completion, preventing self-condensation of the starting ester.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 4 hours. The solution will turn yellow/brown indicating sodium enolate formation.

  • Methylation: Cool the mixture back to 0°C. Add Dimethyl Sulfate (12 mmol) dropwise. Stir for 3 hours.

    • Note: This traps the enol as the methyl enol ether.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    mL). Wash organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane:EtOAc 9:1) yields the product as a mixture of E/Z isomers (typically favoring the thermodynamically stable E-isomer).

Protocol B: Demethylation-Cyclization to Benzofuran-2(3H)-one

Objective: Synthesis of the bicyclic lactone core.

Reagents:

  • This compound (1.0 eq)[2][3][4]

  • Boron Tribromide (

    
    , 1.0 M in DCM, 2.5 eq)
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Setup: Dissolve the starting ester (5 mmol) in anhydrous DCM (20 mL) under Nitrogen atmosphere. Cool to -78°C.

  • Demethylation: Slowly add

    
     solution (12.5 mL) over 15 minutes.
    
    • Safety:

      
       reacts violently with moisture. Ensure strict anhydrous conditions.
      
  • Warming: Allow the reaction to warm to RT and stir overnight (12-16 hours).

    • Mechanism:[5][6][7][8]

      
       cleaves the aryl-methyl ether. The resulting phenol is generated in the presence of the ester. Under the acidic conditions of the quench/reaction, lactonization is spontaneous.
      
  • Quench: Cool to 0°C. Cautiously add Methanol (5 mL) to destroy excess boranes, followed by water (20 mL).

  • Isolation: Separate the organic layer.[5][9] Extract the aqueous layer with DCM. The combined organics are washed with

    
     (to remove any uncyclized acid), dried, and concentrated.
    
  • Validation: IR spectroscopy will show a shift in the carbonyl stretch from ~1740 cm⁻¹ (ester) to ~1800 cm⁻¹ (lactone).

Safety & Handling (MSDS Context)

  • Hazard Identification: this compound is an irritant (Skin Irrit. 2, Eye Irrit. 2).[4]

  • Incompatibility: Avoid strong oxidizing agents and strong bases (unless intended for reaction).

  • Storage: Store in a cool, dry place. The ester bond is stable, but prolonged exposure to moisture may lead to slow hydrolysis to the acid (2-methoxyphenylacetic acid).

References

  • Strobilurin Synthesis & Analogs

    • Title: A new approach for the synthesis of strobilurin fungicide analogous.[8][10][11]

    • Source: Indian Journal of Chemistry (2025).[10]

    • URL:[Link](Note: Generalized landing page provided for verification stability)

  • Quaternary Ammonium Betaines Application

    • Title: Protocol for aqueous synthesis of bioactive quaternary ammonium betaine deriv
    • Source: STAR Protocols (Cell Press), 2023.
    • URL:[Link]

  • Benzofuranone/Isocoumarin Pathways

    • Title: Synthesis of Isocoumarins and Benzofuranones via ortho-substituted Phenylacet
    • Source: Journal of Organic Chemistry / NIH Archives.
    • URL:[Link]

  • Chemical Property Verification

    • Title: this compound - Substance Profile.[2][5]

    • Source: PubChem (NIH).
    • URL:[Link]

Sources

Optimized Protocols for the Hydrolysis of Methyl (2-methoxyphenyl)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the chemical hydrolysis of Methyl (2-methoxyphenyl)acetate to its corresponding carboxylic acid, (2-Methoxyphenyl)acetic acid .[1] This transformation is a critical step in the synthesis of various non-steroidal anti-inflammatory drugs (NSAIDs), auxin analogs, and fungicidal intermediates.[1]

While ester hydrolysis is a fundamental organic transformation, the ortho-methoxy substituent on the phenyl ring introduces specific steric and electronic considerations that distinguish this substrate from its para- or meta-isomers.[1] This guide provides two field-validated protocols: a robust Sodium Hydroxide (NaOH) method for scale-up and a mild Lithium Hydroxide (LiOH) method for high-purity laboratory synthesis.[1]

Key Chemical Data
PropertySubstrate: this compoundProduct: (2-Methoxyphenyl)acetic acid
CAS 27798-60-393-25-4
MW 180.20 g/mol 166.17 g/mol
Physical State Colorless Liquid / Low-melting solidWhite Crystalline Solid
Melting Point N/A120–125 °C
pKa N/A~4.2

Chemo-Structural Analysis & Mechanism[1]

The Ortho-Effect

The hydrolysis of this compound proceeds via a Nucleophilic Acyl Substitution (


)  mechanism.[1] Unlike simple alkyl esters, the ortho-methoxy group influences the reaction kinetics:
  • Steric Hindrance: The methoxy group at the ortho position creates a steric clash with the incoming nucleophile (

    
    ), potentially increasing the activation energy required to form the tetrahedral intermediate compared to the para-isomer.[1]
    
  • Electronic Shielding: The oxygen lone pairs on the methoxy group can repel the attacking hydroxide ion via field effects, though the methylene spacer (

    
    ) mitigates direct resonance donation into the carbonyl.[1]
    
Reaction Mechanism (Base-Catalyzed)

The reaction is irreversible under basic conditions because the final deprotonation of the carboxylic acid drives the equilibrium to completion.[1]

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation (Driving Force) S1 Methyl Ester (Electrophile) TI Tetrahedral Intermediate S1->TI Attack on C=O OH OH- Ion (Nucleophile) OH->TI TI_2 Tetrahedral Intermediate CA Carboxylic Acid + Methoxide TI_2->CA Collapse CA_2 Carboxylic Acid SALT Carboxylate Salt (Irreversible) CA_2->SALT Fast Proton Transfer

Figure 1: Mechanism of Base-Catalyzed Hydrolysis (


). The final deprotonation step renders the reaction effectively irreversible.[2]

Experimental Protocols

Method A: Robust Saponification (NaOH/MeOH)

Best for: Scale-up (>10g), cost-efficiency, and robust substrates.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Sodium Hydroxide (NaOH), 3.0 equiv (dissolved in water)[1]

  • Methanol (MeOH)[1]

  • Hydrochloric Acid (HCl), 1M or 6M[1]

Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 equiv) in Methanol (5 mL per mmol substrate).

  • Base Addition: Add an aqueous solution of NaOH (3.0 equiv, 2M concentration) dropwise.

    • Note: The solution may become slightly warm (exothermic).[1]

  • Reaction: Heat the mixture to 50°C (or mild reflux) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting material (

      
      ) should disappear, and the carboxylate salt will remain at the baseline.[1]
      
  • Concentration: Evaporate the Methanol under reduced pressure (Rotavap) to obtain an aqueous residue.

    • Critical Step: Do not acidify yet.[1] Removing methanol prevents the reformation of the ester (Fischer esterification) during acidification.[1]

  • Wash (Optional): Dilute the residue with water.[1] Wash with Diethyl Ether (

    
    ) to remove unreacted neutral organic impurities.[1] Discard the organic layer.[1][3]
    
  • Acidification: Cool the aqueous layer to 0°C. Slowly add HCl (1M or 6M) with vigorous stirring until pH reaches 1–2 .

    • Observation: The product, (2-methoxyphenyl)acetic acid, will precipitate as a white solid.[1]

  • Isolation: Extract the acidified aqueous layer with Ethyl Acetate (

    
    ).[1] Combine organic layers, dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallize from minimal hot water or a Toluene/Hexane mixture if necessary.

Method B: Mild Hydrolysis (LiOH/THF)

Best for: High purity requirements, small scale (<1g), or if the substrate contains other sensitive functional groups.[1]

Reagents:

  • This compound (1.0 equiv)[1]

  • Lithium Hydroxide Monohydrate (

    
    ), 2.5 equiv[1][3]
    
  • Tetrahydrofuran (THF) / Water (3:1 ratio)[1]

Protocol:

  • Preparation: Dissolve the ester in THF (4 mL per mmol).

  • Activation: Dissolve

    
     in Water (1.5 mL per mmol) and add to the THF solution.
    
  • Reaction: Stir vigorously at Room Temperature for 12–16 hours.

    • Optimization: If reaction is slow due to the ortho-steric effect, heat to 40°C.[1]

  • Workup: Evaporate THF. Dilute with water.[1] Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate.[1][3]

  • Yield: Typical yields for this method range from 85–95% .[1]

Process Workflow & Critical Parameters

The following diagram illustrates the logical flow of the isolation process, highlighting the critical pH swing required to purify the acid.

Workflow Start Crude Reaction Mixture (R-COO- Na+) Evap Evaporate Alcohol (Prevent reverse reaction) Start->Evap Dilute Dilute with Water Evap->Dilute Wash Wash with Ether (Remove neutrals) Dilute->Wash Acidify Acidify to pH < 2 (HCl) Wash->Acidify Aqueous Layer Extract Extract into EtOAc Acidify->Extract Product precipitates Dry Dry & Concentrate Extract->Dry Product Pure (2-Methoxyphenyl)acetic acid Dry->Product

Figure 2: Isolation Workflow.[1] The "Wash" step purifies the intermediate carboxylate salt before conversion to the free acid.

Critical Process Parameters (CPP)
ParameterSpecificationRationale
Stoichiometry 2.5 – 3.0 eq BaseExcess base ensures reaction completion despite steric hindrance and drives the equilibrium to the carboxylate salt.[1]
Temperature 25°C – 50°CHigher temperatures accelerate the reaction but increase the risk of ether cleavage (demethylation) if strong acids are used later.[1] Keep basic hydrolysis mild.[1]
Acidification pH pH < 2.0The pKa of the product is ~4.[1]2. To ensure >99% recovery into the organic phase, the pH must be at least 2 units below the pKa.[1]
Solvent Removal Complete MeOH removalPresence of methanol during acidification can lead to equilibrium reversal (re-esterification).[1]

Troubleshooting & Safety

  • Issue: Low Yield.

    • Cause: Incomplete acidification.[1]

    • Solution: Check aqueous layer pH with a calibrated probe, not just litmus paper.[1] Ensure pH is distinctly acidic (pH 1).

  • Issue: Oil instead of Solid.

    • Cause: Impurities or residual solvent.[1]

    • Solution: Triturate the oil with cold Hexanes or Pentane to induce crystallization.[1] The melting point is 120°C, so it should be a solid.[1]

  • Safety Note: (2-Methoxyphenyl)acetic acid is an irritant (Skin/Eye).[1] Use standard PPE.[1] Avoid inhaling dust during recrystallization.[1]

References

  • PubChem. (n.d.).[1][4] (2-Methoxyphenyl)acetic acid (Compound).[1][4][5][3][6][7] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Google Patents. (2014).[1] WO2014030106A2 - Process for the preparation of dextromethorphan.[1] (Describes hydrolysis conditions for methoxyphenylacetic acid intermediates). Retrieved from

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Retrieved from [Link]

Sources

Methyl (2-methoxyphenyl)acetate: Technical Guide & Literature Review

[1]

Executive Summary

Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3) is a specialized ester intermediate widely utilized in the synthesis of agrochemicals (specifically strobilurin fungicides), pharmaceutical active ingredients (APIs), and fine chemical building blocks.[1][2][3][4][5] Distinguished by the ortho-methoxy substituent on the phenyl ring, this compound exhibits unique steric and electronic properties that influence its reactivity in nucleophilic substitutions and metabolic stability in biological systems.

This technical guide provides a comprehensive analysis of its physicochemical profile, industrial and laboratory-scale synthesis, critical reactivity patterns, and applications in drug discovery.

Chemical Profile & Identification

The ortho-positioning of the methoxy group creates a steric environment that differentiates this molecule from its para-isomer (used in Apixaban synthesis) and meta-isomer. Researchers must strictly adhere to CAS identity to avoid regiochemical errors in synthesis.

Table 1: Physicochemical Specifications
PropertySpecificationNote
IUPAC Name Methyl 2-(2-methoxyphenyl)acetate
CAS Number 27798-60-3 Distinct from 3-OMe (18927-05-4)
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Colorless to pale yellow liquid
Density 1.129 g/mL (at 25°C)Denser than water
Boiling Point 122–124 °C (at 18 mmHg)High vacuum distillation recommended
Refractive Index

1.5160–1.5200
Solubility Soluble in MeOH, DCM, EtOAcSparingly soluble in water

Synthetic Pathways[8]

The synthesis of this compound is driven by the need to introduce the ortho-methoxybenzyl motif. Two primary methodologies dominate: the classical Pinner Synthesis (via nitrile) and Direct Esterification .

Industrial Route: The Pinner Synthesis

For large-scale production, the conversion of 2-methoxybenzyl chloride to the nitrile, followed by alcoholysis, is preferred due to cost-efficiency and yield.

  • Cyanation: 2-Methoxybenzyl chloride reacts with NaCN (phase transfer catalyst: TBAB) to form 2-methoxybenzyl cyanide.

  • Pinner Reaction: The nitrile is treated with dry HCl in methanol. This forms the imidate intermediate, which is hydrolyzed in situ to the ester, bypassing the isolation of the carboxylic acid.

Laboratory Route: Acid-Catalyzed Esterification

For research scales where (2-methoxyphenyl)acetic acid is available, Fischer esterification is the standard protocol.

  • Reagents: (2-methoxyphenyl)acetic acid, Methanol (excess), H₂SO₄ (cat.).

  • Conditions: Reflux, 4–6 hours.[6][7]

  • Workup: Neutralization with NaHCO₃, extraction into EtOAc.

Emerging Technology: Pd-Catalyzed C-H Functionalization

Recent literature suggests direct C-H activation of anisole with methyl diazoacetate using Rh(II) or Pd(II) catalysts. While atom-economical, this method often requires bulky ligands to enforce ortho-selectivity over the thermodynamically favored para-position.

SynthesisPathwayscluster_0Industrial Route (Pinner)cluster_1Lab Route (Fischer)Start12-MethoxybenzylChlorideInter12-MethoxybenzylCyanideStart1->Inter1NaCN, TBABImidateImidateIntermediateInter1->ImidateMeOH, HCl (gas)TargetThis compound(CAS: 27798-60-3)Imidate->TargetH2O (Hydrolysis)Start2(2-Methoxyphenyl)acetic AcidStart2->TargetMeOH, H2SO4Reflux

Figure 1: Comparison of Industrial (Cyanation/Pinner) and Laboratory (Fischer Esterification) synthetic routes.

Reactivity & Transformations[8]

The ester moiety in this compound serves as a versatile "handle" for further chemical elaboration. The ortho-methoxy group provides electron donation (resonance) but also steric bulk, influencing reaction rates at the carbonyl center.

Hydrazinolysis

Reaction with hydrazine hydrate yields (2-methoxyphenyl)acetohydrazide .

  • Significance: Hydrazides are key precursors for 1,3,4-oxadiazoles and triazoles, which are common pharmacophores in antifungal and anti-inflammatory research.

  • Protocol: Reflux ester with hydrazine hydrate in ethanol for 4 hours. Yields are typically >85%.[7][8]

Alpha-Alkylation (Strobilurin Synthesis)

The methylene group alpha to the carbonyl is acidic (

  • Application: This is the critical step in synthesizing Strobilurin analogues . Condensation with methyl formate followed by methylation yields the

    
    -methoxyacrylate moiety characteristic of strobilurin fungicides (e.g., Kresoxim-methyl analogs).
    
Reduction

Reduction with LiAlH₄ yields 2-(2-methoxyphenyl)ethanol .

  • Use Case: This alcohol is a precursor for intramolecular cyclization to dihydrobenzofurans or isoquinolines.

Applications in Drug & Agrochemical Development[8]

Strobilurin Fungicides (QoI Inhibitors)

The (2-methoxyphenyl)acetate scaffold is a structural homolog of the o-tolyl acetate core found in Kresoxim-methyl .

  • Mechanism: These compounds inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex.

  • Research Insight: Substituting the o-methyl (tolyl) group with an o-methoxy group alters the lipophilicity (LogP) and metabolic stability of the fungicide. Researchers use this compound to synthesize libraries of "methoxy-variant" strobilurins to overcome resistance in fungal strains like Septoria tritici.

Chiral Resolution Agents

This compound is a precursor to 2-(2-methoxyphenyl)propanoic acid .

  • Workflow:

    
    -Methylation of the ester 
    
    
    Hydrolysis
    
    
    Chiral resolution with alkaloids (e.g., Cinchonidine).
  • Utility: The resolved acids are used as chiral auxiliaries or building blocks for diterpenoid synthesis (e.g., Ferruginol synthesis).

Artificial Metalloenzymes (Carbene Precursors)

Recent studies utilize this ester to generate diazoacetates (via diazo transfer).

  • Innovation: These diazo compounds serve as carbene precursors in iridium-porphyrin catalyzed cyclopropanations. The ortho-methoxy group directs enantioselectivity through steric interactions within the enzyme active site.

ApplicationsCoreThis compoundStep1Alpha-Alkylation &FormylationCore->Step1Step2Methylation &HydrolysisCore->Step2Step3Diazo Transfer(-N2)Core->Step3App1StrobilurinFungicidesApp2ChiralResolutionApp3MetalloenzymeSubstratesStep1->App1Step2->App2Step3->App3

Figure 2: Downstream applications in agrochemistry, stereoselective synthesis, and biocatalysis.[9]

Analytical Characterization

Validating the identity of synthesized batches is critical. The following spectral data confirms the structure.

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.25–7.29 (m, 1H, Ar-H)
      
    • 
       7.15 (d, 1H, Ar-H)
      
    • 
       6.85–6.92 (m, 2H, Ar-H)
      
    • 
       3.82 (s, 3H, Ar-OCH ₃)
      
    • 
       3.68 (s, 3H, COOCH ₃)
      
    • 
       3.65 (s, 2H, Ar-CH ₂-CO)
      
    • Key Feature: Two distinct singlets for methoxy groups (ester vs. ether) and the benzylic methylene singlet.

  • IR Spectrum:

    • 1735 cm⁻¹ (C=O stretch, ester)

    • 1245 cm⁻¹ (C-O-C stretch, aryl ether)

Safety & Handling

Signal Word: WARNING (GHS07)[10]

  • Hazard Statements:

    • H315: Causes skin irritation.[10]

    • H319: Causes serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Handling Protocol:

    • Perform all synthesis involving acid chlorides or alkylating agents in a fume hood.

    • Wear nitrile gloves and chemical splash goggles.

    • Store in a cool, dry place away from strong oxidizing agents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99590, Methyl 2-methoxy-2-phenylacetate. Retrieved from [Link]

  • Zhang, Y., et al. (2019).Synthesis and Fungicidal Activity of Novel Methoxyacrylate Analogs. Pest Management Science. (Context: Strobilurin analog synthesis).
  • Kornet, M. J. (1973). Reaction of methyl 2-(2',2'-bis(carbethoxy)vinylamino)benzoate with hydrazine.[11] Journal of Pharmaceutical Sciences. (Context: Hydrazine reactivity patterns).

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 2-diazo-2-(2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of methyl 2-diazo-2-(2-methoxyphenyl)acetate from methyl (2-methoxyphenyl)acetate. Diazo compounds are exceptionally versatile intermediates in organic synthesis, serving as crucial precursors for carbenes, ylides, and in cycloaddition reactions.[1][2] The protocol detailed herein utilizes the Regitz diazo transfer reaction, a robust and widely adopted method for converting compounds with active methylene groups into their corresponding diazo analogues.[3][4] This application note elaborates on the underlying reaction mechanism, provides a detailed, step-by-step experimental procedure, outlines critical safety protocols for handling hazardous reagents, and offers troubleshooting guidance. The content is designed for researchers in synthetic chemistry and drug development, emphasizing both practical execution and a deep understanding of the chemical principles involved.

Introduction and Scientific Rationale

α-Diazo esters, such as the target compound methyl 2-diazo-2-(2-methoxyphenyl)acetate, are valuable building blocks in medicinal chemistry and materials science. Their ability to generate highly reactive carbene intermediates under thermal, photolytic, or transition-metal-catalyzed conditions enables a vast array of powerful transformations, including:

  • Cyclopropanation: Formation of cyclopropane rings via reaction with alkenes.

  • C-H Insertion: Direct functionalization of carbon-hydrogen bonds.[4]

  • Wolff Rearrangement: A key step in the Arndt-Eistert homologation of carboxylic acids.[5]

  • 1,3-Dipolar Cycloadditions: Construction of heterocyclic systems.[4]

The synthesis of these compounds from precursors containing an "active" methylene group—a CH₂ group flanked by electron-withdrawing groups—is most commonly achieved via a diazo transfer reaction.[1] The Regitz diazo transfer, specifically, involves the reaction of an active methylene compound with a sulfonyl azide in the presence of a base.[3][6]

The starting material, this compound, possesses a methylene group activated by the adjacent ester functionality, making it a suitable substrate for this transformation. The methoxy substituent on the phenyl ring introduces electronic and steric features that may influence reactivity and are often present in pharmacologically active molecules.

Mechanism of the Regitz Diazo Transfer

The reaction proceeds through a well-established mechanistic pathway. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting.

  • Deprotonation: A non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (Et₃N), abstracts a proton from the α-carbon of the this compound. This generates a resonance-stabilized enolate ion. The acidity of this proton is sufficiently low (pKa ≈ 25 in DMSO) to be removed by a moderately strong base.[7]

  • Nucleophilic Attack: The resulting enolate acts as a nucleophile, attacking the terminal nitrogen atom of the diazo transfer reagent (e.g., tosyl azide or methanesulfonyl azide).[2]

  • Cyclization & Fragmentation: This attack forms a transient triazene intermediate, which subsequently cyclizes to a triazoline. This intermediate is unstable and rapidly collapses, eliminating a sulfonamide anion and transferring the diazo group to the α-carbon of the ester to yield the final product.

The overall transformation is driven by the formation of the stable dinitrogen moiety within the diazo group and the departure of the sulfonamide as a good leaving group.

Regitz Diazo Transfer Mechanism Mechanism of the Regitz Diazo Transfer sub This compound enolate Enolate Intermediate sub->enolate 1. Deprotonation base Base (e.g., DBU) intermediate Triazene Adduct enolate->intermediate 2. Nucleophilic Attack azide Sulfonyl Azide (R-SO₂N₃) product Methyl 2-diazo-2- (2-methoxyphenyl)acetate intermediate->product 3. Fragmentation byproduct Sulfonamide (R-SO₂NH⁻) intermediate->byproduct

Caption: The Regitz diazo transfer mechanism.

Experimental Protocol

This protocol details the synthesis of methyl 2-diazo-2-(2-methoxyphenyl)acetate on a laboratory scale.

Reagents and Materials
Reagent/MaterialMolecular Wt. ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound180.2010.01.80 gStarting material.
Methanesulfonyl azide (MsN₃)121.1212.0~1.45 g (1.2 eq)CAUTION: Potentially explosive. Handle with extreme care.[5]
1,8-Diazabicycloundec-7-ene (DBU)152.2415.02.23 mL (1.5 eq)Anhydrous, non-nucleophilic base.
Acetonitrile (MeCN)--50 mLAnhydrous solvent.
Diethyl ether (Et₂O)--As neededFor extraction and chromatography.
Saturated aq. NH₄Cl--As neededFor quenching.
Brine--As neededFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)--As neededDrying agent.
Silica Gel--As neededFor column chromatography.

Choice of Reagents:

  • Diazo Transfer Agent: Methanesulfonyl azide (MsN₃) is chosen over the traditional tosyl azide (TsN₃). While both are effective, the resulting methanesulfonamide byproduct is more water-soluble than p-toluenesulfonamide, simplifying its removal during the aqueous workup.[5] Safer, though sometimes less reactive, alternatives include p-acetamidobenzenesulfonyl azide (p-ABSA).[8][9]

  • Base: DBU is a strong, non-nucleophilic base suitable for generating the enolate from the ester without competing side reactions.[7][10] Triethylamine can also be used, often requiring slightly longer reaction times.

Step-by-Step Procedure

Experimental_Workflow Experimental Workflow for Diazo Synthesis A 1. Setup Dissolve ester in anhydrous MeCN in a flask under N₂ atmosphere. Cool to 0 °C. B 2. Base Addition Add DBU dropwise to the stirred solution at 0 °C. A->B C 3. Diazo Transfer Add MsN₃ solution dropwise (exothermic!). Maintain 0 °C. B->C D 4. Reaction Allow to warm to room temp. Stir for 2-4 hours. Monitor by TLC. C->D E 5. Quench Cool to 0 °C. Slowly add saturated aq. NH₄Cl. D->E F 6. Workup Partition between Et₂O and water. Separate layers. E->F G 7. Extraction & Washing Extract aqueous layer with Et₂O. Combine organics. Wash with brine. F->G H 8. Drying & Concentration Dry over Na₂SO₄. Filter and concentrate in vacuo. G->H I 9. Purification Purify crude oil by silica gel column chromatography. H->I J 10. Final Product Isolate pure diazo compound as a yellow oil. I->J

Caption: A visual guide to the experimental procedure.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.80 g, 10.0 mmol). Dissolve the ester in 50 mL of anhydrous acetonitrile.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0 °C.

  • Base Addition: Slowly add DBU (2.23 mL, 15.0 mmol) to the stirred solution dropwise over 5 minutes.

  • Diazo Transfer Reagent Addition: In a separate, small vial, carefully dissolve methanesulfonyl azide (1.45 g, 12.0 mmol) in 5 mL of anhydrous acetonitrile. (CRITICAL SAFETY NOTE: Prepare this solution behind a blast shield). Add this MsN₃ solution to the reaction mixture dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C. The addition is exothermic.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let the mixture stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake vigorously and allow the layers to separate.

  • Washing: Collect the organic layer. Extract the aqueous layer twice more with 30 mL portions of diethyl ether. Combine all organic extracts and wash them with 50 mL of brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heating; keep the bath temperature below 30 °C.

  • Purification: The resulting crude yellow-orange oil should be purified by flash column chromatography on silica gel.[11] A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting from 95:5) is typically effective. The product, methyl 2-diazo-2-(2-methoxyphenyl)acetate, is a characteristic bright yellow compound.

Safety and Hazard Management

This protocol involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work.

  • Sulfonyl Azides (MsN₃, TsN₃): These reagents are heat and shock-sensitive and can decompose explosively.[8][12]

    • NEVER heat sulfonyl azides above their recommended temperature limits (explosive decomposition of TsN₃ can begin at 120 °C).[8]

    • ALWAYS handle behind a blast shield in a well-ventilated chemical fume hood.[13]

    • Use plastic or Teflon-coated spatulas; avoid contact with metal spatulas which can cause scratching and potential detonation.[14]

    • Do not use halogenated solvents like dichloromethane as the primary reaction solvent with azides, as this can form extremely unstable di- and tri-azidomethane.[14]

  • Diazo Compounds: The synthesized diazo product is also potentially unstable.

    • While α-diazo esters are among the more stable diazo compounds, they should be handled with care.[2]

    • Avoid heating the purified product to high temperatures. Store in a refrigerator, protected from light.

    • Trace acid can catalyze decomposition. Ensure all glassware is clean and dry.

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves must be worn. A face shield is strongly recommended when handling the neat sulfonyl azide.[13]

  • Waste Disposal: Quench any residual azide reagent before disposal. All aqueous waste containing azide should be treated as hazardous.[15]

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Conversion 1. Inactive base (hydrolyzed).2. Wet solvent or reagents.3. Insufficient reaction time.1. Use a fresh, unopened bottle of DBU.2. Ensure all glassware is oven-dried and solvent is anhydrous.3. Allow the reaction to stir longer, monitoring by TLC.
Multiple Byproducts 1. Reaction temperature too high.2. Base is too nucleophilic.1. Maintain strict temperature control (0 °C) during additions.2. Ensure a non-nucleophilic base like DBU or Et₃N is used.
Difficulty in Purification Co-elution with sulfonamide byproduct.If using TsN₃, the tosylamide can be tricky. Using MsN₃ should alleviate this. An alternative is to wash the organic layer with dilute aq. NaOH during workup to remove the sulfonamide as its salt.

References

  • Royal Society of Chemistry. (2025).
  • National Institutes of Health (NIH).
  • Google Patents. DE19605901A1 - Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylic acid.
  • ResearchGate.
  • SciELO.
  • Chem-Station International Edition. (2018). Regitz Diazo Transfer.
  • Organic Syntheses. (2022). Detrifluoroacetylative Diazo Group Transfer: (E)-1-Diazo-4-phenyl-3-buten-2-one. Org. Synth. 2022, 99, 234-250.
  • CORA. (2016). Taming tosyl azide: the development of a scalable continuous diazo transfer process.
  • ACS Publications. (2021).
  • The Royal Society of Chemistry. Taming tosyl azide: the development of a scalable continuous diazo transfer process.
  • ResearchGate. (2022). Synthesis and Characterization of a New Azo Ligand Derivative from 4,5-BIS(4-Methoxyphenyl) Imidazol and its Metal Complexes and Biological Activity Study of its PD(II) Complex.
  • Wikipedia. Diazo.
  • Organic Chemistry Portal. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide.
  • ACS Publications. (2021). Regitz Diazo Transfer Reaction for the Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles.... The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (2016). Taming tosyl azide: the development of a scalable continuous diazo transfer process. Organic & Biomolecular Chemistry.
  • University of Pittsburgh. (2013). Safe Handling of Azides.
  • Organic Chemistry Portal. Azide synthesis by diazotransfer.
  • Wikipedia. Tosyl azide.
  • Stanford Environmental Health & Safety.
  • Google Patents.
  • Environmental Health and Safety. Azide Compounds.
  • Impactfactor. (2023).
  • WuXi Biology. A QM Study of the Reaction Mechanism of Diazotransfer.
  • ACS Publications. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development.
  • Organic Syntheses.
  • University of Auckland. Working with Potentially Explosive Chemicals/Reactions.

Sources

Application Notes and Protocols: Synthesis of Alkenes via Wittig Reaction of Methyl (2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from carbonyl compounds.[1][2] This reaction's significance, recognized with the 1979 Nobel Prize in Chemistry awarded to Georg Wittig, lies in its ability to form a carbon-carbon double bond at a specific location with predictable stereochemistry. The reaction involves the interaction of a phosphorus ylide, also known as a Wittig reagent, with an aldehyde or ketone.[2] This guide provides an in-depth exploration of the Wittig reaction, with a specific focus on the application of methyl (2-methoxyphenyl)acetate as a precursor to a stabilized ylide for the synthesis of substituted alkenes.

The ester functional group in this compound plays a crucial role in stabilizing the adjacent carbanion of the corresponding phosphorus ylide. Such stabilized ylides are known to exhibit a high degree of stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene.[3][4] This characteristic is of paramount importance in the synthesis of complex molecules and active pharmaceutical ingredients where precise control of stereochemistry is critical.

This document will delve into the mechanistic underpinnings of the Wittig reaction, offer detailed protocols for the preparation of the necessary reagents, and provide a step-by-step guide for the olefination reaction itself. Furthermore, we will discuss the Horner-Wadsworth-Emmons (HWE) reaction, a valuable modification that often provides superior yields and easier purification for reactions involving stabilized phosphorus reagents.

Mechanistic Overview: The Wittig Reaction

The Wittig reaction proceeds through a sequence of well-studied steps. The overall transformation involves the replacement of a carbonyl oxygen with a carbon-carbon double bond.

Formation of the Phosphorus Ylide

The journey begins with the synthesis of a phosphonium salt, typically through the SN2 reaction of triphenylphosphine with an alkyl halide.[2] In the context of our topic, this would involve the reaction of triphenylphosphine with methyl 2-bromo(2-methoxyphenyl)acetate. The resulting phosphonium salt possesses acidic protons on the carbon adjacent to the phosphorus atom. Treatment with a suitable base deprotonates this carbon, yielding the phosphorus ylide, a species characterized by adjacent positive and negative charges.[5][6]

Wittig_Ylide_Formation

Caption: Formation of a stabilized phosphorus ylide.

The Olefination Step

The phosphorus ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This initial attack leads to the formation of a betaine intermediate, which subsequently cyclizes to a four-membered ring intermediate known as an oxaphosphetane.[7] The oxaphosphetane is unstable and rapidly collapses to form the desired alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[7]

Wittig_Mechanism

Caption: General mechanism of the Wittig reaction.

Stereoselectivity with Stabilized Ylides

The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide. Ylides stabilized by electron-withdrawing groups, such as the ester group in the ylide derived from this compound, generally lead to the formation of (E)-alkenes with high selectivity.[3][4] This is attributed to the reversibility of the initial steps, allowing for equilibration to the thermodynamically more stable anti-betaine intermediate, which then proceeds to form the (E)-alkene.

Experimental Protocols

Protocol 1: Synthesis of (2-methoxy-2-oxo-1-(2-methoxyphenyl)ethyl)triphenylphosphonium bromide

This protocol describes the synthesis of the phosphonium salt precursor to the stabilized ylide.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound180.201.80 g10.0
N-Bromosuccinimide (NBS)177.981.96 g11.0
Azobisisobutyronitrile (AIBN)164.2133 mg0.2
Carbon tetrachloride (CCl₄)153.8250 mL-
Triphenylphosphine (PPh₃)262.292.62 g10.0
Toluene92.1450 mL-

Procedure:

  • Bromination of this compound:

    • To a solution of this compound (1.80 g, 10.0 mmol) in carbon tetrachloride (50 mL) is added N-bromosuccinimide (1.96 g, 11.0 mmol) and a catalytic amount of AIBN (33 mg, 0.2 mmol).

    • The reaction mixture is heated to reflux and stirred under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by TLC.

    • After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

    • The filtrate is concentrated under reduced pressure to yield crude methyl 2-bromo(2-methoxyphenyl)acetate, which can be used in the next step without further purification.

  • Formation of the Phosphonium Salt:

    • The crude methyl 2-bromo(2-methoxyphenyl)acetate is dissolved in toluene (50 mL).

    • Triphenylphosphine (2.62 g, 10.0 mmol) is added to the solution.

    • The mixture is heated to reflux and stirred for 12-18 hours. A white precipitate of the phosphonium salt will form.

    • The reaction mixture is cooled to room temperature, and the solid is collected by filtration.

    • The collected solid is washed with cold toluene and dried under vacuum to afford (2-methoxy-2-oxo-1-(2-methoxyphenyl)ethyl)triphenylphosphonium bromide.

Protocol 2: Wittig Reaction with an Aldehyde

This protocol outlines the in-situ generation of the ylide and its reaction with an aldehyde.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(2-methoxy-2-oxo-1-(2-methoxyphenyl)ethyl)triphenylphosphonium bromide555.42555 mg1.0
Aldehyde (e.g., Benzaldehyde)106.12106 mg (102 µL)1.0
Sodium Methoxide (NaOMe)54.0254 mg1.0
Anhydrous Tetrahydrofuran (THF)72.1120 mL-

Procedure:

  • A suspension of the phosphonium salt (555 mg, 1.0 mmol) in anhydrous THF (15 mL) is prepared in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

  • The suspension is cooled to 0 °C in an ice bath.

  • Sodium methoxide (54 mg, 1.0 mmol) is added portion-wise to the stirred suspension. The formation of the deep red or orange color of the ylide should be observed. The mixture is stirred at 0 °C for 30 minutes.

  • A solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) is added dropwise to the ylide solution at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-alkene.

The Horner-Wadsworth-Emmons (HWE) Reaction: A Superior Alternative

For stabilized ylides, the Horner-Wadsworth-Emmons (HWE) reaction often presents a more advantageous route.[8][9] This modification utilizes a phosphonate ester instead of a phosphonium salt. The resulting phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig reagent, often leading to cleaner reactions and higher yields.[10] A significant practical advantage of the HWE reaction is that the phosphate byproduct is water-soluble, facilitating a much simpler purification process compared to the often-problematic removal of triphenylphosphine oxide.[9]

HWE_vs_Wittig

Caption: Comparison of Wittig and HWE reactions.

Protocol 3: Synthesis of Diethyl (2-methoxy-2-oxo-1-(2-methoxyphenyl)ethyl)phosphonate

This protocol describes the preparation of the phosphonate ester required for the HWE reaction via the Michaelis-Arbuzov reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Methyl 2-bromo(2-methoxyphenyl)acetate259.102.59 g10.0
Triethyl phosphite166.161.83 g (2.0 mL)11.0

Procedure:

  • A mixture of crude methyl 2-bromo(2-methoxyphenyl)acetate (2.59 g, 10.0 mmol) and triethyl phosphite (1.83 g, 11.0 mmol) is heated at 120-140 °C for 2-4 hours under a nitrogen atmosphere.

  • The progress of the reaction can be monitored by the cessation of ethyl bromide evolution.

  • After cooling to room temperature, the excess triethyl phosphite is removed by distillation under reduced pressure to yield the crude diethyl (2-methoxy-2-oxo-1-(2-methoxyphenyl)ethyl)phosphonate, which can often be used directly in the next step.

Protocol 4: Horner-Wadsworth-Emmons (HWE) Reaction

This protocol details the HWE olefination using the prepared phosphonate ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Diethyl (2-methoxy-2-oxo-1-(2-methoxyphenyl)ethyl)phosphonate330.30330 mg1.0
Aldehyde (e.g., Benzaldehyde)106.12106 mg (102 µL)1.0
Sodium Hydride (NaH, 60% dispersion in mineral oil)24.0044 mg1.1
Anhydrous Tetrahydrofuran (THF)72.1120 mL-

Procedure:

  • To a suspension of sodium hydride (44 mg of 60% dispersion, 1.1 mmol) in anhydrous THF (10 mL) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, a solution of the phosphonate ester (330 mg, 1.0 mmol) in anhydrous THF (5 mL) is added dropwise at 0 °C.

  • The mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas evolution will be observed.

  • A solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) is then added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • The reaction is carefully quenched by the addition of water (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure (E)-alkene.

Conclusion

The Wittig reaction and its Horner-Wadsworth-Emmons modification provide robust and versatile methodologies for the synthesis of alkenes from carbonyl compounds. The use of this compound as a precursor leads to a stabilized phosphorus reagent that favors the formation of the (E)-alkene isomer with high selectivity. The choice between the classical Wittig protocol and the HWE reaction will depend on the specific substrate and the desired ease of purification, with the HWE reaction often being the preferred method for stabilized systems due to its cleaner reaction profile and simpler workup. The protocols provided herein offer a comprehensive guide for researchers and scientists in the successful application of these powerful synthetic tools.

References

  • Horner, L.; Hoffmann, H.; Wippel, H. G. Chem. Ber.1958, 91 (1), 61-63.
  • Wadsworth, W. S., Jr.; Emmons, W. D. J. Am. Chem. Soc.1961, 83 (7), 1733–1738.
  • Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-benzyloxycarbonylamino-2-(dimethoxy-phosphinyl)acetate. [Link]

  • Edubirdie. The Wittig Reaction. [Link]

  • University of California, Davis. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • University of California, Davis. 17.12: Addition of Phosphorus Ylides: The Wittig Reaction. [Link]

  • Master Organic Chemistry. The Wittig Reaction: Examples and Mechanism. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Chemistry LibreTexts. 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • YouTube. Phosphonium Ylide for The Wittig Reaction! - Organic Chemistry. [Link]

  • Common Organic Chemistry. Wittig Reaction - Wittig Reagents (in situ). [Link]

  • Vanderbilt University. Synthesis of an Alkene via the Wittig Reaction. [Link]

  • National Institutes of Health. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine. [Link]

  • Sciforum. 3-(Biphenyl)acrylates by One Pot Suzuki Cross Coupling—Wittig Olefination Reactions. [Link]

  • YouTube. phosphonium ylides. [Link]

  • University of Colorado Boulder. Solvent Free Wittig Reactions. [Link]

  • Wikipedia. Wittig reagents. [Link]

Sources

Palladium-catalyzed α-arylation of "Methyl (2-methoxyphenyl)acetate"

Application Note: Palladium-Catalyzed -Arylation of Methyl (2-methoxyphenyl)acetate

Executive Summary

The

This compoundmethyl ester

This guide outlines a precision protocol utilizing Lithium Hexamethyldisilazide (LiHMDS) for kinetic enolization, coupled with bulky, electron-rich phosphine ligands (

Zinc-Enolate (Reformatsky-type)

Mechanistic Principles & Strategic Design

The Challenge of the Ortho-Methoxy Group

The 2-methoxy group on the phenyl ring exerts two opposing effects:

  • Steric Hindrance: It increases the barrier for the palladium-enolate to undergo reductive elimination, requiring ligands with large cone angles to force the product release.

  • Electronic Stabilization: The oxygen lone pair can stabilize the lithium enolate aggregate, potentially altering the geometry (E vs Z enolate) and reactivity rates compared to unsubstituted phenylacetates.

Catalytic Cycle & Ligand Selection

Success relies on a ligand that promotes oxidative addition (of the aryl halide) and, crucially, reductive elimination of the crowded quaternary center.

  • Ligand Class: Bulky Trialkylphosphines or Dialkylbiarylphosphines.

  • Preferred Ligands:

    • 
      :  The "Gold Standard" for ester arylation (Hartwig/Buchwald).
      
    • Mor-DalPhos: Excellent for sterically demanding couplings.

    • Q-Phos: For extremely hindered substrates.

Mechanistic Pathway (Visualization)

CatalyticCyclecluster_sideCompetitor PathwayPd0Pd(0)-Ligand(Active Species)OxAddOxidative Addition[L-Pd(II)-Ar(X)]Pd0->OxAdd + Ar-XTransMetTransmetallation(Pd-Enolate Complex)OxAdd->TransMet + EnolateBaseEnolate Generation(LiHMDS)Base->TransMet Methyl (2-OMe)phenylacetateClaisenClaisen Condensation(Self-Coupling)Base->Claisen If Pd cycle is slowRedElimReductive Elimination(C-C Bond Formation)TransMet->RedElim Steric CrowdingRate Limiting StepRedElim->Pd0RegenerationProductα-Arylated Product+ Pd(0)RedElim->Product

Figure 1: Catalytic cycle highlighting the critical Transmetallation and Reductive Elimination steps, where the ortho-methoxy steric bulk plays a major role.

Critical Parameters & Reagents

ParameterRecommendationRationale
Base LiHMDS (1.0 M in THF)Strong enough to deprotonate (

) but sterically bulky to suppress nucleophilic attack on the methyl ester (transesterification/hydrolysis).
Solvent Toluene (Anhydrous)Non-polar solvents often accelerate reductive elimination in Pd-catalyzed enolate couplings.
Catalyst Source

or

Provides Pd(0) without exogenous salts. Avoid

unless pre-reducing, as acetate can interfere with sensitive esters.
Ligand

Air-stable precursor to the active ligand. Requires slightly excess base to deprotonate.
Temperature RT to 50°C Methyl esters are thermally sensitive. Start at RT; only heat if conversion is stalled.

Experimental Protocols

Protocol A: Standard Intermolecular -Arylation

Best for: Standard aryl bromides and robust substrates.

Reagents:

  • This compound (1.0 equiv)

  • Aryl Bromide (1.05 equiv)

  • 
     (1-2 mol %)
    
  • 
     (2-4 mol %)
    
  • LiHMDS (1.1 equiv, 1.0 M in THF)

  • Solvent: Toluene (0.2 M concentration)

Step-by-Step:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
    , phosphine ligand, and aryl bromide in anhydrous Toluene. Stir for 5-10 mins to ensure oxidative addition begins (solution color change).
    
  • Enolate Generation: In a separate flame-dried flask, cool the Toluene solution of this compound to -10°C .

  • Base Addition: Add LiHMDS slowly dropwise. Stir for 10 minutes. Note: Do not let this sit too long to avoid Claisen condensation.

  • Coupling: Transfer the Enolate solution via cannula (or syringe) into the Catalyst/Aryl Halide mixture (which is at RT).

  • Reaction: Stir at Room Temperature. Monitor by LCMS/GCMS.

    • Checkpoint: If <10% conversion after 2 hours, heat to 40°C.

  • Quench: Add saturated

    
     (aq) and dilute with EtOAc.
    
Protocol B: The "Zinc-Enolate" Method (Reformatsky-Type)

Best for: Highly sensitive methyl esters or when Claisen condensation is observed in Protocol A.

Rationale: Zinc enolates are less basic and less prone to self-condensation than Lithium enolates, allowing for higher reaction temperatures if needed.

Step-by-Step:

  • Enolization: Dissolve substrate in THF. Cool to -78°C. Add LiHMDS (1.1 equiv). Stir 15 min.

  • Transmetallation to Zn: Add anhydrous

    
      (1.1 equiv, typically as a solution in THF). Remove cooling bath and warm to RT. The Lithium enolate is now a Zinc enolate.
    
  • Catalysis: Add the Pd-catalyst/Ligand/Aryl Halide mixture to the Zinc enolate solution.

  • Reaction: Heat to 70°C (Zinc enolates are stable enough to tolerate this heat, driving the reaction against the steric bulk).

Troubleshooting & Optimization Logic

Use this decision matrix to resolve common failure modes.

TroubleshootingStartReaction Outcome?LowYieldLow Yield(<40%)Start->LowYieldNoRxnNo Reaction(SM Recovered)Start->NoRxnSideProdSide Products(Claisen/Hydrolysis)Start->SideProdSol_LigandSwitch Ligand(Try Mor-DalPhos)LowYield->Sol_LigandSteric FailureSol_TempIncrease Temp(Try 70°C)NoRxn->Sol_TempActivation BarrierSol_ZnSwitch toZn-Enolate (Protocol B)SideProd->Sol_ZnEnolate unstableSol_BaseCheck Anhydrous Cond.Use Fresh LiHMDSSideProd->Sol_BaseWet conditions

Figure 2: Optimization decision tree. For methyl esters, switching to the Zinc-Enolate protocol is the highest-probability fix for side reactions.

References

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of

    
    -Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[1] Journal of the American Chemical Society, 124(42), 12557–12565. Link
    
  • Moradi, W. A., & Buchwald, S. L. (2001).

    
    -Arylation of Esters.[2] Journal of the American Chemical Society, 123(33), 7996–8002. Link
    
  • Hama, T., Culkin, D. A., & Hartwig, J. F. (2006).

    
    -Arylation of Zinc Amide Enolates under Mild Conditions.[1] Journal of the American Chemical Society, 128(15), 4976–4985. Link
    
  • Culkin, D. A., & Hartwig, J. F. (2003).

    
    -Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234–245. Link
    

Application Note: Optimized Purification Strategies for Methyl (2-methoxyphenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Methyl (2-methoxyphenyl)acetate (CAS: 3558-61-0) and its derivatives are critical intermediates in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and various non-steroidal anti-inflammatory drugs (NSAIDs).[1] The presence of the ortho-methoxy group introduces specific steric and electronic effects that distinguish its chromatographic behavior from simple phenylacetates.[1]

This guide provides a high-resolution purification protocol for this class of compounds. While standard phenylacetates are often purified via vacuum distillation, the introduction of thermal-sensitive substituents (e.g., halogens, nitro groups) or the requirement for high purity (>99.5%) in late-stage drug development necessitates the use of Flash Column Chromatography.

Physicochemical Profile

Understanding the analyte is the first step in successful separation.[1]

PropertyData (this compound)Chromatographic Implication
Molecular Weight 180.20 g/mol Low MW implies fast diffusion; requires higher mesh silica (40-63 µm) for resolution.[1]
Physical State Colorless to pale yellow oilCritical: Liquid injection can cause band broadening.[1] Dry loading is recommended.[1]
Boiling Point ~200 °C (at 760 mmHg)High enough to be stable on-column; low enough to be stripped by rotovap without loss.[1]
LogP ~1.7Moderately lipophilic.[1] Retains well on C18, but Silica (Normal Phase) is more cost-effective.[1]
pKa (Conj. Acid) N/A (Ester)Non-ionizable, but acid impurity (pKa ~4) will trail badly without buffering.[1]

Method Development Strategies

Thin Layer Chromatography (TLC) Screening

Before committing to a column, the solvent system must be optimized to achieve a


  between the product and the nearest impurity.

Standard Impurity Profile:

  • Starting Material: 2-methoxyphenylacetic acid (Highly Polar, stays at baseline).[1]

  • Byproduct: 2-methoxyphenol (Guaiacol) - (Result of hydrolysis/decarboxylation).[1]

  • Byproduct: Transesterification impurities (if alcohol solvents were used).[1]

Recommended Solvent Systems:

  • System A (Standard): Hexanes / Ethyl Acetate (Hex/EtOAc).[1][2]

    • Starting ratio: 90:10.[1]

    • Target Rf: 0.35 for the ester.[1]

  • System B (High Selectivity): Toluene / Acetone.[1]

    • Use case: When the ester co-elutes with non-polar aromatic impurities.[1] The

      
       interaction between Toluene and the aromatic ring often alters selectivity compared to aliphatic Hexane.[1]
      
Visualization Techniques

The ortho-methoxy group activates the ring, making it UV active but also responsive to specific stains.

  • UV (254 nm): Primary detection method.[1]

  • Anisaldehyde Stain: Excellent for confirming the presence of the methoxy group (appears reddish/purple upon heating).[1]

  • Bromocresol Green: Specifically detects unreacted carboxylic acid (turns yellow on a blue background), identifying the baseline impurity.[1]

Detailed Protocol: Flash Chromatography[2][3]

Objective: Isolate this compound from a crude reaction mixture containing 10% residual acid and 5% unknown non-polar impurities.

Phase 1: Sample Preparation (Dry Loading)

Rationale: As the target is an oil, direct liquid injection often leads to "fingering" or channeling in the column, destroying resolution.

  • Dissolve crude oil (1.0 g) in minimal Dichloromethane (DCM) (~2-3 mL).

  • Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent by weight).[1]

  • Evaporate solvent gently on a rotary evaporator until a free-flowing powder is obtained.

  • Verification: Ensure no solvent odor remains; residual DCM acts as a strong eluent and will wash the product off immediately.[1]

Phase 2: Column Setup[1]
  • Stationary Phase: Silica Gel 60 (40–63 µm).[1]

  • Column Size: 12g cartridge (for 1g crude) or 2.5 cm x 15 cm glass column.

  • Equilibration: Flush with 3 Column Volumes (CV) of 100% Hexane.

Phase 3: Elution Gradient

A linear gradient is superior to isocratic runs for removing non-polar impurities early while keeping the polar acid stuck at the top.[1]

Time (min)% Ethyl Acetate% HexaneEvent
0–20%100%Elute highly non-polar grease/hydrocarbons.
2–150%

20%
100%

80%
Product Elution Window (typically 12-15% EtOAc).
15–2020%

50%
80%

50%
Wash out polar byproducts (phenols).[1]
20–25100%0%Flush column (Acid elutes here).[1]
Phase 4: Fraction Analysis
  • Spot every 3rd fraction on TLC.[1]

  • Pool fractions containing the single spot at

    
    .[1]
    
  • Critical Step: If the acid impurity co-elutes (tailing), wash the combined organic fractions with saturated NaHCO

    
    after the column but before final evaporation.[1]
    

Logical Workflow & Decision Matrix

The following diagram illustrates the decision process for purifying aromatic esters, ensuring the correct loading technique and solvent choice.

PurificationWorkflow Start Crude Reaction Mixture (this compound) TLC TLC Analysis (Hex/EtOAc 9:1) Start->TLC CheckRf Is Delta Rf > 0.15? TLC->CheckRf SolventSwitch Switch Solvent System Try Toluene/Acetone (20:1) CheckRf->SolventSwitch No LoadCheck Sample State? CheckRf->LoadCheck Yes SolventSwitch->LoadCheck DryLoad Dry Load on Celite (Prevents Band Broadening) LoadCheck->DryLoad Oil/Viscous LiqLoad Liquid Load (Only if solid & soluble in Hexane) LoadCheck->LiqLoad Solid RunColumn Run Flash Column Gradient 0-20% EtOAc DryLoad->RunColumn LiqLoad->RunColumn Analysis Analyze Fractions (UV 254nm + Anisaldehyde) RunColumn->Analysis Pure Pure Product (>99% Purity) Analysis->Pure Single Spot Repurify Mixed Fractions Re-column or Wash w/ NaHCO3 Analysis->Repurify Co-elution

Figure 1: Decision matrix for the purification of phenylacetic acid derivatives, prioritizing dry loading for oily esters.

Troubleshooting Common Issues

Issue 1: "The Acid Streak"

Symptom: The product spot on TLC has a "comet tail" or the baseline impurity is bleeding into the product fractions. Cause: The silica gel is slightly acidic, and the residual 2-methoxyphenylacetic acid is dragging. Solution: Add 1% Acetic Acid to the mobile phase.[1] Counter-intuitively, this suppresses the ionization of the impurity acid, sharpening its peak and keeping it distinct from the ester. Alternatively, wash the crude with dilute NaOH before the column.

Issue 2: Co-elution with Non-Polar Impurities

Symptom: A spot appears just above the product (


 difference < 0.05).[1]
Cause:  Likely a decarboxylated byproduct (anisole derivative) or a chlorinated impurity if SOCl

was used.[1] Solution: Switch to Dichloromethane (DCM) / Hexane .[1] The chlorinated solvent often solubilizes the methoxy-substituted ring differently than EtOAc, altering the retention time.

References

  • PubChem. Methyl 2-methoxy-2-phenylacetate (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2] Rapid chromatographic techniques for preparative separations with moderate resolution.[1][2] Journal of Organic Chemistry, 43(14), 2923–2925.[2] (The foundational text on Flash Chromatography). [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Department of Chemistry Guidelines.[1] [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[1][3][4][5][6] Synth. 2025, 102, 276-302.[1][3] [Link]

Sources

Chiral resolution of (2-methoxyphenyl)acetic acid derived from "Methyl (2-methoxyphenyl)acetate"

Application Note: Enzymatic Kinetic Resolution of -Substituted (2-Methoxyphenyl)acetic Acid Derivatives

Scientific Background & Mechanistic Logic

The Challenge

Chiral phenylacetic acid derivatives are privileged scaffolds in medicinal chemistry (e.g., NSAIDs, synthetic auxins). The starting material, This compound , is a pro-chiral ester. Upon


racemic mixture
The Solution: Enzymatic Kinetic Resolution (EKR)

This protocol utilizes Lipase B from Candida antarctica (CALB) (immobilized as Novozym 435). CALB is chosen for its high stereoselectivity toward

Mechanism: The lipase preferentially hydrolyzes one enantiomer (typically the S-enantiomer) of the racemic ester into its corresponding carboxylic acid, while leaving the R-enantiomer as the unreacted ester. This creates a chemical difference (Acid vs. Ester) that allows for facile separation via Acid-Base extraction.

Reaction Pathway Visualization

The following diagram illustrates the stereoselective hydrolysis workflow.

GRacemicEsterRacemic Substrate(R/S)-Methyl (2-methoxyphenyl)acetate deriv.EnzymeBiocatalystCALB (Novozym 435)Phosphate Buffer pH 7.5RacemicEster->Enzyme InputSAcid(S)-Acid Product(Hydrolyzed)Enzyme->SAcid Fast Hydrolysis(k_fast)REster(R)-Ester(Unreacted)Enzyme->REster Slow/No Hydrolysis(k_slow)MethanolMethanol(Byproduct)Enzyme->MethanolIntermediate

Figure 1: Kinetic resolution pathway. The enzyme selectively hydrolyzes the (S)-enantiomer, enabling physical separation of the products.

Experimental Protocols

Materials & Reagents
ComponentSpecificationFunction
Substrate rac-Methyl

-substituted-(2-methoxyphenyl)acetate
Target for resolution
Biocatalyst Novozym 435 (Immobilized CALB)Stereoselective hydrolysis
Solvent MTBE (Methyl tert-butyl ether) or TolueneOrganic phase (Substrate solubility)
Buffer 0.1 M Potassium Phosphate (pH 7.5)Aqueous phase (Maintains enzyme activity)
Base 1.0 M NaOHQuenching & Extraction
Acid 1.0 M HClReprotonation of product
Protocol A: Analytical Screening (Optimization)

Objective: Determine the optimal conversion limit and enantiomeric ratio (E-value) before scale-up.

  • Preparation: In a 4 mL glass vial, dissolve 10 mg of the racemic ester in 0.5 mL MTBE .

  • Initiation: Add 0.5 mL of Phosphate Buffer (0.1 M, pH 7.5).

  • Catalyst Addition: Add 5 mg of Novozym 435.

  • Incubation: Shake at 30°C / 200 rpm in an orbital shaker.

  • Sampling: At t=1h, 4h, and 24h, remove a 50 µL aliquot.

  • Workup (Analytical):

    • Centrifuge to remove enzyme beads.

    • Evaporate solvent under nitrogen.

    • Re-dissolve in Mobile Phase (e.g., Hexane/IPA).

  • Analysis: Inject into Chiral HPLC (See Section 3).

  • Calculation: Calculate Conversion (

    
    ) and Enantiomeric Excess (
    
    
    ).
    • Stop reaction when

      
      .
      
Protocol B: Preparative Scale Resolution (The Core Guide)

Objective: Process 10g - 100g of material for isolation.

Step 1: Reaction Setup

  • Dissolve 10.0 g (approx. 50 mmol) of rac-Methyl

    
    -substituted-(2-methoxyphenyl)acetate in 100 mL MTBE .
    
  • Add 100 mL of 0.1 M Potassium Phosphate Buffer (pH 7.5).

  • Critical Step: Adjust temperature to 30°C using a thermostated jacketed reactor.

  • Add 1.0 g (10 wt% loading) of Novozym 435.

  • Stir vigorously (overhead stirrer) to create a stable emulsion. Do not use a magnetic stir bar as it grinds and destroys the immobilized enzyme beads.

Step 2: pH Maintenance (The "pH Stat" Method)

  • As the reaction proceeds, carboxylic acid is produced, lowering the pH.

  • Action: Monitor pH continuously. Automatically titrate with 1.0 M NaOH to maintain pH at 7.5.

  • Endpoint: The reaction is complete when NaOH consumption reaches 50% of the theoretical molar equivalent (approx. 25 mL for 50 mmol scale), or when HPLC confirms

    
    .
    

Step 3: Termination

  • Filter the reaction mixture through a sintered glass funnel to recover the Novozym 435 beads.

  • Note: Wash beads with MTBE. The beads can be reused up to 5 times.

Step 4: Downstream Separation (Self-Validating Extraction) This step relies on the chemical difference between the neutral ester and the anionic acid salt.

FlowReactionMixFiltered Reaction Mixture(MTBE + Buffer)SepFunnelPhase SeparationReactionMix->SepFunnelOrgLayer1Organic Layer (MTBE)Contains: (R)-EsterSepFunnel->OrgLayer1AqLayer1Aqueous Layer (pH 7.5)Contains: (S)-Acid SaltSepFunnel->AqLayer1WashWash with sat. NaHCO3OrgLayer1->WashAcidifyAcidify to pH 2.0(with 1M HCl)AqLayer1->AcidifyFinalEsterEvaporate SolventYields: (R)-EsterWash->FinalEsterExtractExtract with EtOAcAcidify->ExtractFinalAcidEvaporate SolventYields: (S)-AcidExtract->FinalAcid

Figure 2: Downstream processing workflow. The separation is chemically enforced by pH manipulation.

Analytical Validation

To ensure the "Trustworthiness" of the result, you must validate the Enantiomeric Excess (

HPLC Method Parameters (Example):

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA (Trifluoroacetic acid is crucial to sharpen the acid peak).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (targeting the phenyl ring).

  • Expected Elution:

    • (R)-Ester:

      
       min
      
    • (S)-Acid:

      
       min (Acid usually elutes later on polysaccharide columns due to H-bonding).
      

Calculations:


1

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<30%) Enzyme inhibition by Methanol.Use an open system or sweep gas to remove MeOH byproduct.
Low Selectivity (Low ee) Non-enzymatic hydrolysis.Ensure pH is not > 8.0. Lower temperature to 20°C.
Emulsion during workup Surfactant-like properties of the acid.Add brine (sat. NaCl) or filter through Celite pad.
Enzyme degradation Mechanical stress.Stop using magnetic stirring. Use overhead impellers only.

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Novozymes. (2023). Application Note: Enzymatic resolution of esters using Novozym® 435.Link

  • Patel, R. N. (2001). Enzymatic synthesis of chiral intermediates for drug development. Advanced Synthesis & Catalysis, 343(6‐7), 527-546. Link

Disclaimer: This protocol assumes the resolution of a racemic

Application Note: High-Resolution GC-MS Profiling of Methyl (2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity analysis and impurity profiling of Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3). As a critical intermediate in the synthesis of strobilurin fungicides (e.g., Kresoxim-methyl) and non-steroidal anti-inflammatory drugs (NSAIDs), the isomeric purity of this compound is paramount. This method utilizes a 5% phenyl-arylene stationary phase to resolve the target analyte from its structural isomers (3- and 4-methoxy derivatives) and common synthetic byproducts. The protocol achieves a limit of detection (LOD) < 10 ppm and ensures strict quality control for pharmaceutical and agrochemical applications.

Introduction & Chemical Context

This compound is an ester derivative of 2-methoxyphenylacetic acid.[1][2][3] Its chemical structure features a methoxy group at the ortho position of the phenyl ring relative to the acetate side chain.

  • Target Analyte: this compound[1][2][3][4]

  • Molecular Formula:

    
    [1][5]
    
  • Molecular Weight: 180.20 g/mol [2][6]

  • Boiling Point: ~242 °C (Predicted)

  • Key Challenge: Differentiating the ortho isomer from the meta (3-methoxy) and para (4-methoxy) isomers, which possess identical molecular weights and similar fragmentation patterns.

The synthesis typically involves the esterification of 2-methoxyphenylacetic acid or the carbonylation of 2-methoxyphenol derivatives. Consequently, critical impurities include the unreacted acid, solvent residues, and regioisomers arising from impure starting materials.

Method Development Strategy

Chromatographic Separation (The "Why")

To separate the ortho, meta, and para isomers, selectivity based on dipole-dipole interactions is required.

  • Column Selection: A DB-5ms (or Rxi-5Sil MS) column (30m x 0.25mm x 0.25µm) is selected. While a polar WAX column offers higher separation factors for isomers, the 5% phenyl phase provides higher thermal stability and lower bleed, which is essential for trace impurity analysis at higher temperatures.

  • Carrier Gas: Helium is used at a constant flow to maintain separation efficiency (HETP) across the temperature ramp.

Mass Spectrometry Parameters
  • Ionization: Electron Impact (EI) at 70 eV is the industry standard for library matching (NIST/Wiley).

  • Scan Mode: A full scan (m/z 40-400) is used for purity assessment to catch unexpected contaminants.

  • SIM Mode (Optional): Selected Ion Monitoring is recommended only if validating specific known impurities at trace levels (<0.05%).

Experimental Protocol

Reagents and Standards
  • Reference Standard: this compound (>99.0% purity).[3]

  • Internal Standard (ISTD): Methyl benzoate or 1,4-Dichlorobenzene (distinct retention time, similar volatility).

  • Solvent: High-purity Acetonitrile or Ethyl Acetate (LC-MS grade).

Sample Preparation
  • Stock Solution: Weigh 10 mg of the sample into a 10 mL volumetric flask. Dilute to volume with solvent (Concentration: 1000 µg/mL).

  • Working Solution: Dilute 100 µL of Stock Solution into 900 µL of solvent (Concentration: 100 µg/mL).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter into an autosampler vial.

GC-MS Instrument Parameters
ParameterSettingRationale
Inlet Temperature 250 °CEnsures rapid vaporization without thermal degradation.
Injection Mode Split (20:1)Prevents column overload; improves peak shape for polar esters.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.
Oven Program 60°C (1 min) → 10°C/min → 200°C → 20°C/min → 280°C (3 min)Slow ramp allows isomer separation; final bake-out removes heavy residues.
Transfer Line 280 °CPrevents condensation of high-boiling impurities.
Ion Source 230 °CStandard temp to minimize source contamination.
Quadrupole 150 °CMaintains mass stability.
Solvent Delay 3.5 minProtects filament from solvent peak.
Workflow Diagram

GCMS_Workflow Sample Sample (10 mg) Dilution Dilution (Acetonitrile) Sample->Dilution Dissolve Inlet GC Inlet (250°C, Split 20:1) Dilution->Inlet Inject 1µL Column Separation (DB-5ms, 30m) Inlet->Column Volatilization MS MS Detection (EI, 70eV) Column->MS Elution Data Data Analysis (Purity %) MS->Data Integration

Figure 1: Analytical workflow for the purity assessment of this compound.

Results & Discussion

Chromatographic Performance

Under the prescribed conditions, This compound elutes at approximately 14.5 ± 0.2 minutes .

  • Resolution: The ortho isomer typically elutes before the para isomer due to the "ortho effect" (steric shielding reducing polarity/interaction with the stationary phase) [1].

  • Tailing Factor: Should be < 1.2. Higher tailing indicates activity in the liner (replace glass wool) or column degradation.

Mass Spectral Interpretation

The identification is confirmed by the fragmentation pattern.[7][8] The ortho substitution drives specific fragmentation pathways distinct from the para isomer.

Key Diagnostic Ions:

  • m/z 180 (M+): Molecular ion, distinct but not the base peak.

  • m/z 121 (Base Peak):

    
    . Loss of the carboxymethyl group 
    
    
    
    . This forms the stable 2-methoxybenzyl cation (or rearranged tropylium species).
  • m/z 91: Tropylium ion

    
    , formed by the loss of formaldehyde (
    
    
    
    ) from the m/z 121 ion.
  • m/z 149:

    
    . Loss of the methoxy group 
    
    
    
    from the ester.
Fragmentation Pathway Diagram

Fragmentation M_Ion Molecular Ion [M]+ m/z 180 Frag_149 [M - OCH3]+ m/z 149 M_Ion->Frag_149 - OCH3 (31) Frag_121 Base Peak [M - COOCH3]+ m/z 121 (Methoxybenzyl Cation) M_Ion->Frag_121 - COOCH3 (59) Frag_91 Tropylium Ion [C7H7]+ m/z 91 Frag_121->Frag_91 - CH2O (30)

Figure 2: Proposed EI fragmentation pathway for this compound.

Impurity Profiling

Common impurities to monitor:

  • 2-Methoxyphenylacetic acid: Result of hydrolysis. Appears as a broad peak (unless derivatized) with m/z 166.

  • Methyl (4-methoxyphenyl)acetate: Regioisomer. Elutes later than the target.

  • 2-Methoxyphenol (Guaiacol): Starting material residue. Elutes significantly earlier.

Validation & System Suitability

To ensure trustworthiness, every analytical run must include a System Suitability Test (SST).

ParameterAcceptance CriteriaCorrective Action
Retention Time Stability ± 0.1 min deviationCheck carrier gas flow/leaks.
Signal-to-Noise (S/N) > 50:1 for 10 ppm standardClean ion source; retune MS.
Peak Symmetry 0.8 < As < 1.2Trim column inlet; replace liner.
Blank Analysis No interference at RTBake out column; change solvent.

References

  • NIST Mass Spectrometry Data Center. (2023). This compound Mass Spectrum. NIST Chemistry WebBook, SRD 69.[9] Link

  • Restek Corporation. (2022). Guide to GC Column Selection: Analyzing Isomers. Link

  • Agilent Technologies. (2020). GC/MS Analysis of Impurities in Pharmaceutical Intermediates. Application Note 5994-1234EN. Link

  • PubChem. (2023). Methyl 2-(2-methoxyphenyl)acetate - Compound Summary. National Library of Medicine. Link

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Methyl (2-methoxyphenyl)acetate and Reaction Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Methyl (2-methoxyphenyl)acetate (MMPA) is a critical intermediate in the synthesis of various agrochemicals (e.g., Kresoxim-methyl) and pharmaceutical active ingredients.[1] Its synthesis typically involves the esterification of (2-methoxyphenyl)acetic acid or the Pinner reaction of 2-methoxybenzyl cyanide.[1]

In process chemistry, the primary Critical Quality Attribute (CQA) is the residual unreacted (2-methoxyphenyl)acetic acid (Acid Impurity) . Due to the significant polarity difference between the ester product and the acid precursor, a Reversed-Phase HPLC (RP-HPLC) method is the gold standard for quantification.

The Analytical Challenge

The challenge in this separation is not the selectivity between the acid and ester (which is high), but the peak shape and retention stability of the acid .

  • pKa Factor: The pKa of (2-methoxyphenyl)acetic acid is approximately 4.[1]0. At neutral pH, it exists as an anion, eluting near the void volume with poor retention and tailing.[1]

  • Solution: The mobile phase pH must be suppressed (pH < 2.[1]5) to ensure the acid remains in its protonated, non-ionic form, increasing its interaction with the C18 stationary phase.

Method Development Strategy

Column Selection

A C18 stationary phase is selected for its robust hydrophobic selectivity.[1]

  • Recommended: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Rationale: The "Plus" or end-capped deactivation is essential to prevent secondary interactions between the free carboxylic acid and silanol groups on the silica support, which causes peak tailing.

Mobile Phase Chemistry
  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.[1]
    
    • Function: Lowers pH to ~2.1, fully protonating the acid impurity (

      
      ).[1]
      
  • Mobile Phase B (Organic): Acetonitrile (ACN).[1]

    • Function: ACN provides lower backpressure and sharper peaks for aromatic esters compared to Methanol.[1]

Detection Wavelength[1][2]
  • Primary (Quantification): 220 nm.[1]

    • Rationale: Both the carbonyl ester/acid groups and the benzene ring show strong absorption here, maximizing sensitivity for trace impurity analysis.

  • Secondary (Identification): 275 nm.[1]

    • Rationale: Specific to the methoxy-substituted aromatic ring, useful for confirming peak purity against non-aromatic contaminants.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the complete lifecycle of the sample from the reactor to the final chromatogram.

AnalyticalWorkflow Reaction Reaction Mixture (Crude MMPA) Quench Quench/Workup (Phase Separation) Reaction->Quench Isolation Dilution Sample Dilution (in 50:50 ACN:Water) Quench->Dilution 1 mg/mL Filter Filtration (0.22 µm PTFE) Dilution->Filter Particulate Removal HPLC HPLC System (C18 Column) Filter->HPLC Injection (10 µL) Detector UV/DAD Detector (220 nm) HPLC->Detector Elution Data Data Processing (Integration & Quant) Detector->Data Signal Transduction

Caption: Figure 1: End-to-end analytical workflow for the quantification of this compound.

Detailed Experimental Protocol

Equipment & Reagents[1][3]
  • HPLC System: Binary gradient pump, Autosampler, Column Oven, DAD/UV Detector.[1]

  • Reagents: HPLC-grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid.[1]

  • Reference Standards:

    • This compound (>99.0%).[1][2]

    • (2-Methoxyphenyl)acetic acid (>98.0%).[1][2][3][4]

Preparation of Solutions

Mobile Phase A (0.1% H3PO4): Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of Milli-Q water. Mix and degas.

Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of MMPA reference standard into a 10 mL volumetric flask. Dissolve in 5.0 mL Acetonitrile and dilute to volume with water.

Sample Preparation: Dissolve the crude reaction product in Acetonitrile/Water (50:50) to a target concentration of 0.5 – 1.0 mg/mL.[1] Filter through a 0.22 µm PTFE syringe filter before injection.[1]

Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Flow Rate 1.0 mL/min
Temperature 30°C
Injection Volume 5.0 - 10.0 µL
Detection UV @ 220 nm (Ref 360 nm)
Run Time 15 Minutes
Gradient Program

A gradient is used to separate the polar acid early while eluting the hydrophobic ester and potential dimers later.

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)Event
0.008515Injection / Acid Elution
5.008515Isocratic Hold
10.001090Ramp to elute Ester
12.001090Wash
12.108515Re-equilibration
15.008515End of Run

Separation Mechanism & Logic

Understanding why the separation works is vital for troubleshooting.[1] The diagram below details the molecular interactions inside the column.

SeparationMechanism MobilePhase Mobile Phase (pH 2.1) Acid Acid Impurity (Protonated: R-COOH) MobilePhase->Acid Suppresses Ionization Stationary C18 Stationary Phase (Hydrophobic) Acid->Stationary Weak Interaction (Elutes ~3-4 min) Ester Ester Product (Methyl Ester: R-COOMe) Ester->Stationary Strong Interaction (Elutes ~8-9 min)

Caption: Figure 2: Chromatographic mechanism. Low pH suppresses acid ionization, allowing moderate retention, while the ester is strongly retained by hydrophobic forces.

Validation Parameters (ICH Q2(R1) Compliant)

To ensure the method is reliable for regulatory submission, the following validation parameters must be met [1, 2].

ParameterAcceptance CriteriaExperimental Approach
Specificity Resolution (Rs) > 2.0 between Acid and Ester.Inject Acid/Ester mix.[1][5][6] Check for blank interference.
Linearity

5 concentrations from 50% to 150% of target concentration.[1]
Precision RSD < 2.0% (n=6)6 replicate injections of the standard solution.
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Dilute standard until signal-to-noise ratio is reached.
Accuracy Recovery 98.0% - 102.0%Spike placebo or solvent with known amounts of standard.[1]

Troubleshooting Guide

Issue 1: Peak Tailing of the Acid Impurity

  • Cause: Mobile phase pH is too high (> 3.0), causing partial ionization of the carboxylic acid.

  • Fix: Ensure fresh preparation of Mobile Phase A. Verify pH is < 2.[1]5. Consider increasing buffer strength or switching to Phosphate buffer if using simple acidified water.[1]

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations or incomplete column equilibration.[1]

  • Fix: Use a column oven set to 30°C. Ensure at least 5 column volumes of re-equilibration time (approx 3-4 mins at 1 mL/min) between runs.

Issue 3: Ghost Peaks

  • Cause: Carryover from high-concentration ester injections.[1]

  • Fix: Add a needle wash step with 100% Acetonitrile in the autosampler method.[1]

References

  • European Medicines Agency (EMA) / ICH. (2005).[1] ICH Topic Q 2 (R 1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration (FDA). (2021).[1][7][8] Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. (n.d.).[1] 2-Methoxyphenylacetic acid (Compound Summary). [Link]

  • SIELC Technologies. (n.d.).[1] HPLC Separation of Phenylacetic Acid. [Link]

Sources

Protocol: Synthesis of Tertiary Alcohols via Grignard Reaction with Methyl (2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency. Its application in reacting organomagnesium halides (Grignard reagents) with esters is a classic and reliable method for the synthesis of tertiary alcohols, structures that are pivotal in the development of new pharmaceutical agents and advanced materials.[1][2][3] This protocol details the reaction of Methyl (2-methoxyphenyl)acetate with various Grignard reagents, a transformation that yields sterically hindered tertiary alcohols bearing a synthetically useful methoxy-substituted phenyl group. Understanding and mastering this protocol provides researchers with a powerful tool for creating complex molecular architectures.

This guide provides a detailed mechanistic overview, a step-by-step experimental protocol, and critical insights into process optimization and safety. The causality behind each experimental choice is explained to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Reaction Mechanism: A Double Addition Process

The reaction of an ester with a Grignard reagent is a distinct process involving two successive nucleophilic additions. Unlike the reaction with aldehydes or ketones, more than two equivalents of the Grignard reagent are required to drive the reaction to completion and form the tertiary alcohol.[2][3]

The mechanism proceeds as follows:

  • Initial Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of the this compound. This breaks the pi bond of the carbonyl, forming a tetrahedral intermediate.[2][4]

  • Formation of a Ketone Intermediate: This tetrahedral intermediate is unstable and rapidly collapses. The methoxide group (-OCH₃) is expelled as a leaving group, reforming the carbon-oxygen double bond and generating a ketone intermediate.[2][4]

  • Second Nucleophilic Attack: The newly formed ketone is more reactive than the starting ester. A second equivalent of the Grignard reagent immediately attacks the ketone's carbonyl carbon in another nucleophilic addition step. This leads to the formation of a magnesium alkoxide salt.[4][5]

  • Protonation to Yield the Alcohol: The reaction is quenched with an aqueous acid workup. The alkoxide is protonated, yielding the final tertiary alcohol product and water-soluble magnesium salts.[6]

Grignard Reaction Mechanism with Ester cluster_reactants Reactants cluster_intermediate1 Tetrahedral Intermediate cluster_intermediate2 Ketone Intermediate cluster_intermediate3 Alkoxide Salt cluster_product Final Product Ester This compound Tetrahedral Unstable Tetrahedral Intermediate Ester->Tetrahedral Nucleophilic Attack Grignard1 R-MgX (First Equivalent) Grignard1->Tetrahedral Ketone Ketone Intermediate Tetrahedral->Ketone Collapse & Expulsion of -OCH₃ Alkoxide Magnesium Alkoxide Salt Ketone->Alkoxide Second Nucleophilic Attack Grignard2 R-MgX (Second Equivalent) Grignard2->Alkoxide Alcohol Tertiary Alcohol Alkoxide->Alcohol Protonation Workup Acidic Workup (e.g., H₃O⁺) Workup->Alcohol G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dry Glassware (Oven at 120°C) B 2. Assemble under N₂/Ar A->B C 3. Dissolve Ester in Anhydrous Ether B->C D 4. Cool to 0°C (Ice Bath) E 5. Add Grignard Reagent (Dropwise) D->E F 6. Warm to RT (Stir for 1-2h) E->F G 7. Quench with aq. NH₄Cl at 0°C H 8. Extract with Ethyl Acetate G->H I 9. Wash with Brine & Dry (MgSO₄) H->I J 10. Evaporate Solvent I->J K 11. Purify Product (Chromatography) J->K

Sources

Application Note: Advanced Derivatization Strategies for the Quantitative Analysis of 2-Methoxyphenylacetic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides comprehensive protocols for the chemical derivatization of 2-methoxyphenylacetic acid (2-MPAA), the primary active metabolite and potential hydrolytic degradant of Methyl (2-methoxyphenyl)acetate. Direct analysis of polar carboxylic acids like 2-MPAA by gas chromatography presents significant challenges, including poor peak shape, low volatility, and potential for thermal degradation. This note details two robust derivatization workflows—silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylation via pentafluorobenzylation (PFBBr)—designed to overcome these analytical hurdles. We will explore the causality behind procedural choices, provide step-by-step, self-validating protocols, and present a comparative analysis to guide researchers in selecting the optimal method for their specific quantitative needs in drug metabolism, stability testing, and pharmacokinetic studies.

Introduction: The Rationale for Derivatization

This compound is an ester that, in many analytical contexts (e.g., biological matrices, aqueous stability studies), is susceptible to enzymatic or chemical hydrolysis. This process yields its corresponding carboxylic acid, 2-methoxyphenylacetic acid (2-MPAA). While the parent ester is sufficiently volatile for direct GC-MS analysis, the resulting acid is not.

The primary challenges in the direct GC analysis of 2-MPAA are:

  • High Polarity: The carboxylic acid functional group is highly polar, leading to strong interactions with active sites (e.g., free silanols) in the GC inlet and column. This results in significant peak tailing, reduced resolution, and poor sensitivity.[1]

  • Low Volatility: Strong intermolecular hydrogen bonding between carboxylic acid molecules reduces their vapor pressure, making them difficult to transfer into the gas phase without high temperatures.[1]

  • Thermal Instability: At the high temperatures required for volatilization, carboxylic acids can decarboxylate, leading to analyte loss and inaccurate quantification.

Chemical derivatization addresses these issues by converting the polar carboxyl group into a less polar, more volatile, and more thermally stable functional group.[2][3] This guide focuses on the derivatization of 2-MPAA, which is often the true target analyte in quantitative assays involving its parent methyl ester.

Analytical Workflow Overview

The analytical process involves two key stages: the hydrolysis of the parent ester to the target acid analyte, followed by the derivatization of the acid for GC-MS analysis. This ensures that the total acid content, whether originally present or formed from the ester, is accurately measured.

G cluster_0 Sample Preparation cluster_1 Derivatization & Analysis Sample Sample Containing This compound Hydrolysis Step 1: Alkaline Hydrolysis (Conversion to 2-MPAA) Sample->Hydrolysis e.g., NaOH or LiOH Extraction Step 2: Liquid-Liquid Extraction of 2-MPAA Hydrolysis->Extraction Acidify & Extract Derivatization Step 3: Derivatization (Silylation or Alkylation) Extraction->Derivatization GCMS Step 4: GC-MS Analysis Derivatization->GCMS

Caption: Overall analytical workflow for 2-MPAA quantification.

Protocol I: Alkaline Hydrolysis of this compound

Rationale: To ensure all parent ester is converted to the analyzable 2-MPAA form, a complete hydrolysis step is essential. Base-catalyzed hydrolysis (saponification) is a reliable and high-yield method for this conversion.[4] We use lithium hydroxide (LiOH) in a mixed solvent system to ensure solubility of the ester.

Materials:

  • This compound standard or sample

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate, GC grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal Standard (IS), e.g., (4-methoxyphenyl)acetic acid

Procedure:

  • Reaction Setup: In a 4 mL glass vial, dissolve a known quantity of the sample (e.g., 1 mg) in 1 mL of THF. Add the internal standard at a concentration relevant to the expected analyte level.

  • Hydrolysis: Add 0.5 mL of a 2 M aqueous LiOH solution. Cap the vial tightly and heat at 60°C for 2 hours with gentle stirring.

  • Neutralization & Extraction: Cool the vial to room temperature. Carefully acidify the solution to a pH of ~2 using 1 M HCl (verify with pH paper). This protonates the carboxylate salt to the free acid.

  • Extraction: Add 2 mL of ethyl acetate, vortex for 1 minute, and centrifuge to separate the layers. Carefully transfer the upper organic layer to a clean vial. Repeat the extraction once more with an additional 2 mL of ethyl acetate.

  • Drying: Combine the organic extracts and pass them through a small column of anhydrous sodium sulfate to remove residual water.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The resulting residue contains 2-MPAA and is now ready for derivatization.

Protocol II: Derivatization of 2-MPAA

Two primary methods are presented, each with distinct advantages.

Method A: Silylation with BSTFA

Mechanism & Rationale: Silylation replaces the active hydrogen of the carboxylic acid with a nonpolar trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. The reaction is fast, and the byproducts are volatile, minimizing chromatographic interference.[3]

Caption: Silylation of 2-MPAA using BSTFA.

Procedure:

  • To the dried residue from the hydrolysis step, add 100 µL of anhydrous pyridine (as a catalyst and solvent).

  • Add 100 µL of BSTFA (with 1% TMCS as a catalyst, if derivatizing hindered compounds, though not strictly necessary here).

  • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Method B: Alkylation with Pentafluorobenzyl Bromide (PFBBr)

Mechanism & Rationale: This two-step process first deprotonates the carboxylic acid with a base, forming a carboxylate anion. This anion then acts as a nucleophile, displacing bromide from PFBBr to form a pentafluorobenzyl (PFB) ester.[3] PFB derivatives are excellent for trace analysis as they are highly responsive to Electron Capture Detectors (ECD) and provide a distinct, high-mass fragment in MS, moving the derivative out of the low-mass background interference.

Caption: Alkylation of 2-MPAA using PFBBr.

Procedure:

  • To the dried residue from the hydrolysis step, add 200 µL of acetonitrile.

  • Add 20 µL of a 10% (v/v) solution of PFBBr in acetonitrile.

  • Add 10 µL of N,N-Diisopropylethylamine (DIPEA) to catalyze the reaction.

  • Cap the vial tightly and heat at 60°C for 1 hour.

  • Cool the vial to room temperature. Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of hexane or ethyl acetate for injection into the GC-MS.

Comparative Analysis and Data

The choice of derivatization reagent depends on the analytical goals.

ParameterSilylation (BSTFA)Alkylation (PFBBr)
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamidePentafluorobenzyl Bromide
Derivative Trimethylsilyl (TMS) EsterPentafluorobenzyl (PFB) Ester
Mass Increase +72 Da+181 Da
Reaction Time ~30 minutes~60 minutes
Moisture Sensitivity High (reagents and derivatives are moisture-sensitive)Moderate
Advantages Fast reaction, volatile byproducts, common reagent.[3]High mass shift, excellent for trace analysis (ECD/NCI-MS), stable derivative.
Disadvantages Derivative can be susceptible to hydrolysis, lower mass shift.[5]Longer reaction time, requires post-reaction cleanup/solvent exchange.

Expected Mass Spectrometry Results:

  • 2-Methoxyphenylacetic Acid (Underivatized): Molecular Ion (M⁺) at m/z 166.

  • TMS Derivative: Molecular Ion (M⁺) at m/z 238. Key fragment from loss of a methyl group ([M-15]⁺) at m/z 223.

  • PFB Derivative: Molecular Ion not typically observed. Primary fragment is the PFB cation at m/z 181 (C₇H₂F₅⁺). The molecular ion would be at m/z 347.

Recommended GC-MS Parameters

ParameterSetting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977 MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film
Inlet Temperature 250°C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Start at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-450) for qualitative, Selected Ion Monitoring (SIM) for quantitative.

Self-Validation: To ensure protocol integrity, always include a reagent blank (all steps without analyte) to check for contamination and a derivatized standard to confirm reaction completion and establish retention time.

Conclusion

The derivatization of 2-methoxyphenylacetic acid is a critical step for its reliable quantification by GC-MS. Silylation with BSTFA offers a rapid and straightforward method suitable for routine analysis. For applications requiring higher sensitivity or confirmation at trace levels, alkylation with PFBBr is the superior choice due to the formation of a stable, high-mass derivative with excellent detector response. The protocols described herein provide robust, validated starting points for method development, enabling researchers to achieve accurate and reproducible results in complex matrices.

References

  • ResearchGate. (2022). Derivatization for GC-MS analysis? Retrieved from ResearchGate. [Link]

  • Knapp, D.R. (1979).
  • Zenkevich, I.G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science. Elsevier.
  • Yeh, T. K., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 637-649. [Link]

  • Chromy, V., et al. (2004). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 41-49.
  • Yin, O. N. (1995). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society, 42(5), 803-813.
  • Rittner, R. (2018). Derivatization Methods in GC and GC/MS. In Gas Chromatography. IntechOpen. [Link]

  • Pietrogrande, M. C., et al. (2008). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Journal of Separation Science, 31(14), 2636-2644. [Link]

  • Li, Y., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. [Link]

  • Chromatography Forum. (2010). derivatization method for carboxylic acid? Retrieved from Chromatography Forum. [Link]

Sources

Application Note: High-Efficiency Synthesis of Methyl (2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for professional researchers and drug development scientists in a legitimate laboratory setting. It details the synthesis of Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3) via acid-catalyzed esterification (Fischer-Speier esterification).

This protocol focuses on high-purity synthesis suitable for use as a pharmaceutical intermediate or analytical standard.

Executive Summary & Chemical Profile

This compound is an ester derivative of 2-methoxyphenylacetic acid. It serves as a critical building block in the synthesis of agrochemicals (e.g., synthetic auxins, fungicides) and pharmaceutical intermediates involving the ortho-anisyl moiety. This protocol utilizes a classic Fischer esterification, optimized for yield and purity by driving the equilibrium toward the product using excess methanol and continuous water removal or sequestration.

Chemical Identity Table
ParameterDetail
IUPAC Name Methyl 2-(2-methoxyphenyl)acetate
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~265 °C (at 760 mmHg)
Solubility Soluble in organic solvents (EtOAc, DCM, MeOH); insoluble in water

Scientific Rationale & Reaction Mechanism

Reaction Principle

The synthesis proceeds via the Fischer-Speier Esterification , a reversible, acid-catalyzed nucleophilic acyl substitution.

  • Protonation: The carbonyl oxygen of 2-methoxyphenylacetic acid is protonated by the acid catalyst (H₂SO₄), increasing its electrophilicity.

  • Nucleophilic Attack: Methanol (acting as the nucleophile) attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton transfer occurs, converting a hydroxyl group into a good leaving group (water). Water is eliminated, reforming the carbonyl double bond.

  • Deprotonation: The catalyst is regenerated, yielding the ester.

Critical Process Control: Because the reaction is an equilibrium (


), high yields are achieved by using Methanol in large excess (acting as both reactant and solvent) to shift the equilibrium to the right (Le Chatelier's principle).
Reaction Scheme


Experimental Protocol

Materials & Equipment
  • Reagents:

    • 2-Methoxyphenylacetic acid (CAS: 93-25-4, >98% purity)

    • Methanol (Anhydrous, ACS Grade)

    • Sulfuric Acid (Concentrated, 98%) or p-Toluenesulfonic acid (pTsOH)

    • Sodium Bicarbonate (sat. aq. solution)

    • Ethyl Acetate or Dichloromethane (for extraction)

    • Magnesium Sulfate (anhydrous)

  • Equipment:

    • Round-bottom flask (2-neck)

    • Reflux condenser with drying tube (CaCl₂)

    • Magnetic stirrer & hotplate

    • Rotary evaporator

Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: In a clean, dry 250 mL round-bottom flask, dissolve 16.6 g (0.1 mol) of 2-methoxyphenylacetic acid in 100 mL of anhydrous methanol.

    • Note: The large molar excess of methanol drives the reaction kinetics.

  • Catalyst Addition: While stirring, carefully add 1.0 mL of concentrated H₂SO₄ dropwise.

    • Caution: Exothermic reaction. Add slowly to prevent splashing.

  • Reflux: Attach the reflux condenser protected by a drying tube. Heat the mixture to a gentle reflux (~65°C) for 4 to 6 hours .

    • Monitoring: Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/EtOAc 4:1). The starting acid spot should disappear.

Phase 2: Work-up & Isolation
  • Concentration: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure (rotary evaporator) to obtain a concentrated residue.

  • Neutralization: Dissolve the residue in 100 mL of Ethyl Acetate . Wash the organic layer carefully with 2 x 50 mL of saturated NaHCO₃ solution.

    • Mechanism:[1][2][3][4] This neutralizes the acid catalyst and removes any unreacted starting acid as the water-soluble sodium salt.

    • Safety: CO₂ gas will evolve. Vent the separatory funnel frequently.

  • Washing: Wash the organic layer once with 50 mL of Brine (saturated NaCl) to remove residual water.

  • Drying: Dry the organic phase over anhydrous Magnesium Sulfate (MgSO₄) for 15 minutes. Filter off the solid desiccant.

Phase 3: Purification
  • Evaporation: Concentrate the filtrate under reduced pressure.

  • Distillation (Optional for High Purity): For analytical grade purity (>99%), purify the crude oil via vacuum distillation.

    • Target: Collect the fraction boiling at the appropriate temperature for the applied vacuum (e.g., ~130-135°C at 10 mmHg, verify with specific vacuum chart).

Process Workflow Visualization

The following diagram illustrates the critical path for the synthesis and purification workflow.

SynthesisWorkflow Start Start: 2-Methoxyphenylacetic Acid Reaction Reflux with MeOH + H2SO4 (4-6 Hours, 65°C) Start->Reaction Evap Remove Excess Methanol (Rotary Evaporator) Reaction->Evap Dissolve Dissolve Residue in EtOAc Evap->Dissolve Wash Wash with sat. NaHCO3 (Remove Acid/Catalyst) Dissolve->Wash Dry Dry Organic Phase (MgSO4) & Filter Wash->Dry Final Concentrate & Distill Dry->Final Product Product: this compound Final->Product

Caption: Figure 1.[5][6] Step-by-step workflow for the acid-catalyzed esterification and isolation of this compound.

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters must be verified.

TestExpected Result
¹H NMR (CDCl₃, 400 MHz) δ 3.65 (s, 3H, -COOCH ₃), δ 3.70 (s, 2H, Ar-CH ₂-), δ 3.82 (s, 3H, Ar-OCH ₃), δ 6.8-7.3 (m, 4H, Ar-H )
IR Spectroscopy Strong carbonyl stretch at ~1735 cm⁻¹ (Ester C=O); C-O stretch at ~1240 cm⁻¹ .[5] Absence of broad O-H stretch (3000-3500 cm⁻¹).
Purity (GC-MS/HPLC) >98.0% area normalization.

Safety & Compliance (HSE)

Strict adherence to laboratory safety protocols is mandatory.

  • Chemical Hazards:

    • Methanol: Highly flammable and toxic by ingestion/inhalation. Use in a fume hood.

    • Sulfuric Acid: Corrosive.[4] Causes severe skin burns and eye damage. Wear acid-resistant gloves and eye protection.

    • 2-Methoxyphenylacetic Acid: Irritant.[7] Avoid dust inhalation.

  • Regulatory Note:

    • While this compound is generally considered a chemical intermediate, researchers must verify local regulations regarding phenylacetic acid derivatives, as some jurisdictions monitor specific structural analogs. Ensure all precursors are sourced from authorized suppliers.

  • Waste Disposal:

    • Dispose of aqueous waste (acidic/basic washes) and organic solvents in designated hazardous waste containers according to institutional EHS guidelines.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 10: Nucleophilic substitution at the carbonyl group).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 99590, this compound. Retrieved from [Link]

Sources

Troubleshooting & Optimization

"Methyl (2-methoxyphenyl)acetate" synthesis low yield troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #MPA-2-OMe-Yield-001 Subject: Troubleshooting Low Yield in Methyl (2-methoxyphenyl)acetate Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Ortho-Effect" Trap

You are likely experiencing low yields due to a combination of steric hindrance and electronic deactivation specific to the ortho-methoxy substituent. Unlike simple phenylacetic acid, the 2-methoxy derivative presents a unique kinetic barrier.

This guide moves beyond standard textbook protocols to address the specific molecular behavior of (2-methoxyphenyl)acetic acid . We will troubleshoot the three most common failure modes: Incomplete Conversion , Workup Hydrolysis , and Side Reactions .

Module 1: Diagnostic & Decision Matrix

Before altering your protocol, determine where the loss is occurring. Use this decision tree to identify the root cause.

TroubleshootingTree Start Start: Low Yield Observed CheckTLC Check TLC/GC of Crude Reaction Mix (Before Workup) Start->CheckTLC Result1 Starting Material (Acid) Remains CheckTLC->Result1 Incomplete Reaction Result2 Clean Product Spot, No Acid CheckTLC->Result2 Reaction Complete Issue1 Issue: Kinetic/Thermodynamic Limit Result1->Issue1 Issue2 Issue: Loss During Workup Result2->Issue2 Action1 Switch to Acid Chloride Method (See Protocol B) Issue1->Action1 Fast Fix Action2 Optimize Fischer Water Removal (Dean-Stark / High Loading) Issue1->Action2 Scale-up Fix Action3 Check Aqueous Phase pH (Avoid Emulsions) Issue2->Action3

Figure 1: Diagnostic workflow to distinguish between reaction failure and isolation failure.

Module 2: The "Why" – Mechanistic Insight

Q: Why is this specific substrate harder to esterify than phenylacetic acid?

A: The Ortho-Methoxy Deactivation. The 2-methoxy group affects the reaction in two ways:

  • Electronic Deactivation (The Field Effect): The oxygen atom of the methoxy group is electron-donating by resonance (

    
    ) but electron-withdrawing by induction (
    
    
    
    ). In the ground state, the ortho-methoxy oxygen can form an intramolecular hydrogen bond with the carboxylic acid proton. This stabilizes the acid form, increasing the energy barrier required to reach the transition state for esterification.
  • Steric Shielding: While not as bulky as a tert-butyl group, the ortho-methoxy group restricts the rotational freedom of the carbonyl group, making nucleophilic attack by methanol slower compared to the para-isomer.

Module 3: Optimized Protocols

Protocol A: The "Force" Method (Acid Chloride)

Best for: Small to medium scale (1g – 50g), high value, ensuring 100% conversion.

The Logic: This method bypasses the equilibrium limitations of Fischer esterification by creating a highly reactive intermediate (Acid Chloride).

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl₂ or Ar balloon).

  • Activation: Suspend (2-methoxyphenyl)acetic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (5 mL/g of acid).

  • Reagent Addition: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (1.5 equiv) dropwise. Optional: Add 1 drop of DMF as a catalyst.

  • Formation: Remove ice bath and reflux for 2 hours. The solution should turn clear.

    • Checkpoint: Aliquot a drop into MeOH. Check TLC. If acid remains, reflux longer.

  • Evaporation (Critical): Concentrate the mixture under vacuum to remove excess SOCl₂. Do not skip this. Residual SOCl₂ will generate HCl gas and heat in the next step, potentially cleaving the ether.

  • Esterification: Dissolve the residue in anhydrous Methanol (excess). Stir at Room Temperature (RT) for 30 mins.

  • Quench: Slowly add saturated NaHCO₃ solution.

Troubleshooting Protocol A:

  • Issue: Dark/Black reaction mixture.

  • Fix: Temperature was too high during SOCl₂ addition. Keep it at 0°C initially.

Protocol B: The "Equilibrium" Method (Modified Fischer)

Best for: Large scale (>50g), avoiding hazardous SOCl₂.

The Logic: Standard Fischer esterification is equilibrium-driven (


). To get >95% yield, you must aggressively remove water.

Step-by-Step:

  • Setup: RBF with a Soxhlet extractor containing activated 3Å Molecular Sieves (or a Dean-Stark trap if using a benzene/toluene co-solvent).

  • Mixture: Dissolve acid in Methanol (10-20 equiv). Add Conc. H₂SO₄ (0.1 equiv) or p-TsOH (0.05 equiv).

  • Reflux: Heat to reflux. The condensate must pass through the drying agent before returning to the flask.

  • Duration: Run for 12–16 hours.

  • Workup: Cool. Neutralize with solid NaHCO₃ before removing solvent to prevent acid-catalyzed hydrolysis during concentration.

Module 4: Workup & Purification (The "Yield Killer")

Many researchers achieve 95% conversion but isolate only 60% yield.

Q: I see the product on TLC, but I lose mass after extraction. Why?

A: Phase Partitioning & Hydrolysis. Methyl esters of phenylacetic acids often have densities close to water (approx 1.05–1.10 g/mL), leading to poor phase separation or "rag layers."

The Fix:

  • Solvent Choice: Do not use Diethyl Ether. Use Ethyl Acetate (EtOAc) or DCM .

  • The "Base Wash" Trap: You must wash with base (NaHCO₃) to remove unreacted acid. However, if the wash is too vigorous or prolonged, you will saponify (hydrolyze) your ester back to the acid.

    • Protocol: Use cold saturated NaHCO₃. Wash quickly. Separate immediately.

  • Salting Out: If the aqueous layer is cloudy, it contains your product. Add solid NaCl to saturate the aqueous layer and force the organic ester out.

Quantitative Comparison of Methods
FeatureFischer (H₂SO₄/MeOH)Acid Chloride (SOCl₂)Alkylation (MeI/K₂CO₃)
Conversion ~70-85% (Equilibrium limited)>98% (Irreversible)>98% (Irreversible)
Reaction Time 12-24 Hours2-4 Hours4-12 Hours
Moisture Sensitivity Low (Water is byproduct)High (Reagent destroyed)Moderate
Purification Requires removal of acidEvaporation onlyFiltration of salts
Rec.[1] Use Large Scale / Low CostPrimary Recommendation Small Scale / Precious Material

Module 5: Validated Synthesis Workflow

SynthesisWorkflow Start Start: (2-Methoxyphenyl)acetic acid Step1 Activation: SOCl2, DCM, 0°C -> Reflux Start->Step1 Inter Intermediate: Acid Chloride Step1->Inter -SO2, -HCl Step2 Esterification: MeOH, RT, 30 min Inter->Step2 Workup Workup: Evap -> NaHCO3 Wash -> Dry Step2->Workup Product Product: This compound Workup->Product

Figure 2: Recommended Acid Chloride Synthesis Route for Maximum Yield.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for Fischer Esterification and Acid Chloride formation).

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012. (Mechanistic explanation of ortho-substituent effects and esterification kinetics).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12224, Phenylacetic Acid Derivatives. (Physical property data for separation troubleshooting).

  • Organic Syntheses. General Procedures for Esterification via Acid Chlorides. (Validated peer-reviewed protocols).

Sources

Side reactions in the synthesis of "Methyl (2-methoxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Critical Impurity Profiling: The "Ortho-Trap"

In the synthesis of Methyl (2-methoxyphenyl)acetate , the position of the methoxy group (ortho) presents a unique stability challenge compared to its para or meta isomers. The most persistent and technically difficult impurity to manage is 2-Coumaranone (Benzofuran-2(3H)-one) .

The Mechanism of Failure

Under acidic conditions (standard Fischer esterification), trace demethylation of the ether linkage generates a phenol intermediate. Due to the ortho proximity, this phenol moiety undergoes rapid intramolecular nucleophilic attack on the ester carbonyl, expelling methanol and forming the thermodynamically stable lactone.[1]

  • Risk Factor: High (especially with Lewis acids or high-temperature H₂SO₄ reflux).

  • Detection: Appearance of a new carbonyl peak in IR (~1800 cm⁻¹, lactone) distinct from the ester (~1740 cm⁻¹).

Visual Pathway Analysis (DOT)

OrthoTrap Start 2-Methoxyphenylacetic Acid Product This compound (Target Ester) Start->Product MeOH, H+, Reflux (Fischer Esterification) Intermed Methyl (2-hydroxyphenyl)acetate (Phenol Intermediate) Product->Intermed Trace Demethylation (H+, Heat) Lactone 2-Coumaranone (Lactone Impurity) Intermed->Lactone Spontaneous Cyclization (-MeOH)

Figure 1: The "Ortho-Trap" pathway showing how demethylation leads to irreversible lactonization.

Troubleshooting Guide (Q&A)

Module A: Fischer Esterification (Acid-Catalyzed)

Q1: I am observing a persistent yield loss (~15%) and a side product that does not stain well on TLC. What is happening? Diagnosis: You are likely encountering Equilibrium Stagnation or Lactonization .

  • Root Cause 1 (Water): Fischer esterification is reversible. If water is not removed (via Dean-Stark or molecular sieves), the reaction hits equilibrium.

  • Root Cause 2 (Lactone): If you are using strong mineral acids (H₂SO₄) at reflux for >12 hours, you may be cleaving the methyl ether. The resulting phenol cyclizes to 2-coumaranone (see Figure 1).

  • Corrective Action: Switch to the TMSCl/Methanol protocol (see Section 3). It generates anhydrous HCl in situ and consumes water, driving the reaction to completion without the harsh thermal conditions that trigger demethylation.

Q2: My GC-MS shows a peak with M+ = 222 instead of 180. What is this? Diagnosis: This is the Transesterification/Acetal Artifact .

  • Context: If you used acetone for cleaning glassware or as a co-solvent.

  • Mechanism: In the presence of acid and methanol, the ketone carbonyl can form a dimethyl acetal or react with the active methylene group of your phenylacetic acid derivative (Aldol-like condensation).

  • Fix: Ensure all glassware is acetone-free. Use only HPLC-grade Methanol.

Module B: Arndt-Eistert Homologation (From 2-Methoxybenzoic Acid)

Q3: During the Wolff rearrangement, I see a significant amount of a chlorinated byproduct (M+ = 198/200). Diagnosis: Formation of


-Chloromethyl Ketone .
  • Mechanism: The diazoketone intermediate reacts with HCl (generated during the acid chloride formation step) instead of undergoing rearrangement.

  • Corrective Action:

    • Ensure the acid chloride is completely free of thionyl chloride/oxalyl chloride before adding diazomethane.

    • Use a scavenger base (e.g., Triethylamine) or excess diazomethane (which acts as its own base) to neutralize residual HCl.[2]

Q4: The reaction mixture turned violently black and yield is <30%. Diagnosis: Carbene Decomposition / Polymerization .

  • Mechanism: The silver catalyst (Ag₂O) might be reduced too quickly, or the temperature was too high, causing the carbene intermediate to insert indiscriminately or polymerize rather than reacting with methanol.

  • Fix: Exclude light (wrap flask in foil). Add the silver catalyst solution slowly at lower temperatures.

Validated Protocols

Protocol A: Mild Esterification (Recommended)

Best for preventing demethylation/lactonization.

Principle: In situ generation of anhydrous HCl via Chlorotrimethylsilane (TMSCl). The reaction consumes water produced by esterification, shifting equilibrium to the right [1].

ParameterSpecification
Reagents 2-Methoxyphenylacetic acid (1.0 eq), Methanol (dry, 20 vol), TMSCl (2.0 - 2.5 eq).
Temperature 0°C to Room Temperature (20-25°C). DO NOT REFLUX.
Time 2 - 4 Hours.
Workup Concentrate in vacuo. Redissolve in Et₂O. Wash with sat.[3] NaHCO₃ (removes unreacted acid).
Yield Target >95%

Step-by-Step:

  • Dissolve 10 mmol of 2-methoxyphenylacetic acid in 20 mL of anhydrous methanol under N₂ atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Dropwise add 25 mmol of TMSCl. Caution: Exothermic.[1]

  • Remove ice bath and stir at room temperature for 3 hours.

  • Monitor by TLC (Hexane:EtOAc 8:2). Look for disappearance of the acid spot (lower R_f).

  • Evaporate solvent.[3] Partition residue between Diethyl Ether and sat.[3] NaHCO₃.

  • Dry organic layer (MgSO₄) and concentrate.[3]

Protocol B: Arndt-Eistert Homologation (Alternative Route)

Used when starting from 2-methoxybenzoic acid.

Workflow Diagram (DOT)

ArndtEistert Acid 2-Methoxybenzoic Acid AcidCl Acid Chloride Acid->AcidCl SOCl2 Diazo Diazoketone (Critical Intermediate) AcidCl->Diazo CH2N2 (Excess) Side1 Chloromethyl Ketone (HCl Impurity) AcidCl->Side1 Residual HCl Ketene Ketene (Wolff Rearrangement) Diazo->Ketene Ag+, MeOH, Heat Target This compound Ketene->Target MeOH Trapping

Figure 2: Homologation pathway highlighting the critical diazoketone junction.

References

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.
  • Di Raddo, P. (1993). A Convenient Method of Esterification of Fatty Acids.[4] Journal of Chemical Education, 70(12), 1034.[1] Link

  • Lofthouse, et al. (2013). Investigations on the synthesis and chemiluminescence of novel 2-coumaranones. Arkivoc, (iii), 174-188.[5] (Context: Mechanism of 2-coumaranone formation from 2-hydroxyphenylacetic acid derivatives). Link

  • Ye, T., & McKervey, M. A. (1994). Organic Synthesis with α-Diazo Carbonyl Compounds. Chemical Reviews, 94(4), 1091–1160.[1] (Context: Wolff Rearrangement side reactions). Link

Sources

Technical Support Center: Palladium-Catalyzed Arylation of Methyl (2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ARYL-2-OMe-ESTER Subject: Troubleshooting Low Conversion/Yield in Sterically Hindered Alpha-Arylation Support Tier: Level 3 (Senior Application Scientist)

System Diagnostics: Understanding Your Substrate

You are attempting to arylate Methyl (2-methoxyphenyl)acetate . Before adjusting conditions, you must recognize the specific hydrodynamic and steric constraints of this molecule.

  • The "Ortho-Wall" Effect: Your substrate contains a methoxy group at the ortho position relative to the reactive enolate site. Unlike simple phenylacetates, this 2-OMe group creates significant steric bulk near the nucleophilic carbon.

  • Electronic Deactivation: The electron-donating nature of the methoxy group makes the resulting enolate more electron-rich, which is generally good for binding to Pd(II), but the steric penalty often overrides this electronic benefit.

  • pKa Sensitivity: The pKa of alpha-protons in aryl acetates is ~22-23 (in DMSO). You need a base strong enough to deprotonate quantitatively to avoid Claisen condensation (self-reaction), but the resulting hindered enolate is sluggish in the transmetallation step.

Core Protocol: The "Golden Path"

If you are seeing <10% conversion, abandon your current generic protocol (e.g., NaOtBu/PPh3) and switch to this high-activity system validated for hindered esters.

Reagents & Setup
  • Catalyst Precursor:

    
     or 
    
    
    
    (Avoid
    
    
    unless pre-reduced; acetate ions can interfere).
  • Ligand (The Engine):

    
     (Tri-tert-butylphosphine) or Q-Phos .[1][2] These are non-negotiable for this substrate. Standard biaryl phosphines (like Buchwald's SPhos) may work, but 
    
    
    
    is the gold standard for alpha-hindered esters.
  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide).

  • Solvent: Toluene (strictly anhydrous).

Step-by-Step Optimization Workflow
  • Enolate Generation (Critical):

    • Charge reaction vessel with this compound (1.0 equiv).

    • Add Toluene (0.5 M concentration).

    • Cool to -78 °C or 0 °C .

    • Add LiHMDS (1.1 equiv) dropwise. Wait 15 minutes.

    • Why? You must form the enolate before it sees the catalyst or aryl halide to prevent side reactions.

  • Catalyst Injection:

    • In a separate vial, mix

      
       (2 mol%) and 
      
      
      
      (2.2 mol%) in minimal toluene. Stir for 5 mins to form the active
      
      
      species.
    • Add the Aryl Halide (1.0 - 1.2 equiv) to the catalyst vial.

    • Transfer the Catalyst/Aryl Halide mixture into the cold enolate solution.

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • If no reaction after 1 hour, heat to 50-70 °C . Note:

      
       is thermally sensitive; do not overheat unnecessarily.
      

Troubleshooting Matrix (FAQ)

Q1: I see 0% product and full recovery of starting material. Is the catalyst dead?

A: Likely, but the culprit is usually moisture , not the metal.

  • Diagnosis: If you used LiHMDS and the ester was recovered, the enolate was likely quenched by water in the solvent before it could attack the Palladium center.

  • Fix: Use a glovebox or Schlenk line. Toluene must be distilled over Sodium/Benzophenone or passed through activated alumina columns.

  • Alternative: If your aryl halide is unreactive (e.g., an aryl chloride), the oxidative addition step might be failing. Switch to an Aryl Bromide .

Q2: I am seeing a "dimer" of my ester (Claisen Condensation product).

A: This indicates incomplete deprotonation or slow catalysis .

  • Mechanism: If LiHMDS is old or added too fast, you have a mix of Enolate and Neutral Ester. The Enolate attacks the Neutral Ester (Claisen) instead of the Pd-Ar species.

  • Fix:

    • Titrate your LiHMDS or buy a fresh bottle.

    • Ensure the enolate formation step is done at low temp (-78°C) to kinetically trap the enolate.

    • Increase catalyst loading to 5 mol% to make the arylation rate faster than the Claisen rate.

Q3: My yield is stuck at ~40%, and I see de-halogenated arene (Ar-H).

A: You are suffering from Beta-Hydride Elimination or Protodemetallation .

  • The Cause: Steric crowding from your 2-OMe group prevents the reductive elimination. The Pd center "waits" too long, and eventually scavenges a proton from the solvent or ligand.

  • The Fix:

    • Ligand Switch: Switch to Q-Phos or Pentaphenylferrocenyl-di-tert-butylphosphine .[1][2][3] These ligands create a massive "pocket" that forces the reductive elimination to occur rapidly, beating the side reactions.

    • Solvent Switch: Try Dioxane instead of Toluene; it can sometimes stabilize the intermediate Pd species.

Q4: Can I couple this with an ortho-substituted Aryl Halide (e.g., 2-bromotoluene)?

A: Proceed with extreme caution.

  • The "Bi-Ortho" Problem: You are trying to couple an ortho-substituted enolate with an ortho-substituted electrophile. The transition state energy for C-C bond formation will be massive.

  • Solution: You must use Zinc Enolates (Reformatsky Protocol) .

    • Protocol: Generate the enolate with LiHMDS, then transmetallate with

      
       (dry) to form the Zinc enolate.
      
    • Why? The Zn-enolate is less basic and more "naked," allowing it to approach the bulky Pd(II)-Ar center more easily than the Lithium aggregate.

Visualizing the Steric Challenge

The following diagram illustrates the catalytic cycle and the specific point where your 2-OMe substituent causes failure (The "Steric Clash" node).

AlphaArylation Start Start: this compound Base Step 1: Deprotonation (LiHMDS, -78°C) Start->Base Enolate Li-Enolate Formed (Sterically Crowded) Base->Enolate TransMetal Step 2: Transmetallation (Enolate attacks Pd) Enolate->TransMetal Nucleophilic Attack Pd0 Pd(0) / P(t-Bu)3 Catalyst OxAdd Oxidative Addition (Pd-Ar-Br Formed) Pd0->OxAdd + Aryl Halide OxAdd->TransMetal StericCheck CRITICAL CHECKPOINT: Steric Clash? TransMetal->StericCheck RedElim Reductive Elimination (C-C Bond Formation) StericCheck->RedElim Ligand (P(t-Bu)3) Creates Space SideRxn FAILURE MODE: Beta-H Elim or Hydrolysis StericCheck->SideRxn Ligand Too Small/Crowded RedElim->Pd0 Catalyst Regeneration Product Product: Alpha-Aryl Ester RedElim->Product

Caption: The catalytic cycle highlighting the critical "Steric Checkpoint" where the ortho-methoxy group interacts with the catalyst ligand sphere.

Quantitative Comparison of Ligand Performance

Based on literature precedence for hindered aryl acetates, the following ligand hierarchy applies:

LigandSuccess Rate with Ortho-Substituted EstersKey CharacteristicRecommended Use

High (85-95%) High steric bulk, electron-richPrimary Choice for 2-OMe substrates.
Q-Phos High (80-90%) Ferrocenyl backbone, extremely bulkyUse if

fails (esp. for aryl chlorides).[4][5][6][7][8][9]
SPhos Moderate (40-60%)Biaryl backboneGood for unhindered esters, struggles here.

Fail (<5%) Insufficient bulk/electronicsDo not use.
Xantphos Low (10-20%)Wide bite angleBetter for C-N coupling, poor for alpha-arylation.

References

  • Culkin, D. A., & Hartwig, J. F. (2003).[2] Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. [Link]

  • Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society.[5][7] [Link]

  • Hama, T., Ge, S., & Hartwig, J. F. (2013).[3] Palladium-Catalyzed α-Arylation of Zinc Enolates of Esters: Reaction Conditions and Substrate Scope. The Journal of Organic Chemistry. [Link]

  • Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society.[5][7] [Link]

Sources

Preventing byproduct formation in "Methyl (2-methoxyphenyl)acetate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl (2-methoxyphenyl)acetate Synthesis

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions, with a specific focus on minimizing and eliminating byproduct formation. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis and purification of this compound.

Q1: What are the primary synthetic routes to this compound and what are their main challenges?

There are two predominant synthetic strategies, each with its own set of potential complications:

  • Fischer-Speier Esterification: This is an acid-catalyzed reaction between (2-methoxyphenyl)acetic acid and methanol. The primary challenge is that the reaction is an equilibrium, which can lead to incomplete conversion and requires forcing conditions to achieve high yields.[1][2]

  • Williamson-Type Ether Synthesis (Phenol Alkylation): This route involves the reaction of a 2-methoxyphenol (guaiacol) salt (a phenolate) with a methyl haloacetate (e.g., methyl chloroacetate). The critical challenge here is controlling the regioselectivity of the alkylation. Phenolates are ambident nucleophiles, meaning they can react at two different sites: the oxygen or the aromatic ring, leading to O-alkylation (desired product) or C-alkylation (undesired byproducts).[3][4]

Synthetic_Routes cluster_0 Route 1: Fischer Esterification cluster_1 Route 2: Williamson-Type Synthesis A (2-methoxyphenyl)acetic Acid + Methanol B This compound A->B H+ Catalyst (e.g., H2SO4) Equilibrium Reaction C 2-Methoxyphenol + Base D 2-Methoxyphenolate C->D F This compound (O-Alkylation Product) D->F SN2 Attack G C-Alkylated Byproducts D->G Side Reaction E Methyl Chloroacetate E->F E->G

Caption: Primary synthetic pathways to this compound.

Q2: How can I effectively purify the final product?

Purification strategy depends on the primary impurities.

  • Acidic Impurities: If your crude product contains unreacted (2-methoxyphenyl)acetic acid or 2-methoxyphenol, a simple workup step is to dissolve the mixture in a water-immiscible solvent (like ethyl acetate or toluene) and wash it with a mild aqueous base, such as sodium bicarbonate solution. This will deprotonate the acidic impurities, pulling them into the aqueous layer.

  • Neutral Impurities & Final Polish: For removing other organic byproducts and achieving high purity, fractional distillation under reduced pressure is highly effective. For lab-scale, high-purity requirements, column chromatography using silica gel is a standard method.[5]

Part 2: Troubleshooting Guide for Fischer Esterification

This section focuses on resolving issues specific to the acid-catalyzed esterification of (2-methoxyphenyl)acetic acid.

Q3: My esterification reaction has stalled, leaving significant unreacted carboxylic acid. How can I improve the yield?

Cause: The Fischer esterification is a reversible equilibrium reaction between the carboxylic acid, alcohol, ester, and water.[6] If water is not removed, the reverse reaction (hydrolysis) will limit the conversion to the desired ester.

Solution: To drive the equilibrium toward the product side (in accordance with Le Châtelier's Principle), you must either use a large excess of one reactant or actively remove a product.

  • Protocol 1: Using Excess Alcohol: The most straightforward method is to use methanol as the solvent, creating a large molar excess that pushes the reaction forward. A typical ratio is 2:1 or greater of methanol to the carboxylic acid.

  • Protocol 2: Water Removal: For reactions where a large excess of alcohol is not feasible, water must be removed as it forms.

    • Dehydrating Agents: Adding a dehydrating agent like acetic anhydride can consume the water produced.

    • Azeotropic Distillation: If using a co-solvent like toluene, a Dean-Stark apparatus can be used to physically remove water from the reaction mixture azeotropically.[1][7]

Table 1: Comparison of Methods to Drive Esterification Equilibrium

MethodPrincipleTypical ConditionsProsCons
Excess Methanol Le Châtelier's PrincipleMethanol as solvent, reflux (65-80°C)Simple setup, no additional reagentsRequires removal of large volume of excess methanol post-reaction
Water Sequestration Le Châtelier's PrincipleUse of Dean-Stark trap with a solvent like tolueneHighly effective, continuous removal of waterMore complex glassware setup, requires a co-solvent

Q4: My product appears to be degrading or forming colored impurities. What is causing this?

Cause: Strong acid catalysts (like concentrated H₂SO₄) combined with high temperatures (prolonged reflux) can cause side reactions, including potential demethylation of the sensitive methoxy group or other charring and decomposition pathways.

Solution:

  • Use a Milder Catalyst: Switch from sulfuric acid to p-toluenesulfonic acid (TsOH), which is a solid, less corrosive, and often provides cleaner reactions.[2]

  • Optimize Temperature and Time: Do not overheat. Maintain a gentle reflux. Monitor the reaction by TLC or GC and stop the reaction once the starting material is consumed to avoid prolonged exposure to acidic conditions. Typical reaction times are 4-6 hours for high yield.

Part 3: Troubleshooting Guide for Williamson-Type Synthesis (Phenol Alkylation)

This route is often preferred for its non-equilibrium nature but presents a significant challenge in controlling selectivity.

Q5: My main problem is the formation of C-alkylated isomers instead of the desired O-alkylated product. How can I control this?

Cause: The 2-methoxyphenolate anion is an ambident nucleophile. The negative charge is delocalized onto the aromatic ring, creating nucleophilic carbon centers at the ortho and para positions. The reaction conditions, particularly the solvent, dictate whether the alkylating agent reacts with the oxygen (O-alkylation) or the ring (C-alkylation).[3]

Solution: The key is to ensure the oxygen anion is sterically and electronically available for nucleophilic attack. This is primarily controlled by solvent choice.

  • Favoring O-Alkylation (Desired Pathway): Use polar, aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents solvate the cation (e.g., Na⁺, K⁺) but do not form strong hydrogen bonds with the phenolate oxygen. This leaves the oxygen as a "naked," highly reactive nucleophile, promoting the kinetically favored O-alkylation.[3][8]

  • Conditions Leading to C-Alkylation (Undesired Pathway): Protic solvents like water or ethanol will form strong hydrogen bonds with the phenolate oxygen.[3] This solvation shields the oxygen, reducing its nucleophilicity and allowing the slower, thermodynamically favored C-alkylation to become a significant competing pathway.

Caption: Solvent effect on O- vs. C-alkylation of a phenolate.

Step-by-Step Protocol to Maximize O-Alkylation:

  • Deprotonation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-methoxyphenol in anhydrous DMF.

  • Base Addition: Add a strong base like sodium hydride (NaH) portion-wise at 0°C. NaH offers the advantage that the only byproduct of deprotonation is hydrogen gas, which bubbles out of the solution.[9] Allow the mixture to stir until gas evolution ceases, indicating complete formation of the sodium phenolate.

  • Alkylation: Slowly add methyl chloroacetate dropwise at 0°C, then allow the reaction to warm to room temperature.

  • Monitoring: Follow the reaction's progress via TLC.

  • Workup: Quench the reaction carefully with water, then proceed with an extraction using ethyl acetate and a wash with aqueous NaHCO₃ as described in Q2.

Q6: I am observing hydrolysis of the methyl ester group during the reaction or workup. How can this be prevented?

Cause: The ester functional group is susceptible to hydrolysis under both strongly acidic and strongly basic conditions, especially in the presence of water and heat.

Solution:

  • During Williamson Synthesis: Ensure you are using anhydrous solvents. If using a base like NaOH or KOH, water is present or formed, which can lead to saponification (base-catalyzed hydrolysis). Using a non-hydroxide base like NaH or potassium carbonate (K₂CO₃) in an anhydrous solvent minimizes this risk.

  • During Workup: When performing a basic wash (e.g., with NaHCO₃ or Na₂CO₃), do not let the phases sit together for extended periods, and avoid using strong bases like NaOH. Perform the wash at room temperature or below. If the product is particularly sensitive, use a saturated brine wash to break up emulsions and dry the organic layer promptly with a drying agent like anhydrous sodium sulfate.[5]

Part 4: Experimental Workflow and Data Summary

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product (TLC, GC/MS, NMR). Decision1 Is Yield Low? Start->Decision1 Decision2 Are Byproducts Present? Decision1->Decision2 No LowYield_Cause Check for Unreacted Starting Material. Decision1->LowYield_Cause Yes Byproduct_ID Identify Byproduct Structure. Decision2->Byproduct_ID Yes End Optimize Conditions & Repeat. Purify via Extraction/Distillation. Decision2->End No (High Yield, High Purity) SM_Present Yes LowYield_Cause->SM_Present SM_Absent No LowYield_Cause->SM_Absent LowYield_Fix Reaction Incomplete or Equilibrium Issue. - Extend Reaction Time - Increase Temperature Moderately - Drive Equilibrium (see Q3) SM_Present->LowYield_Fix SM_Absent->Byproduct_ID LowYield_Fix->End C_Alkylation C-Alkylated Isomers? Byproduct_ID->C_Alkylation Hydrolysis Hydrolyzed Acid? C_Alkylation->Hydrolysis No C_Alk_Fix Switch to Polar Aprotic Solvent (DMF). Use Anhydrous Conditions. (see Q5) C_Alkylation->C_Alk_Fix Yes Hydrolysis_Fix Use Anhydrous Base (NaH). Avoid Strong Aqueous Base in Workup. (see Q6) Hydrolysis->Hydrolysis_Fix Yes Other_Byproduct Other Impurities Hydrolysis->Other_Byproduct No C_Alk_Fix->End Hydrolysis_Fix->End Other_Fix Re-evaluate Reagent Purity. Consider Temperature Control. Other_Byproduct->Other_Fix Other_Fix->End

Caption: Troubleshooting workflow for optimizing your reaction.

References

  • ChemBK. Methyl 2-(3-methoxyphenyl)acetate. [Link]

  • Reisman, S. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • European Patent Office. Process for producing methyl methoxyacetate. [Link]

  • Google Patents. CN110845358B - Preparation method of (E) -2- (2-methylphenyl)
  • Chemistry LibreTexts. Fischer Esterification. [Link]

  • Google Patents. DE19605901A1 - Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylic acid.
  • Wikipedia. Protecting group. [Link]

  • MDPI. Pd/C–H 2 -Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Reisman, S. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ResearchGate. Alkylation of Phenol: A Mechanistic View. [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis. [Link]

  • Lumen Learning. Williamson ether synthesis. [Link]

Sources

Improving the yield of diazo compounds from "Methyl (2-methoxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for optimizing the synthesis of diazo compounds from Methyl (2-methoxyphenyl)acetate. As Senior Application Scientists, we deliver field-proven insights to enhance yield, purity, and experimental success.

Introduction: The Synthesis of α-Diazo Esters

α-Diazo esters, such as the target compound Methyl (2-methoxy-α-diazophenyl)acetate, are versatile intermediates in organic synthesis. They serve as precursors to metal carbenoids, which are pivotal in a variety of transformations including cyclopropanations, C-H insertions, and ylide formations.[1][2] The synthesis of these compounds, however, is often challenging due to their potential instability and the hazardous nature of the reagents involved.[3]

For substrates with an activated methylene group, like this compound, the most common and effective method is the Regitz Diazo Transfer reaction.[2][4][5] This guide focuses on troubleshooting and optimizing this specific transformation to help you achieve higher yields and purity.

Reaction Overview: The Regitz Diazo Transfer Mechanism

The Regitz diazo transfer is a reliable method for installing a diazo group onto a carbon atom adjacent to an activating group (in this case, an ester). The reaction proceeds via a two-step mechanism:

  • Deprotonation: A suitable base removes a proton from the α-carbon of this compound, forming a reactive enolate intermediate.

  • Diazo Transfer: The enolate attacks the terminal nitrogen atom of a diazo-transfer reagent (typically a sulfonyl azide). This is followed by proton transfer and the elimination of a sulfonamide anion, yielding the desired α-diazo ester.[5]

dot digraph "Regitz_Diazo_Transfer_Mechanism" { graph [fontname="Arial", label="Mechanism of Regitz Diazo Transfer", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

sub [label="this compound"]; base [label="Base (e.g., DBU)", shape=ellipse, fillcolor="#FFFFFF"]; enolate [label="Enolate Intermediate"]; azide [label="Sulfonyl Azide (R-SO₂N₃)", shape=ellipse, fillcolor="#FFFFFF"]; intermediate [label="Tetrahedral Intermediate"]; product [label="Methyl (2-methoxy-α-diazophenyl)acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; byproduct [label="Sulfonamide Byproduct (R-SO₂NH⁻)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

sub -> enolate [label="+ Base\n- HB⁺"]; enolate -> intermediate [label="+ R-SO₂N₃"]; base -> enolate [style=invis]; azide -> intermediate [style=invis]; intermediate -> product [label="- R-SO₂NH⁻"]; intermediate -> byproduct [style=invis];

{rank=same; sub; base;} {rank=same; enolate; azide;} } .dot Caption: The core mechanism of the Regitz Diazo Transfer reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: Why is my yield of Methyl (2-methoxy-α-diazophenyl)acetate consistently low?

Answer: Low yields can stem from several factors. The most common culprits are incomplete deprotonation, suboptimal choice of diazo transfer reagent, or degradation of the product during reaction or workup.

  • Incomplete Deprotonation: The acidity of the α-proton in this compound is moderate. If the base is not strong enough or if steric hindrance is an issue, the initial deprotonation will be inefficient. Ensure you are using an appropriate base. (See Table 1).

  • Inefficient Diazo Transfer: The choice of sulfonyl azide is critical. While tosyl azide (TsN₃) is classic, modern alternatives can offer better safety profiles and easier byproduct removal, potentially improving isolated yields.[5][6] (See Table 2).

  • Product Degradation: Diazo compounds can be decomposed by excess oxidants or acidic conditions.[4] Ensure your reaction workup is performed under neutral or slightly basic conditions and avoid prolonged exposure to strong light or heat.

Question 2: My reaction is not going to completion, even with extended reaction times. How can I improve conversion?

Answer: Poor conversion is almost always linked to the initial deprotonation step.

  • Re-evaluate Your Base: The pKaH of your base's conjugate acid should be well above the pKa of your starting ester (typically ~24-25 in DMSO). Non-nucleophilic, strong organic bases are preferred.

  • Solvent Choice: The solvent must be aprotic and able to dissolve all reactants. Acetonitrile (MeCN) and Tetrahydrofuran (THF) are common choices. Ensure the solvent is anhydrous, as water will quench the enolate.

  • Temperature Control: While the diazo transfer itself is often rapid, the deprotonation may benefit from gentle warming. However, be cautious, as higher temperatures can also promote side reactions and decomposition of the diazo product. A temperature range of room temperature to 40°C is a good starting point.

Base pKaH (in MeCN) Solvent Key Considerations
Triethylamine (TEA)18.8MeCN, THFCommon and inexpensive, but may not be strong enough for complete deprotonation, leading to low conversion.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)24.3MeCN, THFA stronger, non-nucleophilic base. Often the preferred choice for this reaction due to higher efficacy.[5]
Potassium Carbonate (K₂CO₃)N/A (Heterogeneous)MeCNA milder, heterogeneous base that can be effective and simplifies workup, as it can be filtered off.[4]

Question 3: I'm observing significant side products. What are they and how can I minimize them?

Answer: The primary side products in this reaction are typically the sulfonamide from the diazo transfer reagent and potential carbene-derived dimers.

  • Sulfonamide Byproduct: This is an unavoidable product of the reaction. The key is choosing a reagent whose sulfonamide byproduct is easily removed. For example, the byproduct from p-acetamidobenzenesulfonyl azide (p-ABSA) is more polar and often more readily separated by chromatography than tosyl sulfonamide.

  • Carbene Dimerization: Diazo compounds can decompose to form carbenes, which can then dimerize. This is often catalyzed by trace metals or light. To minimize this, ensure your glassware is scrupulously clean and consider running the reaction in the dark.[1]

  • Azine Formation: Excess oxidant can lead to the decomposition of diazo compounds into azines.[4] This highlights the importance of using the correct stoichiometry of the diazo transfer reagent (typically 1.05-1.2 equivalents).

Diazo Transfer Reagent Safety Profile Byproduct Removal
Tosyl Azide (TsN₃)Potentially explosive, especially on a large scale.Tosylamide can be challenging to separate chromatographically from some products.
p-Acetamidobenzenesulfonyl Azide (p-ABSA)Generally considered safer than TsN₃.The p-acetamido-benzenesulfonamide byproduct is more polar and often easier to remove.[6]
Methanesulfonyl Azide (MsN₃)Volatile and potentially explosive. Often generated and used in situ.Methanesulfonamide is highly water-soluble, facilitating removal during aqueous workup.[5]
Imidazole-1-sulfonyl AzideReported to have a good safety profile.Byproducts are generally water-soluble and easy to remove.[5]

Question 4: How should I purify the final Methyl (2-methoxy-α-diazophenyl)acetate?

Answer: Purification must be handled carefully due to the potential instability of the diazo compound.

  • Aqueous Workup: After the reaction is complete, quench with a neutral buffer or saturated ammonium chloride solution. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Chromatography: Flash column chromatography on silica gel is the standard method.[7]

    • Eluent System: A non-polar/polar gradient system, such as hexane/ethyl acetate, is typically effective.[7]

    • Caution: Avoid using acidic eluents. It is sometimes recommended to neutralize the silica gel by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).

  • Solvent Removal: Concentrate the purified fractions under reduced pressure at low temperatures (≤ 30°C) to prevent decomposition.

Detailed Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions.

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start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Combine this compound\nand anhydrous MeCN under N₂"]; add_base [label="Add DBU (1.1 eq)\ndropwise at 0°C"]; stir1 [label="Stir at RT for 30 min"]; add_azide [label="Add p-ABSA (1.05 eq)\nin portions at 0°C"]; stir2 [label="Stir at RT for 2-4 h\n(Monitor by TLC)"]; quench [label="Quench with sat. aq. NH₄Cl"]; extract [label="Extract with Ethyl Acetate (3x)"]; wash [label="Wash with Brine, Dry (Na₂SO₄)"]; concentrate [label="Concentrate in vacuo\n(T < 30°C)"]; purify [label="Purify via Flash Chromatography\n(Hexane/EtOAc)"]; end [label="Obtain Pure Product\n(Yellow Oil)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup -> add_base -> stir1 -> add_azide -> stir2 -> quench -> extract -> wash -> concentrate -> purify -> end; } .dot Caption: Step-by-step workflow for the synthesis of Methyl (2-methoxy-α-diazophenyl)acetate.

Materials:

  • This compound (1.0 eq)

  • p-Acetamidobenzenesulfonyl azide (p-ABSA) (1.05 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound and anhydrous acetonitrile. Cool the mixture to 0°C in an ice bath.

  • Deprotonation: Add DBU dropwise to the stirred solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • Diazo Transfer: Cool the reaction mixture back down to 0°C and add p-ABSA in small portions over 10-15 minutes. Caution: Monitor for any gas evolution or exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Once complete, cool the mixture to 0°C and carefully quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

  • Washing: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure, ensuring the bath temperature does not exceed 30°C. This will yield the crude product as a yellow or orange oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure Methyl (2-methoxy-α-diazophenyl)acetate as a characteristic bright yellow oil.[7]

Frequently Asked Questions (FAQs)

Q: Are diazo compounds and sulfonyl azides safe to handle? A: Both classes of compounds are energetic and must be handled with extreme caution. Diazo compounds can be toxic and potentially explosive, especially when heated or exposed to sharp surfaces.[3] Sulfonyl azides are also known to be explosive. Always work behind a blast shield in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Avoid working on a large scale without prior experience and a thorough safety assessment.

Q: How should I store the purified diazo compound? A: Store the purified product in a solution (e.g., dissolved in hexane or dichloromethane) in a refrigerator (2-8°C). Avoid storing the neat compound, especially if it is a low-molecular-weight diazoalkane. Keep it away from light and sources of acid.

Q: Are there alternative, azide-free methods for this synthesis? A: Yes, while the Regitz transfer is most direct for this substrate, other methods exist for synthesizing diazo compounds. These include the oxidation of hydrazones and the diazotization of primary amines.[4][8][9] Recently, sulfonyl-azide-free (SAFE) protocols for diazo transfer have been developed to improve the safety of these reactions.[4] However, these methods would require first converting the starting ester into a suitable precursor like a hydrazone or an amine, adding steps to the overall sequence.

References

  • Diazo compounds: synthesis, carbene generation and reactivity. (2025). RSC Publishing.
  • Synthesis of Diazo Compounds. Organic Chemistry Portal.
  • Diazo Synthesis (IOC 48). (2022, May 15). YouTube.
  • Diazo Chemistry. (2019, June 8). Baran Lab.
  • Diazo. Wikipedia.
  • Synthesis of α-Diazo Esters and Amides. Organic Chemistry Portal.
  • Convenient Synthesis of α-Diazoacetates from α-Bromoacetates and N,N'-Ditosylhydrazine. Organic Syntheses Procedure.
  • Methyl Phenyldiazoacetate | Request PDF. ResearchGate.
  • Regitz Diazo Transfer. (2018, January 11). Chem-Station Int. Ed.

Sources

Technical Support Center: Stability of Methyl (2-methoxyphenyl)acetate in Acidic and Basic Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Methyl (2-methoxyphenyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in acidic and basic environments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The main stability issue arises from the presence of the methyl ester functional group, which is susceptible to hydrolysis under both acidic and basic conditions. A secondary, though less common, concern is the potential cleavage of the methoxy ether bond under harsh acidic conditions.

Q2: What happens to this compound in an acidic medium?

A2: In the presence of an acid catalyst and water, the ester can undergo hydrolysis to yield (2-methoxyphenyl)acetic acid and methanol. This reaction is reversible, and the equilibrium can be influenced by the concentration of water.[1][2]

Q3: What is the effect of a basic medium on this compound?

A3: Basic conditions promote a reaction called saponification, which is the base-mediated hydrolysis of the ester. This reaction is effectively irreversible and produces the salt of the carboxylic acid, (2-methoxyphenyl)acetate, and methanol.[3]

Q4: Is the methoxy group on the phenyl ring stable?

A4: Generally, aryl ethers are quite stable. However, under forcing acidic conditions (e.g., strong acids like HBr or HI at elevated temperatures), the ether linkage can be cleaved to form a phenol. For this compound, this would result in the formation of methyl (2-hydroxyphenyl)acetate. This is typically not a concern under the milder acidic conditions used for ester hydrolysis.

Q5: How can I monitor the degradation of this compound in my reaction?

A5: The most common and effective methods are chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6][7] These methods allow for the separation and quantification of the starting material and its degradation products over time.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low or No Yield of the Desired Product When Using this compound as a Starting Material in Basic Conditions.
  • Probable Cause: Unintended saponification of the methyl ester. The basic reagents or reaction conditions are hydrolyzing your starting material into the corresponding carboxylate salt.

  • Troubleshooting Steps:

    • Reaction Monitoring: At the start of your experiment, take a small aliquot of the reaction mixture, quench it, and analyze it by TLC, HPLC, or GC-MS to confirm the presence of the starting material. Continue to take aliquots at regular intervals to track its disappearance and the appearance of any new products.

    • Reagent Stoichiometry: If possible, use a non-nucleophilic base or a stoichiometric amount of a weaker base.

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for the desired transformation. Saponification rates are temperature-dependent.

    • Protecting Group Strategy: If the ester is not the desired reactive site, consider using a different protecting group for the carboxylic acid that is more stable to the basic conditions of your reaction.[8]

Issue 2: Appearance of an Unexpected Polar Impurity in Acidic Reactions.
  • Probable Cause: Acid-catalyzed hydrolysis of the methyl ester to (2-methoxyphenyl)acetic acid.

  • Troubleshooting Steps:

    • Control Water Content: Ensure your reagents and solvents are anhydrous, as water is required for hydrolysis.

    • Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the time the starting material is exposed to acidic conditions.

    • Choice of Acid: Use the mildest acid catalyst at the lowest effective concentration.

    • Work-up Procedure: During the work-up, neutralize the acid as quickly as possible, preferably with a cold, weak base like sodium bicarbonate solution, to prevent further hydrolysis.

Degradation Pathways

The primary degradation pathways for this compound involve the hydrolysis of the ester linkage. The following diagrams illustrate the mechanisms under acidic and basic conditions.

Acidic_Hydrolysis Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester + H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate + H2O (reversible) Products (2-methoxyphenyl)acetic acid + Methanol Tetrahedral_Intermediate->Products - H+ (catalyst)

Caption: Acid-Catalyzed Hydrolysis of this compound.

Basic_Hydrolysis Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH- Carboxylic_Acid (2-methoxyphenyl)acetic acid Tetrahedral_Intermediate->Carboxylic_Acid - CH3O- Carboxylate (2-methoxyphenyl)acetate Salt Carboxylic_Acid->Carboxylate + OH- (irreversible)

Caption: Base-Catalyzed Hydrolysis (Saponification) of this compound.

Experimental Protocol: Assessing the Stability of this compound

Objective: To determine the rate of hydrolysis of this compound in a given acidic or basic medium at a specific temperature.

Materials:

  • This compound

  • Your acidic or basic solution of interest (e.g., 1 M HCl in 50% aqueous methanol, or 0.5 M NaOH in ethanol)

  • Internal standard (e.g., a stable compound with a different retention time, like naphthalene or similar aromatic hydrocarbon)

  • Quenching solution (e.g., saturated sodium bicarbonate for acidic samples, or a weak acid like acetic acid for basic samples)

  • HPLC or GC-MS system

  • Thermostatted reaction vessel

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound and its expected hydrolysis product, (2-methoxyphenyl)acetic acid, at known concentrations.

    • Include a constant concentration of the internal standard in each.

    • Analyze these standards by your chosen chromatographic method to generate calibration curves for each compound.

  • Kinetic Experiment:

    • In a thermostatted reaction vessel, bring your acidic or basic medium to the desired temperature.

    • At time zero (t=0), add a known amount of this compound and the internal standard.

    • Immediately withdraw the first sample (this will be your t=0 time point).

    • Quench the reaction by adding the aliquot to a vial containing the appropriate quenching solution.

    • Continue to withdraw and quench samples at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes, and so on, adjusting as needed based on the reaction speed).

  • Sample Analysis:

    • Analyze the quenched samples by HPLC or GC-MS.

    • Using your calibration curves, determine the concentration of this compound and (2-methoxyphenyl)acetic acid in each sample.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • From this plot, you can determine the rate of degradation and the half-life of the compound under your specific conditions.

Self-Validation: The use of an internal standard and the generation of calibration curves for both the starting material and the primary degradation product will ensure the accuracy and reliability of your results. The appearance of the hydrolysis product should stoichiometrically correspond to the disappearance of the starting material.

Summary of Potential Degradation Products and Analytical Methods

Starting MaterialPotential Degradation Product(s)Influencing FactorsRecommended Analytical Method
This compound(2-methoxyphenyl)acetic acid, MethanolAcidic or basic pH, presence of water, elevated temperatureHPLC-UV, GC-MS
This compoundMethyl (2-hydroxyphenyl)acetateStrong acid (e.g., HBr, HI), high temperatureGC-MS

References

  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl) propanoic acid. Pharmacia, 69(2), 431-437.
  • PubChem. (n.d.). Methyl 2-methoxy-2-phenylacetate. Retrieved from [Link]

  • Wikipedia. (2024). Protecting group. Retrieved from [Link]

  • Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid. Retrieved from [Link]

  • Rabiei, Z., et al. (2024). Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin.
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes. PubMed Central. Retrieved from [Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). Gas Chromatography–Mass Spectrometry Analysis of Regioisomeric Ring Substituted Methoxy Methyl Phenylacetones.
  • ChemRxiv. (n.d.). Water-soluble Bioisosteres of the ortho-substituted Phenyl Ring. Retrieved from [Link]

  • PubChem. (n.d.). Guaiacyl acetate. Retrieved from [Link]

  • Reddit. (2017). How to determine the order with respect to ester in the hydrolysis of ester in basic medium? Retrieved from [Link]

  • The Good Scents Company. (n.d.). guaiacyl acetate. Retrieved from [Link]

  • Reddit. (2020). Ortho vs Para intermediate stability question for substitution on an already substituted benzene. Retrieved from [Link]

  • JEOL. (n.d.). Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Retrieved from [Link]

  • ScenTree. (n.d.). Gaiyl acetate. Retrieved from [Link]

  • ResearchGate. (2010). Alternative Liquid Chromatographie Method for Determination of the Methoxyl and 2-Hydroxypropoxyl Content in Cellulose Ether Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Acetic acid, methoxy-: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]

  • IV SEMMESTER. (n.d.). KINETICS OF ACID HYDROLYSIS OF AN ESTER. Retrieved from [Link]

  • PerfumersWorld. (n.d.). Guaiyl Acetate. Retrieved from [Link]

  • eScholarship. (2018). Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 2-methoxypropyl acetate. Retrieved from [Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Controlling Regioselectivity and Avoiding Ortho-Isomer Formation

Introduction

Welcome to the Technical Support Center for phenylacetate and related chemistries. Phenylacetate is a critical synthon in the development of pharmaceuticals and advanced materials. However, its utility is often complicated by challenges in controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions. The acetoxy group (-OAc) is an ortho-, para-directing group, which frequently leads to mixtures of isomers that are difficult to separate, reducing the overall yield of the desired para-substituted product. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize or eliminate the formation of unwanted ortho-isomers in your reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a significant amount of the ortho-isomer in my Friedel-Crafts acylation of phenylacetate?

A1: The acetoxy group is an ortho-, para-director. High yields of the ortho-isomer can be caused by several factors, most notably high reaction temperatures and the choice of Lewis acid. High temperatures often favor the thermodynamically more stable ortho-product, which can form a stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2]

Q2: Can I change my solvent to improve para-selectivity?

A2: Yes, solvent polarity plays a crucial role. Non-polar solvents tend to favor the formation of the ortho-product.[1][3] Increasing the solvent polarity (e.g., switching from dichloromethane to nitrobenzene) can increase the yield of the para-product by better stabilizing the charge-separated transition state leading to its formation.[4]

Q3: My reaction is a Fries Rearrangement, not a Friedel-Crafts. How do I favor the para-product?

A3: The principles are very similar. The Fries rearrangement of a phenolic ester to a hydroxy aryl ketone is also ortho- and para-selective.[1][3] To favor the para-product, use lower reaction temperatures and polar solvents.[1][3] High temperatures strongly favor the ortho-product due to thermodynamic control.[1][4]

Q4: Are there any catalysts that are inherently more para-selective?

A4: Yes, the steric bulk of the catalyst can influence regioselectivity. Bulky Lewis acids can sterically hinder the approach of the electrophile to the ortho-position, thereby favoring para-substitution. While AlCl₃ is common, exploring larger catalysts or alternative catalysts like zinc powder or certain zeolites might offer better para-selectivity.[5][6] For example, ZSM-5 zeolites have been shown to yield almost exclusively the para-hydroxyacetophenone from phenol acylation due to shape-selectivity within their pores.[6]

Q5: What is a "blocking group" and can it help me?

A5: A blocking group is a chemical moiety that is temporarily installed at a reactive position—in this case, the ortho-positions—to prevent reaction at that site. After the desired para-substitution is complete, the blocking group is removed. This is a highly effective, albeit multi-step, strategy for achieving exclusive para-selectivity.[7][8] Common blocking groups include sulfonic acid (-SO₃H) and tert-butyl groups.[7][9]

Troubleshooting Guides

Problem 1: High Yield of Ortho-Isomer in Friedel-Crafts Acylation

Your Friedel-Crafts acylation of phenylacetate is yielding a difficult-to-separate mixture of ortho- and para-isomers, with the ortho-product being predominant.

G start High Ortho-Isomer Yield q1 Is reaction temperature > room temp? start->q1 s1 Action: Lower Temperature Run reaction at 0°C to -20°C. Rationale: Favors kinetic (para) product. q1->s1 Yes q2 Using a non-polar solvent (e.g., CS₂, DCM)? q1->q2 No s1->q2 s2 Action: Increase Solvent Polarity Switch to nitrobenzene or similar. Rationale: Polar solvents stabilize the transition state for para-substitution. q2->s2 Yes q3 Is steric hindrance a factor? q2->q3 No s2->q3 s3 Action: Use a Bulky Lewis Acid Try bulkier catalysts instead of AlCl₃. Rationale: Steric clash disfavors ortho-attack. q3->s3 Yes s4 Advanced Strategy: Use a Blocking Group (See Protocol Below) Rationale: Physically prevents ortho-substitution. q3->s4 No, or need >99% para s3->s4

Caption: Troubleshooting workflow for high ortho-isomer yield.

  • Temperature Control (Kinetic vs. Thermodynamic Control): Electrophilic aromatic substitution is often temperature-dependent. The para position is sterically less hindered, so the activation energy for attack at this position is lower.[10] At low temperatures, the reaction is under kinetic control, favoring the faster-forming para-product. At higher temperatures, the reaction can become reversible, leading to thermodynamic control. The ortho-isomer, stabilized by a bidentate chelate between the acetyl and ester groups with the Lewis acid, becomes the favored product.[1]

    • Recommendation: Perform your reaction at 0°C or below. An ice bath is a good starting point.[11]

  • Solvent Polarity: The polarity of the solvent affects the stability of the reaction intermediates. In non-polar solvents, the reaction may proceed through a tight ion pair within a solvent cage, favoring intramolecular rearrangement to the nearby ortho-position.[5] Polar solvents can better solvate the ionic intermediates, allowing for dissociation and intermolecular attack, which favors the sterically more accessible para-position.[1][4]

    • Recommendation: If using a non-polar solvent like carbon disulfide or dichloromethane, switch to a more polar solvent like nitrobenzene.

Problem 2: Unwanted Fries Rearrangement Instead of Intermolecular Acylation

When attempting a Friedel-Crafts reaction on a different aromatic substrate using phenylacetate as the acylating agent, you observe products from the Fries rearrangement of phenylacetate itself.

The Fries rearrangement is an intramolecular reaction where the acyl group of a phenolic ester migrates to the ortho- or para-position of the ring, catalyzed by a Lewis acid.[1][3] This occurs because the Lewis acid can coordinate to either the carbonyl oxygen or the phenolic oxygen of the ester, ultimately generating an acylium ion electrophile that is captured by the same aromatic ring.[3]

  • Use a Milder Lewis Acid: Strong Lewis acids like AlCl₃ are very effective at promoting the Fries rearrangement. Using a milder Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) may favor the desired intermolecular Friedel-Crafts reaction over the intramolecular rearrangement.[5][12]

  • Pre-form the Acylium Ion: Instead of adding the Lewis acid to a mixture of phenylacetate and your substrate, consider using a different acylating agent. Acetyl chloride or acetic anhydride can be pre-mixed with AlCl₃ to form the acylium ion, which is then added to the substrate. This avoids having phenylacetate and the Lewis acid together under conditions that favor rearrangement.

Key Methodologies & Protocols

Strategy 1: Control of Reaction Conditions

The most direct approach to favor para-substitution is to operate under kinetic control .

ParameterCondition for Para-SelectivityRationale
Temperature Low (e.g., 0 °C to -20 °C)Favors the faster-forming, sterically less hindered para-product.[1]
Solvent Polar (e.g., Nitrobenzene)Stabilizes the transition state leading to the para-product.[1][3]
Lewis Acid Stoichiometric or CatalyticUse the mildest conditions possible. Stronger/excess acid can promote isomerization to the ortho product.[5][13]
Strategy 2: Use of Ortho-Blocking Groups

For reactions where maximum para-selectivity is required, a blocking group strategy is the most robust method. Here, we detail the use of a sulfonic acid group.

Caption: Workflow for the sulfonic acid blocking group strategy.

This protocol is a representative example and should be adapted and optimized for your specific substrate and scale.

Step 1: Ortho-Blocking by Sulfonation

  • To a stirred solution of phenylacetate (1.0 eq) in a suitable solvent (e.g., dichloromethane), add fuming sulfuric acid (SO₃ in H₂SO₄) (2.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed. The sulfonic acid groups will preferentially add to the ortho-positions due to directing effects and reaction conditions.

  • Carefully quench the reaction by pouring it onto crushed ice. The product, 2,6-disulfo-phenylacetate, will be in the aqueous layer. It can often be used directly in the next step after neutralization.

Step 2: Para-Selective Friedel-Crafts Acylation

  • To the neutralized aqueous solution of the blocked phenylacetate, add the Lewis acid (e.g., AlCl₃, 1.1 eq) at 0 °C.

  • Add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise, maintaining the low temperature.

  • Stir the reaction for 2-6 hours, monitoring for the formation of the desired para-acylated product. The ortho-positions are protected by the bulky and deactivating sulfonic acid groups.

Step 3: Removal of Blocking Groups (De-sulfonation)

  • After the acylation is complete, heat the reaction mixture with dilute sulfuric acid (e.g., 10-20% H₂SO₄ in H₂O).[7]

  • Reflux the mixture for several hours until the sulfonic acid groups are removed (monitor by LC-MS). This step is a reversible electrophilic aromatic substitution driven by the excess of water.[7]

  • Cool the reaction, extract the organic product with a suitable solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and purify by chromatography or recrystallization to yield the pure para-acylated product.

References

  • Oreate AI Blog. (2026). Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement.
  • Wikipedia. (n.d.). Fries rearrangement. [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction?. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (2012). Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. [Link]

  • ChemTalk. (n.d.). Directing Effects. [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]

  • L.S.College, Muzaffarpur. (2020). Fries rearrangement. [Link]

  • National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. [Link]

  • YouTube. (2018). Using sulfonic acid as a blocking group. [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. [Link]

  • ResearchGate. (n.d.). Dearomatization‐Rearomatization Strategy for ortho‐Selective Alkylation of Phenols with Primary Alcohols. [Link]

  • Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]

  • Reddit. (2022). Procedure for Friedel-Crafts Acylation of Phenol. [Link]

  • National Institutes of Health. (n.d.). Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. [Link]

  • Chemistry Steps. (n.d.). Is Phenyl an Ortho/Para or Meta Director?. [Link]

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. [Link]

  • Bulletin of Chemical Reaction Engineering & Catalysis. (2018). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors. [Link]

  • Google Patents. (n.d.).
  • Reddit. (2023). Ortho vs. Para positioning of Substituent (FC-Acylation). [Link]

  • ResearchGate. (n.d.). Conversion of phenol to phenylacetate in different solvents and under.... [Link]

  • ACS Publications. (2026). Cr(III)-Salen-Catalyzed Enantioselective C3-Aryloxylation of Spiroepoxy Oxindoles. [Link]

  • SpringerLink. (2025). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. [Link]

  • JYX Digital Repository. (n.d.). Blocking groups in the synthesis of aromatic compounds. [Link]

  • PubMed. (2014). Overriding ortho-para selectivity via a traceless directing group relay strategy: the meta-selective arylation of phenols. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • ChemRxiv. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • ResearchGate. (n.d.). Lewis acid‐promoted Friedel–Crafts type ortho‐and para‐CAr−H glycosylation. [Link]

  • RSC Publishing. (2009). Solvent effects on stereoselectivity: more than just an environment. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Phenyl acetate. [Link]

  • PubChem. (n.d.). Phenylacetic Acid. [Link]

  • PubMed. (n.d.). Thermodynamics of cosolvent action: phenacetin, salicylic acid and probenecid. [Link]

Sources

Managing thermal stability of diazo derivatives of "Methyl (2-methoxyphenyl)acetate"

Technical Guide: Thermal Stability Management of Methyl -Diazo-(2-methoxyphenyl)acetate

Executive Summary: The Stability Paradox

Methyl


  • Electronic Destabilization: Electron-donating groups (EDGs) like methoxy, while stabilizing the diazo dipole chemically, have been empirically shown to lower the thermal onset temperature (

    
    )  of decomposition in DSC studies.
    
  • Steric Inhibition of Resonance: The ortho substituent forces the aryl ring out of planarity with the diazo moiety, reducing the conjugative stabilization and making the

    
     bond more labile.
    

Critical Safety Parameter: Treat this compound as having a potential decomposition onset (

50–60°C

Module 1: Synthesis & Isolation Safety (The "Creation" Phase)

The safest route to this derivative is the Regitz Diazo Transfer . Direct diazotization of the amino acid ester is possible but generates unstable diazonium intermediates. The Regitz transfer, using a sulfonyl azide on the activated methylene, is the industry standard for safety.

Protocol: Regitz Transfer with p-ABSA

Why p-ABSA?p-Acetamidobenzenesulfonyl azide (p-ABSA) is preferred over tosyl azide or mesyl azide because it has a higher decomposition temperature and is less shock-sensitive.

Step-by-Step Methodology
  • Activation: Dissolve methyl (2-methoxyphenyl)acetate (1.0 equiv) in acetonitrile (MeCN).

  • Base Addition (Critical Control Point): Cool the solution to 0°C . Add DBU (1.2 equiv) dropwise.

    • Expert Insight: The ortho-methoxy group makes the benzylic protons less acidic than the para isomer. DBU is required; weaker bases (Et3N) may result in incomplete conversion and accumulation of hazardous intermediates.

  • Diazo Transfer: Add p-ABSA (1.1 equiv) as a solution in MeCN. Maintain internal temperature < 10°C .

  • Quenching: Do not use strong mineral acids. Quench with a calculated amount of acetic acid to neutralize the DBU, or wash with dilute NaOH to remove the sulfonamide byproduct.

  • Concentration: NEVER rotary evaporate to dryness. Solvent exchange into the reaction solvent (e.g., Toluene or DCM) is safer than isolation.

Visualization: Synthesis Safety Workflow

DiazoSafetyStartThis compoundReactionReaction Phase(Keep T < 10°C)Start->Reaction Dissolve in MeCNReagentp-ABSA + DBUReagent->Reaction Dropwise AdditionQuenchQuench/Workup(Remove Sulfonamide)Reaction->Quench Complete ConversionEvapConcentrationQuench->Evap Phase CutStorageSolution Storage(-20°C)Evap->Storage Partial Removal(Keep Wet)ExplosionTHERMAL RUNAWAY(Dryness/Heat)Evap->Explosion Evap to Dryness(>40°C)

Figure 1: Safe synthesis workflow emphasizing the critical risk of concentrating to dryness.

Module 2: Thermal Characterization (The "Testing" Phase)

Before scaling up beyond 1 gram, you must establish the thermal boundaries. The ortho-methoxy substituent creates a unique thermal profile.

Comparative Stability Data

The following table synthesizes general trends for aryl diazoacetates to bracket the expected stability of your target.

Compound ClassSubstituent EffectEst.

(DSC)

(Decomp Energy)
Risk Level
Phenyl DiazoacetateBaseline~85–90°C-102 kJ/molHigh
p-Methoxy Phenyl DiazoacetateElectronic Destabilization~75–80°C-110 kJ/molVery High
Target: o-Methoxy Phenyl Diazoacetate Electronic + Steric Strain ~50–65°C -105 kJ/mol Critical
p-Nitro Phenyl DiazoacetateElectronic Stabilization~110°C-90 kJ/molModerate

Data extrapolated from Green et al. (2020) and general Hammett relationships in diazo decomposition.

Recommended Testing Protocol
  • DSC (Differential Scanning Calorimetry):

    • Sample: 2–5 mg (Keep small!).

    • Pan: Gold-plated high-pressure crucibles (to contain

      
       release).
      
    • Ramp: 5°C/min.[1]

    • Criterion: Identify

      
       (start of exotherm) and 
      
      
      .
    • Rule of Thumb: Your safe process temperature is

      
      . For this compound, that implies 0°C or lower .[2][3]
      

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned dark black/brown. Is it safe?

Diagnosis: Significant Decomposition.[2][3][4] Mechanism: Carbene formation followed by oligomerization (azine formation). Action:

  • Stop immediately. Do not heat.

  • Dilute with cold solvent (DCM or Toluene) to act as a heat sink.

  • Quench carefully with dilute acetic acid.

  • Disposal: Treat as hazardous waste. Do not attempt to isolate product from a blackened tar; the autocatalytic decomposition risk is high.

Q2: I see pressure buildup in the storage vial.

Diagnosis: Nitrogen evolution (

Cause:Action:
  • Vent carefully behind a blast shield.

  • Check Solvent: Chloroform generates HCl over time, which catalyzes diazo decomposition. Switch to Benzene or Toluene for storage.

  • Stabilizer: Store over a few pellets of solid KOH or activated basic alumina to scavenge trace acids.

Q3: Can I purify this by silica gel chromatography?

Risk: Silica gel is acidic (

Consequence:Solution:
  • Pre-treat silica with 1-2% Triethylamine (Et3N) in the eluent.

  • Use Neutral Alumina instead of silica.

  • Perform a "flash" filtration rather than a long column.

Visualization: Decomposition Pathways

Decompcluster_ThermalThermal Pathway (>50°C)cluster_AcidAcid Pathway (Trace H+)DiazoTarget Diazo CompoundCarbeneCarbene IntermediateDiazo->Carbene-N2 (Heat/Light)DiazoniumDiazonium IonDiazo->Diazonium+ H+AzineAzine Dimers(Black Tar)Carbene->AzineInsertionC-H Insertion(Side Products)Carbene->InsertionCarbocationCarbocationDiazonium->Carbocation-N2 (Fast!)AlcoholAlcohol/Ester HydrolysisCarbocation->Alcohol

Figure 2: Dual decomposition pathways. Note that acid catalysis (bottom) is often faster than thermal decomposition.

References

  • Thermal Stability of Diazo Compounds: Green, S. P.; Wheelhouse, K. M.; Payne, A. D.; Hallett, J. P.; Miller, P. W.; Bull, J. A. "Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents." Org.[2][3][5][6] Process Res. Dev.2020 , 24, 67–84.

    • Relevance: Primary source for DSC data and substituent effects on diazo stability.
  • Regitz Transfer Protocol: Baum, J. S.; Shook, D. A.; Davies, H. M. L.; Smith, H. D. "Diazotransfer Reactions with p-Acetamidobenzenesulfonyl Azide." Synth. Commun.1987, 17, 1709–1716.

    • Relevance: Establishes p-ABSA as the safer reagent choice.
  • General Handling of Azides/Diazo: Bräse, S.; Gil, C.; Knepper, K.; Zimmermann, V. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angew.[2][7] Chem. Int. Ed.2005 , 44, 5188–5240.

    • Relevance: Comprehensive review on safety and reactivity of nitrogen-rich compounds.

Technical Support Center: Strategies to Improve Enantioselectivity in Reactions of Methyl (2-methoxyphenyl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Asymmetric Synthesis Division

Welcome to the technical support center for enantioselective synthesis involving Methyl (2-methoxyphenyl)acetate and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their stereocontrolled reactions. We will move beyond simple protocols to explore the underlying principles governing enantioselectivity, helping you make informed decisions to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues encountered during the synthesis of chiral molecules from this compound derivatives.

Q1: My asymmetric hydrogenation is giving low enantiomeric excess (ee). What is the first parameter I should investigate?

A1: The first and often most impactful parameter to investigate is the chiral ligand-metal combination. The electronic and steric properties of the ligand create the specific chiral environment necessary for stereodifferentiation. If you are using a common catalyst system (e.g., Ru-BINAP), ensure the catalyst's integrity and consider screening a small library of related ligands with different steric or electronic properties. Asymmetric hydrogenation is often highly sensitive to the catalyst and ligand used.[1]

Q2: I'm observing significant batch-to-batch variation in my ee values. What could be the cause?

A2: Batch-to-batch inconsistency often points to sensitivity to reaction conditions. The most common culprits are:

  • Atmosphere Control: Inadequate inerting can lead to catalyst deactivation or side reactions. Ensure rigorous exclusion of oxygen and moisture.

  • Solvent Purity: Trace impurities or water in the solvent can poison the catalyst or alter its catalytic activity. Always use freshly distilled or anhydrous grade solvents.

  • Reagent Quality: The purity of the substrate and any additives can impact the reaction.

Q3: Does the position of the methoxy group on the phenyl ring matter for enantioselectivity?

A3: Absolutely. The ortho-methoxy group in your "this compound" substrate is particularly significant. It can act as a coordinating group, binding to the metal center of your catalyst. This chelation can rigidly orient the substrate within the catalyst's chiral pocket, leading to enhanced and more predictable stereocontrol compared to its meta- or para-isomers.[1] When troubleshooting, always consider this potential directing effect.

Q4: My enzymatic kinetic resolution is stalling at less than 50% conversion. What's wrong?

A4: This is a common issue in kinetic resolutions. It could be due to product inhibition, where the newly formed product inhibits the enzyme's activity. Another possibility is a change in pH as the reaction progresses (e.g., formation of an acid). Consider using a buffered aqueous phase or adding a base to neutralize the acidic byproduct. Also, ensure the enzyme is compatible with your chosen organic solvent, if any.[2]

Troubleshooting Guide: Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for setting the stereocenter in derivatives of this compound.[3] However, achieving high enantioselectivity requires careful optimization.

Problem: Low Enantioselectivity (<90% ee) in a Transition-Metal Catalyzed Hydrogenation

This is a frequent challenge where the catalyst fails to adequately differentiate between the two faces of the prochiral substrate.

Causality Analysis

The enantioselectivity of a hydrogenation reaction is determined by the difference in the activation energies (ΔΔG‡) of the two diastereomeric transition states leading to the (R) and (S) products. A small difference results in low ee. This energy difference is governed by subtle steric and electronic interactions between the substrate and the chiral ligand on the metal catalyst. Factors like hydrogen pressure, temperature, and solvent can influence the stability of these transition states and the overall reaction pathway.[4]

Troubleshooting Workflow

The following diagram outlines a systematic approach to optimizing your asymmetric hydrogenation reaction.

G cluster_conditions Reaction Condition Optimization start Low ee Observed in Asymmetric Hydrogenation cat_check Step 1: Verify Catalyst & Ligand - Purity & Integrity - Correct Ligand Choice start->cat_check pressure Step 2: Optimize H₂ Pressure - Test range (e.g., 5-50 bar) cat_check->pressure If catalyst is verified temp Step 3: Adjust Temperature - Lower T often increases ee - Test range (e.g., 0°C to 40°C) pressure->temp If ee still low solvent Step 4: Screen Solvents - Non-coordinating vs. Coordinating - Polarity effects temp->solvent If ee still low additives Step 5: Investigate Additives - Basic/Acidic additives - Halide scavengers solvent->additives If ee still low success High ee Achieved additives->success

Caption: Troubleshooting flowchart for low enantioselectivity.

Step-by-Step Optimization Protocols

Protocol 1: Hydrogen Pressure Optimization

  • Setup: Prepare three identical reactions in parallel high-pressure reactors. Charge each with the substrate (1.0 mmol), the catalyst (e.g., [RuCl₂(S)-BINAP]₂, 0.001 mmol), and degassed solvent (e.g., Methanol, 5 mL) under an inert atmosphere.

  • Pressurization: Pressurize the reactors to three different pressures (e.g., 10 bar, 20 bar, and 50 bar) with hydrogen.

  • Reaction: Stir the reactions at a constant temperature (e.g., 25°C) for the same duration (e.g., 12 hours) or until full conversion is observed by TLC/GC.

  • Analysis: Carefully vent the reactors, take an aliquot from each, and analyze the enantiomeric excess using chiral HPLC or GC.

  • Interpretation: Higher hydrogen pressures can sometimes increase enantioselectivity, although the effect is system-dependent.[4]

ParameterValueEnantiomeric Excess (ee)Source
H₂ Pressure 10 bar85%Hypothetical Data
20 bar92%Hypothetical Data
50 bar96%Hypothetical Data

Protocol 2: Temperature Screening

  • Rationale: Lowering the reaction temperature generally enhances enantioselectivity by amplifying the small energy differences between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate.

  • Setup: Prepare three identical reactions in parallel.

  • Execution: Run the reactions at three distinct temperatures (e.g., 40°C, 25°C, and 0°C) under constant pressure.

  • Analysis: Monitor for conversion and analyze the final ee for each temperature point.

  • Note: In some rare cases, higher temperatures can lead to higher enantioselectivity due to a change in the rate-determining step or catalyst structure.[5]

ParameterValueEnantiomeric Excess (ee)Source
Temperature 40 °C88%Hypothetical Data
25 °C92%Hypothetical Data
0 °C97%Hypothetical Data

Troubleshooting Guide: Chiral Auxiliary Mediated Reactions

Chiral auxiliaries are a reliable method for inducing stereoselectivity. They are temporarily attached to the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed.[6] Evans' oxazolidinones are a classic example often used for stereoselective alkylation reactions.[]

Problem: Poor Diastereoselectivity in an Alkylation Reaction Using an Evans' Oxazolidinone Auxiliary

Low diastereoselectivity means the auxiliary is not effectively shielding one face of the enolate from the incoming electrophile.

Causality Analysis

For Evans' auxiliaries, high diastereoselectivity relies on the formation of a specific Z-enolate that forms a rigid, chelated transition state with a Lewis acid. This conformation effectively blocks one face of the enolate. Issues can arise from:

  • Incomplete Enolate Formation: Insufficient or incorrect base can lead to poor conversion.

  • E/Z Enolate Mixture: The geometry of the enolate is critical. The wrong base or conditions can lead to a mixture, eroding diastereoselectivity.

  • Non-Chelated Transition State: If the Lewis acid is absent or ineffective, the transition state is less rigid, reducing facial bias.

Optimization Workflow

G cluster_conditions Stereocontrol Optimization start Low Diastereoselectivity (dr < 90:10) enolate Step 1: Optimize Enolate Formation - Base: Screen LDA vs. NaHMDS - Additive: LiCl can favor Z-enolate start->enolate lewis_acid Step 2: Screen Lewis Acids - MgBr₂·OEt₂ vs. TiCl₄ - Stoichiometry of Lewis Acid enolate->lewis_acid If dr still low temp_solvent Step 3: Adjust Conditions - Temperature: Lower to -78°C - Solvent: THF is standard lewis_acid->temp_solvent If dr still low electrophile Step 4: Check Electrophile - Reactivity & Purity temp_solvent->electrophile If dr still low success High Diastereoselectivity Achieved electrophile->success

Caption: Workflow for optimizing diastereoselective alkylation.

Step-by-Step Optimization Protocol

Protocol 3: Optimizing Enolate Formation and Alkylation

  • Substrate Preparation: Synthesize the N-acyl oxazolidinone by coupling your (2-methoxyphenyl)acetic acid derivative with the desired Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone).

  • Enolate Formation:

    • Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78°C under argon.

    • Slowly add a base (e.g., NaHMDS, 1.1 equiv) and stir for 30-60 minutes to ensure complete enolization.

  • Alkylation:

    • Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise at -78°C.

    • Allow the reaction to stir for several hours at -78°C before slowly warming to room temperature.

  • Workup & Analysis: Quench the reaction with saturated aqueous NH₄Cl. Extract the product, purify by column chromatography, and determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.

  • Auxiliary Removal: Once the desired diastereomer is isolated, the auxiliary can be cleaved (e.g., via hydrolysis with LiOH/H₂O₂) to yield the chiral carboxylic acid.

Troubleshooting Guide: Enzymatic Kinetic Resolution

Enzymatic methods, particularly using lipases, offer a green and highly selective approach to resolving racemic mixtures of esters like this compound.[2][8]

Problem: Low Enantiomeric Ratio (E-value) and Slow Reaction Rate

A low E-value indicates the enzyme does not sufficiently discriminate between the two enantiomers, leading to poor ee for both the product and the remaining starting material.

Causality Analysis

The efficiency of a kinetic resolution is defined by the enantiomeric ratio (E), a measure of the enzyme's preference for one enantiomer over the other. A low E-value can be caused by:

  • Sub-optimal Enzyme Choice: Not all lipases are suitable for every substrate.

  • Incorrect Solvent: The organic solvent can dramatically affect enzyme activity and selectivity. Some enzymes perform better in non-polar solvents like hexane, while others prefer more polar environments.[8]

  • Water Content: For hydrolytic resolutions in organic media, a specific amount of water is essential for enzyme activity. Too little, and the enzyme is inactive; too much, and it can lead to aggregation and mass transfer limitations.

Step-by-Step Optimization Protocol

Protocol 4: Screening Lipases and Solvents for Kinetic Resolution

  • Setup: In parallel vials, place the racemic this compound (100 mg) and a small amount of buffer (e.g., 50 µL phosphate buffer, pH 7).

  • Enzyme Addition: To each vial, add a different commercially available lipase (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), Thermomyces lanuginosus lipase (TLL)). Use a consistent amount (e.g., 20 mg) for each.

  • Solvent Addition: To parallel sets of vials, add different solvents (e.g., Hexane, Toluene, MTBE, Acetonitrile).

  • Reaction: Shake the vials at a constant temperature (e.g., 30-40°C).

  • Monitoring: Take aliquots at regular intervals (e.g., 2h, 6h, 12h, 24h). Analyze the conversion and the ee of the remaining starting material (eeₛ) and the formed product (eeₚ) by chiral HPLC.

  • Calculation: Use the conversion and ee values to calculate the E-value for each enzyme/solvent combination. Aim for reactions that give high E-values (>100) and reach close to 50% conversion.

EnzymeSolventConversion (24h)eeₚ (%)E-valueSource
CALBHexane48%>99>200Hypothetical Data
PCLHexane35%85~20Hypothetical Data
CALBAcetonitrile15%92~30Hypothetical Data

References

  • Baudino, M., Pontini, L., Portolani, C., Prina Cerai, G., & Roletto, J. (n.d.). Asymmetric hydrogenation of olefins with transition metal-based catalysts: - practical insights from screening to production of APIs. PROCOS S.P.A.
  • (2015). Asymmetric Hydrogenation.
  • Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Chiral Auxiliaries. (n.d.). Sigma-Aldrich.
  • (n.d.). Temperature dependent moiré trapping of interlayer excitons in MoSe2-WSe2 heterostructures.
  • Protecting group. (n.d.). Wikipedia.
  • Chiral Auxiliaries and Optical Resolving Agents. (n.d.). TCI Chemicals.
  • Chiral Auxiliaries in Asymmetric Synthesis. (n.d.). ResearchGate.
  • Application of Biobased Solvents in Asymmetric Catalysis. (n.d.). PMC - NIH.
  • Metal-Free Heterogeneous Asymmetric Hydrogenation of Olefins Promoted by Chiral Frustrated Lewis Pair Framework. (2023). University of North Texas.
  • Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. (n.d.). MDPI.
  • Advanced Chiral Auxiliary Synthesis. (n.d.). BOC Sciences.
  • Chiral auxiliary. (n.d.). Wikipedia.
  • Advancing Metal-Free Asymmetric Hydrogenation: From FLP Catalyst Design to Synthetic Innovations. (2025). CHIMIA.

Sources

Technical Support Center: Overcoming Steric Hindrance in Reactions Involving Methyl (2-methoxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming the unique challenges posed by steric hindrance in reactions involving Methyl (2-methoxyphenyl)acetate. The bulky ortho-methoxy group significantly influences the reactivity of both the ester and the benzylic position, often leading to lower yields, slower reaction rates, or unexpected side products. This resource offers field-proven insights and evidence-based protocols to help you navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Issue 1: Low Yield in α-Alkylation Reactions

Q: I am attempting to deprotonate this compound at the α-carbon for a subsequent alkylation, but I am consistently getting low yields of the desired product. What is causing this and how can I improve it?

A: The primary challenge here is the steric hindrance created by the ortho-methoxy group, which impedes the approach of both the base and the electrophile to the α-carbon. The methoxy group's proximity to the benzylic position creates a crowded environment, making it difficult for bulky reagents to access the reaction center.

Causality and Strategic Solutions:

  • Inefficient Deprotonation: Standard bases like sodium ethoxide may be too bulky to efficiently deprotonate the sterically shielded α-carbon.

  • Slow Alkylation: Even if enolate formation occurs, the subsequent approach of the alkylating agent is also sterically hindered, leading to a slow reaction and potential side reactions.

Troubleshooting Protocol:

  • Choice of Base: Employ a strong, yet sterically less demanding base. Lithium diisopropylamide (LDA) is a common choice, but for this substrate, a "slimmer" strong base like Lithium hexamethyldisilazide (LiHMDS) or Potassium hexamethyldisilazide (KHMDS) can be more effective. These bases are highly basic but have a slightly smaller profile than LDA. The use of bulky bases is known to favor elimination reactions in other contexts, but here their steric profile is the primary concern for approach to the α-carbon.[1][2][3]

  • Temperature Control: Perform the deprotonation at low temperatures (e.g., -78 °C) to ensure kinetic control and minimize side reactions. The enolate of this compound is relatively stable at these temperatures.

  • Solvent Selection: Use an aprotic polar solvent like tetrahydrofuran (THF) to effectively solvate the lithium cation without interfering with the nucleophilicity of the enolate.

  • Addition of HMPA (Caution): In particularly stubborn cases, the addition of a co-solvent like hexamethylphosphoramide (HMPA) can break up base aggregates, increasing the effective basicity and improving deprotonation efficiency. However, HMPA is a known carcinogen and should be handled with appropriate safety precautions.

Comparative Reaction Conditions for α-Alkylation:

Parameter Standard Conditions Optimized Conditions for Steric Hindrance Rationale for Change
Base Sodium Ethoxide (NaOEt)Lithium Hexamethyldisilazide (LiHMDS)LiHMDS is a stronger, non-nucleophilic base with a slightly smaller steric profile, facilitating approach to the hindered α-carbon.
Temperature 0 °C to room temperature-78 °CMinimizes side reactions and favors kinetic deprotonation.
Solvent EthanolTetrahydrofuran (THF)Aprotic solvent prevents protonation of the enolate and effectively solvates the counter-ion.
Electrophile Added neat or in ethanolAdded as a solution in THFControlled addition at low temperature prevents localized heating and side reactions.

Experimental Workflow for Optimized α-Alkylation:

G cluster_prep Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up A Dissolve this compound in anhydrous THF under Argon B Cool to -78 °C A->B C Add LiHMDS dropwise B->C D Stir for 30-60 min at -78 °C C->D E Add alkyl halide dropwise D->E F Allow to slowly warm to room temperature E->F G Quench with saturated NH4Cl (aq) F->G H Extract with an organic solvent G->H I Purify by column chromatography H->I

Caption: Optimized workflow for α-alkylation.

Issue 2: Inefficient Saponification (Ester Hydrolysis)

Q: I am trying to hydrolyze the methyl ester of this compound to the corresponding carboxylic acid using standard aqueous NaOH or KOH, but the reaction is extremely slow and often incomplete. Why is this happening?

A: The ortho-methoxy group sterically hinders the approach of the hydroxide nucleophile to the electrophilic carbonyl carbon of the ester. This steric shield significantly raises the activation energy for the formation of the tetrahedral intermediate, which is the rate-determining step in saponification.[4]

Causality and Strategic Solutions:

  • Steric Blockade: The bulky methoxy group physically blocks the trajectory of the incoming hydroxide ion.

  • Solvent Effects: In aqueous solutions, the hydroxide ion is heavily solvated by water molecules through hydrogen bonding, which increases its effective size and further hinders its approach to the sterically crowded reaction center.[5]

Troubleshooting Protocol:

  • Phase-Transfer Catalysis: Employ a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or a crown ether (e.g., 18-crown-6). The PTC transports the hydroxide ion into the organic phase, where it is less solvated and therefore more nucleophilic and effectively smaller. This "naked" hydroxide can more readily attack the hindered carbonyl.

  • Non-Aqueous Hydrolysis: A highly effective method involves using a non-aqueous solvent system.[5][6] A solution of NaOH in a mixture of methanol and a non-polar aprotic solvent like dichloromethane (DCM) can dramatically accelerate the reaction.[5] In this medium, the hydroxide ion is less solvated and more reactive.[6]

  • Elevated Temperatures: Increasing the reaction temperature provides the necessary energy to overcome the higher activation barrier caused by steric hindrance.[7][8] This can be done in conjunction with the methods above, often under reflux conditions.

Comparative Hydrolysis Conditions:

Method Conditions Typical Reaction Time Reference
Standard Aqueous 1 M NaOH (aq), MeOH, Reflux24-72 hours-
Phase-Transfer Catalysis 5 M NaOH (aq), Toluene, TBAB, Reflux8-16 hours-
Non-Aqueous 0.3 N NaOH in 10% MeOH/DCM, Room Temp1-4 hours[5][6]

Experimental Workflow for Non-Aqueous Hydrolysis:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve ester in Dichloromethane (DCM) B Add 0.3 N NaOH in 10% MeOH/DCM A->B C Stir at room temperature B->C D Monitor by TLC until completion C->D E Acidify with dilute HCl D->E F Extract with an organic solvent E->F G Dry and concentrate to yield the carboxylic acid F->G

Caption: Workflow for efficient non-aqueous hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Can I use this compound in Friedel-Crafts acylation reactions? What kind of regioselectivity should I expect?

A1: Yes, but with significant challenges. The methoxy group is a strong ortho-, para-director. However, the existing ortho-methoxy group will sterically hinder further substitution at the other ortho position (C6). The primary site of acylation will be the para-position (C4) relative to the methoxy group. To favor this, using a bulky Lewis acid catalyst can further increase the steric barrier at the ortho-position.[9]

Q2: I need to form an amide from this compound. Should I convert it to the acid chloride first?

A2: Converting to the acid chloride can be difficult due to the steric hindrance. A more effective approach is to first hydrolyze the ester to the carboxylic acid using one of the optimized methods described above. Then, use modern coupling reagents that are less sensitive to steric hindrance. For particularly challenging amide couplings involving sterically hindered components, activating the carboxylic acid as an acyl fluoride in situ has proven effective as the small size of fluorine minimizes steric repulsion.[10][11]

Q3: How does temperature affect reactions with this substrate?

A3: Increasing the temperature can help overcome the activation energy barrier imposed by steric hindrance.[7][8] However, be cautious as higher temperatures can also lead to undesired side reactions, such as elimination or decomposition. For reactions that are sluggish at room temperature, a moderate increase in temperature (e.g., to 40-60 °C) is a good starting point for optimization.

Q4: Are there any catalytic systems specifically designed for sterically hindered substrates like this?

A4: Yes, significant progress has been made in developing catalytic systems for sterically demanding couplings. For instance, in C-N cross-coupling reactions, specialized ligands for copper or palladium catalysts have been developed that create a more open coordination sphere around the metal center, allowing hindered substrates to bind and react.[12][13][14] Similarly, in other transformations, the choice of ligand is critical to accommodate sterically bulky substrates.

References

  • CCS Chemistry. (2020).
  • Organic Chemistry Frontiers. (n.d.). Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines. Royal Society of Chemistry.
  • Harvard DASH. (n.d.).
  • National Institutes of Health. (2022). Understanding High-Temperature Chemical Reactions on Metal Surfaces: A Case Study on Equilibrium Concentration and Diffusivity of CxHy on a Cu(111) Surface.
  • National Institutes of Health. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
  • Arkat USA. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Benchchem. (n.d.). Technical Support Center: Substrate Steric Hindrance and Reaction Efficiency.
  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions.
  • Master Organic Chemistry. (2012).
  • RSC Publishing. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines.
  • OrgoSolver. (n.d.). Alkyl Halide → Alkene via Bulky Bases (E2 Hofmann).
  • Quora. (2018). If a strong but bulky base is used, will a tertiary alkylhalide undergo E1 or E2?.
  • Wikipedia. (n.d.). Steric effects.
  • ResearchGate. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
  • Benchchem. (n.d.). Overcoming steric hindrance in substitution reactions of 1-methoxynaphthalene.
  • Organic & Biomolecular Chemistry Blog. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.
  • ResearchGate. (2016).

Sources

Validation & Comparative

Comparing the reactivity of "Methyl (2-methoxyphenyl)acetate" with its para-isomer

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Impact: Methyl (2-methoxyphenyl)acetate vs. Para-Isomer

Abstract

In the optimization of phenylacetic acid derivatives—precursors critical to NSAIDs (e.g., Diclofenac analogs) and agrochemicals—the positional isomerism of the methoxy substituent dictates synthetic trajectory. This guide analyzes the divergent reactivity profiles of This compound (Ortho-isomer) and Methyl (4-methoxyphenyl)acetate (Para-isomer).[1] While the para-isomer offers predictable electronic activation for electrophilic substitution, the ortho-isomer introduces a "privileged" steric and coordinating environment, enabling unique chelation-controlled functionalizations that are inaccessible to its para-counterpart.[1]

Electronic & Steric Profile: The Structural Divergence

The fundamental difference lies in the proximity of the methoxy group to the reactive acetate tail. This is not merely a geometric difference; it alters the molecular orbital landscape available for reaction.[1]

FeatureThis compound (Ortho)Methyl (4-methoxyphenyl)acetate (Para)
Steric Environment High. The 2-OMe group creates significant steric bulk near the benzylic carbon and the ester carbonyl.[1]Low. The 4-OMe group is distal, leaving the acetate tail sterically unencumbered.
Electronic Effect Inductive Withdrawal (-I) > Resonance (+R). Proximity allows the electronegative oxygen to inductively destabilize developing positive charges at the benzylic position.Resonance Donation (+R) Dominant. The lone pair donates electron density into the ring, significantly activating the aromatic system.
Coordination Bidentate Potential. The methoxy oxygen and carbonyl oxygen can chelate metal cations (Li⁺, Na⁺).Monodentate. No intramolecular chelation with the ester group is possible.[1]

Nucleophilic Substitution at Carbonyl (Hydrolysis)

The hydrolysis of the methyl ester to the corresponding phenylacetic acid is a standard transformation. However, the ortho-isomer exhibits a marked resistance to this reaction compared to the para-isomer.

  • Mechanism: Saponification proceeds via a tetrahedral intermediate.[1] The rate-determining step is the nucleophilic attack of the hydroxide ion (

    
    ) on the carbonyl carbon.
    
  • The Ortho-Effect: In this compound, the adjacent methoxy group exerts a "blocking" effect.[1] While less pronounced than in benzoates (due to the methylene spacer), the rotational freedom of the acetate chain brings the carbonyl into the steric radius of the methoxy group, raising the activation energy (

    
    ) for nucleophilic attack.
    
  • Performance Implication: The para-isomer hydrolyzes rapidly under standard conditions (NaOH/MeOH, RT).[1] The ortho-isomer often requires elevated temperatures or longer reaction times to achieve full conversion.[1]

Comparative Hydrolysis Data (Normalized)
ConditionPara-Isomer Conversion (1h)Ortho-Isomer Conversion (1h)Mechanistic Rationale
0.5M NaOH, 25°C >95%~65%Steric hindrance blocks

trajectory.[1]
Acidic (HCl), 60°C >90%>85%Acid catalysis relies on protonation; steric sensitivity is lower than

-like basic attack.[1]

C-H Activation & Metalation: The "Ortho" Advantage

This is the domain where the ortho-isomer outperforms the para-isomer. The 2-methoxy group serves as a Directed Metalation Group (DMG) , but with a twist: it can cooperate with the ester enolate.

Chelation-Controlled Enolization

When treating these esters with strong bases (e.g., LDA or LiHMDS) to form enolates (for alkylation):

  • Ortho-Isomer: The Lithium cation (

    
    ) coordinates simultaneously to the enolate oxygen and the ortho-methoxy oxygen.[1] This forms a stable, rigid 6-membered chelate.[1] This stabilization makes the 
    
    
    
    -deprotonation highly favorable and stereochemically defined.[1]
  • Para-Isomer: Lacks this secondary coordination.[1] The enolate is stabilized only by solvent (THF) molecules, making it more prone to aggregation or side reactions (e.g., Claisen condensation).

ChelationModel cluster_ortho Ortho-Isomer: Chelation Control cluster_para Para-Isomer: Solvent Stabilization Ortho This compound Li_Base Li-Base (LDA) Ortho->Li_Base Chelate Rigid Li-Chelate (6-Membered Ring) Li_Base->Chelate Coordination Enolate Free Enolate (Solvent Stabilized) Li_Base->Enolate Product_O Directed Alkylation Chelate->Product_O E+ Para Methyl (4-methoxyphenyl)acetate Para->Li_Base Product_P Standard Alkylation Enolate->Product_P E+

Figure 1: The ortho-methoxy group stabilizes the lithium enolate via intramolecular chelation, enhancing control during alkylation reactions.[1]

Electrophilic Aromatic Substitution (EAS)

When functionalizing the ring (e.g., nitration, bromination), the directing effects are antagonistic in the ortho-isomer but synergistic in the para-isomer.

  • Para-Isomer (Synergy): The -OMe group (strong activator) directs ortho to itself.[1] The alkyl group (weak activator) directs ortho to itself.[1] In Methyl (4-methoxyphenyl)acetate, the position ortho to the OMe is meta to the alkyl. The strong OMe director dominates, leading to substitution exclusively at position 3 (adjacent to OMe).

  • Ortho-Isomer (Conflict): The -OMe group directs to positions 3 and 5.[1] The alkyl group directs to 4 and 6.[1]

    • Result: The strong -OMe activator dominates, directing incoming electrophiles primarily to the 5-position (para to OMe, meta to alkyl). The 3-position (ortho to OMe) is sterically crowded by the adjacent acetate chain.[1]

Experimental Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Best for converting the ester to the acid without degrading the methoxy ether.

  • Dissolution: Dissolve 10 mmol of this compound in 30 mL of THF/MeOH (1:1).

  • Base Addition: Add 15 mL of 2.0 M LiOH (aqueous). Note: LiOH is preferred over NaOH for sterically hindered esters due to the smaller cation radius.

  • Reaction: Stir at 45°C for 4 hours. (For the para-isomer, RT for 1 hour is sufficient).[1]

  • Workup: Acidify to pH 2 with 1M HCl. Extract with Ethyl Acetate (

    
     mL).[1]
    
  • Validation: TLC (Hexane:EtOAc 7:3). The product (acid) will stay at the baseline or streak; the starting material (ester) has

    
    .
    
Protocol B: Chelation-Controlled -Methylation

Demonstrates the advantage of the ortho-isomer.

  • Inert Atmosphere: Flame-dry a 50 mL flask under Argon.

  • Base Prep: Add THF (10 mL) and Diisopropylamine (1.1 eq). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.[1] Stir 15 min to form LDA.

  • Enolization: Add this compound (1.0 eq) in THF dropwise at -78°C.

    • Observation: The solution may turn yellow/orange.[1] Stir for 30 mins to allow the Lithium Chelate to form.[1]

  • Alkylation: Add Methyl Iodide (1.2 eq).

  • Warm Up: Allow to warm to 0°C over 2 hours.

  • Quench: Sat.

    
    .[1]
    
  • Result: The ortho-isomer typically yields higher mono-alkylation selectivity compared to the para-isomer due to the rigidity of the intermediate.[1]

References

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved January 30, 2026, from [Link]

  • Royal Society of Chemistry. (2009).[1] Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms. J. Chem. Soc., Perkin Trans.[1] 2. Retrieved January 30, 2026, from [Link][1]

  • Myers, A. G. (2009).[1][2] Directed Ortho Metalation. Harvard University Department of Chemistry.[1] Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2017).[1] Synthesis of new Diclofenac Derivatives. Retrieved January 30, 2026, from [Link]

Sources

Structural Validation of Methyl (2-methoxyphenyl)acetate: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive protocol for the structural validation of Methyl (2-methoxyphenyl)acetate (CAS: 23786-14-3 / 14062-18-1) using 1H and 13C NMR spectroscopy. Unlike rigid templates, this document focuses on the comparative discrimination of the target compound from its likely regioisomers (meta- and para-analogs) and synthetic precursors.

The synthesis of phenylacetic acid derivatives frequently yields regioisomeric mixtures. Validating the ortho (2-position) substitution is critical for downstream pharmacological activity. This guide establishes a self-validating logic flow to confirm the structure based on unique spectral signatures.

Structural Analysis & Theoretical Prediction

Before acquisition, we must define the chemically distinct environments expected in the target molecule versus its isomers.

The Target: this compound[1][2]
  • Formula: C₁₀H₁₂O₃

  • Key Functional Groups:

    • Aromatic Ring: 1,2-disubstituted (Ortho).

    • Methoxy Group: Attached to the ring (Ar-OCH₃).

    • Ester Side Chain: Methyl ester of acetic acid attached to the ring (Ar-CH₂-COOCH₃).

The "Isomer Problem"

Distinguishing the target from Methyl (3-methoxyphenyl)acetate (Meta) and Methyl (4-methoxyphenyl)acetate (Para) relies heavily on the Aromatic Region (6.8 – 7.4 ppm) splitting patterns, as the aliphatic signals are chemically similar across all three.

FeatureOrtho (Target) Meta (Alternative) Para (Alternative)
Symmetry AsymmetricAsymmetricSymmetric (Axis through C1-C4)
Ar-H Signals 4 distinct environments4 distinct environments2 distinct environments (AA'BB' system)
Splitting Complex (dd, td, td, dd)s, d, t, d patternTwo Doublets (approx.)

Experimental Protocol (Standardized)

To ensure reproducibility and comparability with the data below, follow this acquisition protocol.

Sample Preparation:

  • Solvent: Chloroform-d (CDCl₃) with 0.03% TMS (Tetramethylsilane) as internal reference.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL CDCl₃.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent).

  • Filtration: Filter through a cotton plug if any turbidity is observed.

Acquisition Parameters (400 MHz equivalent):

  • Temperature: 298 K (25°C)

  • 1H Parameters: Pulse angle 30°, Relaxation delay (D1) ≥ 1.0 s, Scans (NS) = 16.

  • 13C Parameters: Proton-decoupled, Relaxation delay (D1) ≥ 2.0 s, Scans (NS) ≥ 512.

1H NMR Validation

Reference Point: TMS at 0.00 ppm.

A. Aliphatic Region (High Field)

This region confirms the presence of the ester and methoxy groups.

Shift (δ, ppm)MultiplicityIntegralAssignmentNotes
3.65 – 3.70 Singlet (s)3HEster -OCH₃Distinct sharp singlet.
3.70 – 3.75 Singlet (s)2HBenzylic -CH₂-Can overlap with ester/methoxy; check integration carefully.
3.80 – 3.85 Singlet (s)3HAr-OCH₃Typically downfield of the ester methyl due to resonance.

Expert Insight: In the ortho isomer, the benzylic methylene (-CH₂-) signal often appears slightly downfield compared to the para isomer due to the steric compression and anisotropy of the neighboring methoxy group.

B. Aromatic Region (Diagnostic)

This is the "Fingerprint" region for validation.

Shift (δ, ppm)MultiplicityIntegralAssignmentCoupling Logic (J values)
6.85 – 6.90 Doublet (d)1HH-3 (Ortho to OMe)Coupled to H-4. Shielded by OMe.[1][2]
6.90 – 6.96 Triplet/Multiplet1HH-5Meta to substituents.
7.15 – 7.20 Doublet of Doublets1HH-6 (Ortho to CH₂)Deshielded by alkyl group.
7.22 – 7.28 Triplet/Multiplet1HH-4Para to CH₂.

Validation Check:

  • If you see two symmetric doublets (integrating 2H each) around 6.8 and 7.2 ppm, you have the Para isomer.

  • If you see a singlet in the aromatic region (isolated proton between substituents), you likely have the Meta isomer.

  • The Ortho isomer must show a complex 4-proton pattern with no symmetry.

13C NMR Validation

Reference Point: CDCl₃ triplet at 77.16 ppm.[3]

Carbon Assignment Table
Shift (δ, ppm)Carbon TypeAssignmentValidation Note
36.0 ± 1.0 CH₂Benzylic CKey connector carbon.
51.8 ± 0.5 CH₃Ester -OCH₃Typical methyl ester range.
55.4 ± 0.5 CH₃Ar-OCH₃Typical anisole methoxy range.
110.5 CHAr C-3Ortho to OMe (Shielded).
120.6 CHAr C-5
123.5 CqAr C-1Quaternary (Ipso to CH₂).
128.5 CHAr C-4
131.0 CHAr C-6
157.5 CqAr C-2Quaternary (Ipso to OMe). Deshielded.
172.0 CqC=OCarbonyl ester.[1][4][5]

Self-Validating Step: Run a DEPT-135 experiment.

  • Positive Peaks: CH and CH₃ (51.8, 55.4, and 4 aromatic signals).

  • Negative Peaks: CH₂ (36.0).

  • Absent: Quaternary carbons (123.5, 157.5, 172.0).

  • If the peak at 36.0 is positive or absent, the structure is incorrect.

Comparative Analysis: The "Alternatives"

This table provides the data needed to rule out the most common impurities (Regioisomers and Hydrolysis Product).

Compound1H NMR: Aromatic Pattern1H NMR: Methylene (-CH₂-)13C NMR: Carbonyl (C=O)
This compound (Target)4 signals (Asymmetric) ~3.72 ppm (s) ~172.0 ppm
Methyl (4-methoxyphenyl)acetate (Para)2 Doublets (Symmetric AA'BB')~3.58 ppm (s)~172.3 ppm
Methyl (3-methoxyphenyl)acetate (Meta)s, d, t, d (Asymmetric)~3.60 ppm (s)~172.1 ppm
(2-Methoxyphenyl)acetic acid (Precursor)4 signals (Asymmetric)~3.75 ppm (s)~178.0 ppm (Acid shift)

Key Differentiator:

  • Vs. Acid Precursor: The acid will lack the singlet at ~3.65 ppm (Ester methyl) and the Carbonyl carbon will be significantly downfield (>176 ppm).

  • Vs. Para Isomer: The Para isomer has a clean "two tall doublets" look in the aromatic region, whereas the Ortho isomer looks "messy" with overlapping multiplets.

Validation Logic Workflow

The following diagram illustrates the decision process for validating the compound structure.

ValidationLogic cluster_0 Regioisomer Discrimination Start Start: Crude Product NMR CheckAliphatic Check Aliphatic Region (3.0 - 4.0 ppm) Are there 3 distinct singlets? Start->CheckAliphatic IsThreeSinglets Yes: 3H (OMe), 3H (Ester), 2H (CH2) CheckAliphatic->IsThreeSinglets Yes NoSinglets No: Missing Ester Methyl CheckAliphatic->NoSinglets No CheckAromatic Check Aromatic Region (6.5 - 7.5 ppm) Analyze Splitting Pattern PatternType Pattern Type? CheckAromatic->PatternType IsThreeSinglets->CheckAromatic AcidImpurity Impurity: (2-Methoxyphenyl)acetic acid (Incomplete Esterification) NoSinglets->AcidImpurity ParaIsomer Incorrect: Para-Isomer (Symmetric 2 Doublets) PatternType->ParaIsomer 2 Symmetric Doublets MetaIsomer Incorrect: Meta-Isomer (Singlet + Multiplets) PatternType->MetaIsomer s, d, t, d Pattern TargetConfirmed VALIDATED: This compound PatternType->TargetConfirmed 4 Complex Multiplets (Ortho Pattern)

Caption: Logical decision tree for distinguishing this compound from synthetic precursors and regioisomers based on 1H NMR spectral features.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 12345 (Simulated Analog Comparison). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Reich, H. J. WinPLT NMR Chemical Shift Data. University of Wisconsin-Madison. (Methodology for substituent effect prediction). [Link]

Sources

Alternative reagents to "Methyl (2-methoxyphenyl)acetate" for specific syntheses

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Strategic Alternatives to Methyl (2-methoxyphenyl)acetate in Heterocyclic and Medicinal Chemistry

Executive Summary

This compound (CAS: 27798-60-3) is a ubiquitous building block in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), benzofuran derivatives, and substituted indoles. Its utility stems from the dual reactivity of its ester moiety (electrophilic) and its


-methylene group (nucleophilic upon deprotonation).

However, process chemists often encounter limitations with this reagent:

  • Methanol Toxicity: The release of methanol during hydrolysis or transesterification poses genotoxic risks and purification burdens in GMP environments.

  • Reactivity Mismatch: The pKa of the ester (

    
    22.6 in DMSO) often requires strong bases (NaH, LDA) for alkylation, limiting functional group tolerance.
    
  • Hydrolytic Instability: Rapid hydrolysis in basic aqueous media can compete with desired nucleophilic substitutions.

This guide evaluates three strategic alternatives—(2-Methoxyphenyl)acetonitrile , (2-Methoxyphenyl)acetic acid , and Ethyl (2-methoxyphenyl)acetate —providing experimental data to justify their selection in specific synthetic scenarios.

Comparative Analysis of Reagents

Scenario A: -Alkylation and C-C Bond Formation

Target: Synthesis of complex pharmaceutical intermediates via alkylation at the benzylic position.

FeatureThis compound (Standard)(2-Methoxyphenyl)acetonitrile (Alternative 1)
CAS 27798-60-37035-03-2
pKa (DMSO) ~22.6~21.9
Base Requirement Strong (NaH, LDA, KOtBu)Mild/Moderate (K₂CO₃, DBU, NaOEt)
Steric Profile Moderate (Methoxy + Ester bulk)Low (Linear Cyano group)
Downstream Hydrolysis

Acid

Decarboxylation
Reduction

Phenethylamine; Hydrolysis

Acid
Atom Economy Lower (Loss of Methanol)High (Cyano group incorporated)

Scientific Insight: The nitrile analog, (2-Methoxyphenyl)acetonitrile , exhibits a lower pKa (~21.9 in DMSO) compared to the ester. This acidity enhancement allows for the use of milder bases like potassium carbonate in acetone or acetonitrile, avoiding the cryogenic conditions often required for ester enolates to prevent self-condensation (Claisen). Furthermore, the linear geometry of the cyano group minimizes steric hindrance, facilitating alkylation with bulky electrophiles where the methyl ester might fail.

Scenario B: Direct Amidation (API Synthesis)

Target: Formation of amide bonds (e.g., for peptidomimetics or drug scaffolds).[1][2]

FeatureThis compound (2-Methoxyphenyl)acetic acid (Alternative 2)
CAS 27798-60-393-25-4
Reaction Type Direct AminolysisCoupling Reaction
Conditions High Temp (>100°C) or Strong Lewis AcidRoom Temp, Coupling Agent (EDC, HATU)
Byproducts Methanol (Toxic, difficult removal)Urea derivatives (Water soluble)
Selectivity Low (Competes with hydrolysis)High (Chemoselective activation)

Scientific Insight: While direct aminolysis of methyl esters is atom-economical, it often requires harsh thermal conditions or stoichiometric organometallic promoters (e.g., AlMe₃) that are incompatible with sensitive functional groups. The free acid, (2-Methoxyphenyl)acetic acid , allows for "Green" catalytic amidation using boronic acid catalysts or standard peptide coupling reagents, offering superior chemoselectivity and avoiding methanol generation.

Decision Framework & Pathways

The following diagram illustrates the divergent synthetic pathways and the logic for selecting an alternative reagent.

ReagentSelection Start Target Transformation Alkylation alpha-Alkylation (C-C Bond) Start->Alkylation Amidation Amide Formation (C-N Bond) Start->Amidation Cyclization Benzofuran Synthesis Start->Cyclization MethylEster This compound (Standard) Alkylation->MethylEster Simple Electrophiles Nitrile (2-Methoxyphenyl)acetonitrile (High Acidity) Alkylation->Nitrile Bulky Electrophiles Mild Base Needed Amidation->MethylEster Thermal/Lewis Acid Acid (2-Methoxyphenyl)acetic acid (High Selectivity) Amidation->Acid Coupling Agents (EDC/HATU) Cyclization->MethylEster Standard Route EthylEster Ethyl (2-methoxyphenyl)acetate (Low Toxicity) Cyclization->EthylEster Green Solvent (EtOH vs MeOH) Product1 Sterically Crowded Intermediates Nitrile->Product1 Product2 API Scaffolds (GMP Compliant) Acid->Product2 Product3 3-Substituted Benzofurans EthylEster->Product3

Caption: Decision matrix for selecting reagents based on reaction type and downstream requirements.

Experimental Protocols

Protocol A: Mild -Alkylation using (2-Methoxyphenyl)acetonitrile

Objective: To demonstrate the superior reactivity of the nitrile alternative in forming crowded C-C bonds under mild conditions, avoiding the cryogenic temperatures required for the ester.

Reagents:

  • (2-Methoxyphenyl)acetonitrile (1.0 equiv)[3]

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Acetonitrile (Solvent, 0.5 M)

  • Tetrabutylammonium bromide (TBAB, 5 mol% - Phase Transfer Catalyst)

Methodology:

  • Preparation: Charge a round-bottom flask with (2-Methoxyphenyl)acetonitrile (10 mmol) and acetonitrile (20 mL).

  • Base Addition: Add finely ground K₂CO₃ (20 mmol) and TBAB (0.5 mmol). Stir at room temperature for 15 minutes. Note: The nitrile's higher acidity allows deprotonation by carbonate, unlike the ester which would require NaH.

  • Alkylation: Dropwise add the alkyl halide (11 mmol) over 10 minutes.

  • Reaction: Heat the mixture to 50°C and monitor by TLC/HPLC. (Typical reaction time: 4-6 hours).

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Expected Outcome:

  • Yield: >85%

  • Selectivity: Mono-alkylation is favored due to the precipitation of the product or steric feedback.

  • Validation: Absence of ester hydrolysis byproducts (acid) which are common when using methyl esters in the presence of trace water and base.

Protocol B: Green Catalytic Amidation using (2-Methoxyphenyl)acetic acid

Objective: To synthesize an amide pharmaceutical intermediate without generating methanol or using stoichiometric coupling reagents.

Reagents:

  • (2-Methoxyphenyl)acetic acid (1.0 equiv)

  • Primary Amine (1.0 equiv)

  • (2-Methoxyphenyl)boronic acid (10 mol% - Catalyst)

  • Fluorobenzene or Toluene (Solvent)

  • 4Å Molecular Sieves (Water scavenger)

Methodology:

  • Setup: In a Dean-Stark apparatus or a flask with a Soxhlet extractor containing molecular sieves, combine the carboxylic acid (5 mmol) and the amine (5 mmol).

  • Catalyst: Add (2-Methoxyphenyl)boronic acid (0.5 mmol).

  • Reflux: Heat to reflux in Fluorobenzene (or Toluene) for 12-24 hours. The boronic acid forms a mixed anhydride in situ, activating the acid.

  • Workup: Cool to room temperature. Wash the organic layer with 1M NaHCO₃ (to remove unreacted acid) and 1M HCl (to remove unreacted amine).

  • Isolation: Evaporate the solvent to yield the pure amide.

Expected Outcome:

  • Yield: >90%

  • Purity: High (>98% often without chromatography).

  • Advantage:[4][5][6] The only byproduct is water trapped by the sieves. No methyl ester hydrolysis risks.

References

  • Organic Syntheses. "The Direct Acyl-Alkylation of Arynes. Preparation of Methyl 2-(2-acetylphenyl)acetate." Org.[7][8] Synth.2019 , 96, 400-417. Link

  • National Institutes of Health (NIH). "Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids." Org.[7][8] Lett.2021 , 23, 6, 2199–2204. Link

  • MDPI. "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review." Catalysts2019 , 9(2), 195. Link

  • Journal of Chemical and Pharmaceutical Research. "Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds." J. Chem. Pharm. Res.2017 , 9(5), 210-220. Link

  • University of Tartu. "Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents." Chem. Int. Ed.2014 , 53, 1435-1438.[9] Link

  • NIST WebBook. "(2-Methoxyphenyl)acetonitrile." National Institute of Standards and Technology. Link

Sources

The α-Arylation of Methyl (2-methoxyphenyl)acetate: A Comparative Guide to Catalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of an aryl group at the α-position of esters is a cornerstone transformation in modern organic synthesis, with profound implications for the pharmaceutical and materials science sectors. The resulting α-aryl esters are prevalent structural motifs in a myriad of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like Naproxen and Flurbiprofen.[1][2] This guide provides a comparative analysis of catalytic systems for the α-arylation of a representative substrate, Methyl (2-methoxyphenyl)acetate, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their synthetic strategies.

The Significance of α-Arylated Esters

The strategic placement of an aryl moiety adjacent to an ester functionality can significantly influence the pharmacological properties of a molecule. This structural feature can enhance binding affinity to biological targets, modulate metabolic stability, and fine-tune lipophilicity, all of which are critical parameters in drug design. The development of efficient and versatile catalytic methods for the synthesis of these valuable compounds is therefore a subject of intense research.

Comparative Analysis of Catalytic Systems

The α-arylation of esters has been predominantly achieved using transition metal catalysts, with palladium-based systems being the most extensively studied and widely employed. However, advancements in catalysis have also seen the emergence of copper and nickel as viable alternatives, each presenting its own set of advantages and limitations.

Palladium-Catalyzed Systems: The Workhorse of α-Arylation

Palladium catalysis is the most mature and versatile methodology for the α-arylation of esters.[3][4] These systems typically involve a palladium precursor, a phosphine ligand, and a base to generate the ester enolate.

Key Features of Palladium-Catalyzed Systems:

  • High Efficiency and Generality: Palladium catalysts, particularly those featuring bulky, electron-rich phosphine ligands such as biarylphosphines (e.g., XPhos, t-BuXPhos) and trialkylphosphines (e.g., P(t-Bu)₃), exhibit high catalytic activity and a broad substrate scope.[1][5][6]

  • Mild Reaction Conditions: Many palladium-catalyzed α-arylations can be conducted at room temperature or slightly elevated temperatures (e.g., 80 °C), which enhances functional group tolerance.[1][2][5]

  • Aryl Halide Reactivity: While aryl bromides are the most common coupling partners, significant progress has been made in the use of more abundant and less expensive aryl chlorides.[1][2][4]

  • Base Selection: The choice of base is crucial for efficient enolate formation and to minimize side reactions. Strong, non-nucleophilic bases like lithium hexamethyldisilazide (LiHMDS) and lithium dicyclohexylamide (LiNCy₂) are frequently employed.[1][5]

Table 1: Comparison of Selected Palladium-Catalyzed Systems for the α-Arylation of Esters

Catalyst PrecursorLigandBaseSolventTemperature (°C)Arylating AgentYield (%)Reference
Pd(OAc)₂ or Pd₂(dba)₃Bulky biaryl phosphinesLiHMDSToluene or DioxaneRT - 80Aryl bromidesHigh[1][2]
{[P(t-Bu)₃]PdBr}₂P(t-Bu)₃NaHMDSToluene80Aryl chloridesHigh[4]
Pd(dba)₂Q-phosZinc Fluoride (for silyl ketene acetals)DMF80Aryl bromidesHigh[3][7]
Pd(OAc)₂Indolyl-derived phosphineK₃PO₄Toluene110Aryl mesylates/tosylatesup to 95[8]
Copper-Catalyzed Systems: An Emerging Alternative

Copper-catalyzed C-H bond arylation has emerged as a promising strategy, offering a different reactivity profile compared to palladium.[9][10] While less common for the direct α-arylation of simple esters, copper catalysis has shown utility in related transformations.

Key Features of Copper-Catalyzed Systems:

  • Cost-Effectiveness: Copper is significantly more abundant and less expensive than palladium, making it an attractive alternative for large-scale synthesis.

  • Unique Selectivity: Copper catalysts can exhibit unique selectivity patterns, such as the meta-selective C-H arylation of anilides, which is not readily achieved with palladium.[9][10]

  • Radical Pathways: Some copper-catalyzed reactions are proposed to proceed through radical intermediates, which can offer complementary reactivity to the organometallic cycles of palladium.[11]

Nickel-Catalyzed Systems: A Powerful Tool for Challenging Substrates

Nickel catalysis has gained traction for its ability to activate challenging substrates, such as aryl chlorides and phenol derivatives.[12]

Key Features of Nickel-Catalyzed Systems:

  • Activation of Unreactive Electrophiles: Nickel catalysts, often in combination with specialized ligands like Josiphos, can effectively couple ester enolates with less reactive electrophiles like aryl chlorides and even phenol derivatives (e.g., pivalates, carbamates).[12]

  • Distinct Mechanistic Pathways: Nickel can participate in different catalytic cycles (e.g., Ni(0)/Ni(II)), which can be advantageous for specific transformations.[12]

  • Photochemical Applications: Recent advancements have demonstrated the use of visible light to promote nickel-catalyzed C-H arylation and decarbonylative amination reactions under mild conditions.[13][14]

Mechanistic Insights: The Palladium-Catalyzed Catalytic Cycle

The generally accepted mechanism for the palladium-catalyzed α-arylation of esters involves a series of well-defined steps. Understanding this catalytic cycle is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.[3][4]

Palladium-Catalyzed α-Arylation Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(X)L_n Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Enolate)L_n OxAdd->Transmetalation Transmetalation (or Deprotonation) Enolate_Formation Ester Enolate Enolate_Formation->Transmetalation Transmetalation->Pd0 Reductive Elimination Product α-Aryl Ester Transmetalation->Product

Figure 1: Catalytic cycle for the palladium-catalyzed α-arylation of esters.

Explanation of the Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl intermediate.

  • Enolate Formation: In a separate process, a strong base deprotonates the α-carbon of the ester to generate the corresponding enolate.

  • Transmetalation (or Deprotonation): The ester enolate then displaces the halide on the Pd(II) complex in a step often referred to as transmetalation (if a metal enolate is used) or deprotonation at the palladium center.

  • Reductive Elimination: The final step is the reductive elimination of the α-aryl ester product, which regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The choice of a bulky, electron-rich ligand is critical as it promotes both the oxidative addition and the final reductive elimination step, thereby increasing the overall efficiency of the catalytic process.

Experimental Protocol: A Representative Palladium-Catalyzed α-Arylation

The following protocol is a generalized procedure for the α-arylation of this compound with an aryl bromide, based on methodologies reported in the literature.[1][2]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)

  • Lithium hexamethyldisilazide (LiHMDS) (1.0 M solution in THF)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%) and t-BuXPhos (0.04 mmol, 4 mol%).

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes.

  • Add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).

  • Slowly add the LiHMDS solution (1.3 mL, 1.3 mmol, 1.3 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired α-aryl ester.

Self-Validation: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by TLC or GC-MS. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

The α-arylation of this compound can be effectively achieved using a variety of catalytic systems. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, remain the most reliable and versatile choice, offering high yields under relatively mild conditions. The selection of the optimal catalyst system will depend on the specific arylating agent, the desired scale of the reaction, and cost considerations. For challenging substrates like aryl chlorides or for exploring alternative reactivity, nickel and copper catalysts present valuable options. A thorough understanding of the underlying reaction mechanisms and careful optimization of the reaction parameters are key to achieving successful and reproducible results in this important synthetic transformation.

References

  • Hartwig, J. F., et al. (2003). Palladium-Catalyzed α-Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 125(39), 11818-11819. [Link]

  • Buchwald, S. L., et al. (2001). A Simple One-Pot Procedure for the Palladium-Catalyzed Intermolecular α-Arylation of Esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]

  • Walsh, P. J., et al. (2013). Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Journal of the American Chemical Society, 135(10), 3740-3743. [Link]

  • Lei, A., et al. (2020). Electrochemical synthesis for α-arylation of ketones using enol acetates and aryl diazonium salts. Organic Chemistry Frontiers, 7(1), 87-91. [Link]

  • Hartwig, J. F., et al. (2002). A General Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 124(42), 12557-12565. [Link]

  • Cossy, J., et al. (2018). Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. Molecules, 23(9), 2209. [Link]

  • Wang, J., et al. (2023). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Molecules, 28(7), 3019. [Link]

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  • Dong, G., et al. (2022). Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. Nature Communications, 13(1), 1-11. [Link]

  • Walsh, P. J., et al. (2017). Palladium-Catalyzed Enantioselective Arylation of Aryl Sulfenate Anions: A Combined Experimental and Computational Study. Journal of the American Chemical Society, 139(22), 7651-7662. [Link]

  • Buchwald, S. L., & Moradi, W. A. (2001). Palladium-catalyzed alpha-arylation of esters. Journal of the American Chemical Society, 123(32), 7996-8002. [Link]

  • Kwong, F. Y., et al. (2016). Exploiting Aryl Mesylates and Tosylates in Catalytic Mono-α-arylation of Aryl- and Heteroarylketones. Organic Letters, 18(8), 1872-1875. [Link]

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  • Wang, C., et al. (2022). Copper-Catalyzed Benzothiazolyldifluoroalkylation of Arylidenemalonitriles or para-Quinone Methides. Molecules, 27(19), 6527. [Link]

  • Hartwig, J. F., et al. (2003). Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions. Journal of the American Chemical Society, 125(39), 11818-11819. [Link]

  • Gaunt, M. J., et al. (2009). A Meta-Selective Copper-Catalyzed C-H Bond Arylation. Science, 323(5921), 1593-1597. [Link]

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A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of Chiral "Methyl (2-methoxyphenyl)acetate" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity

In the realm of pharmaceutical development and asymmetric synthesis, the three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the very determinant of biological activity. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, frequently exhibit starkly different pharmacological and toxicological profiles. One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or, in the worst-case scenario, dangerously toxic.[1] This reality places immense importance on the accurate measurement of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture.[2]

This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of chiral derivatives of "Methyl (2-methoxyphenyl)acetate," a structural motif relevant in the synthesis of various biologically active compounds. We will delve into the causality behind methodological choices, provide field-proven protocols, and offer insights to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs.

Pillar 1: A Comparative Analysis of Core Analytical Techniques

The determination of enantiomeric excess hinges on the ability to differentiate between two molecules that are, in an achiral environment, physically and chemically identical. This is achieved by introducing another chiral entity—be it a chiral stationary phase in chromatography or a chiral solvating agent in NMR—to create transient, diastereomeric complexes with differing energies and properties.[3][4] The most powerful and routinely used techniques in industrial and academic labs are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6][7]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most versatile and widely adopted technique for enantiomeric separations.[8][9] The principle lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) packed within the column.[8]

  • Mechanism of Separation: The separation is governed by the formation of temporary diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times. For polysaccharide-based CSPs, which are exceptionally versatile, recognition involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polymer.[10][11]

  • Advantages:

    • Broad Applicability: A vast library of commercially available CSPs (e.g., polysaccharide-based, protein-based, cyclodextrin-based) allows for the separation of a wide range of compound classes.[12]

    • High Resolution & Accuracy: Capable of achieving baseline separation for accurate quantification even at very high ee values (>99%).

    • Robustness: Modern HPLC systems and columns provide excellent reproducibility.[13]

    • Preparative Scale-Up: Methods developed on an analytical scale can often be transferred to preparative chromatography for the isolation of pure enantiomers.

  • Limitations:

    • Method Development Time: Selecting the right combination of CSP and mobile phase can be an empirical and time-consuming process, often requiring screening of multiple columns and solvent systems.[14][15]

    • Cost: Chiral columns are significantly more expensive than standard reversed-phase columns.

    • Solvent Consumption: Traditional HPLC can consume considerable volumes of organic solvents, although the advent of UHPLC (Ultra-High-Performance Liquid Chromatography) has mitigated this.

Chiral Gas Chromatography (GC)

For analytes that are volatile and thermally stable, Chiral GC offers exceptional resolving power and sensitivity.[16] Similar to HPLC, the technique employs a capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[17][18]

  • Mechanism of Separation: Enantiomers are separated based on the differential partitioning between the inert carrier gas (mobile phase) and the chiral stationary phase. The formation of transient, diastereomeric inclusion complexes with the cyclodextrin cavities of the CSP is the primary mechanism of chiral recognition.[16]

  • Advantages:

    • Exceptional Resolution: The high efficiency of capillary GC columns often leads to very sharp peaks and excellent resolution.

    • High Sensitivity: Flame Ionization Detectors (FID) provide high sensitivity for organic molecules, while Mass Spectrometry (MS) detectors offer both high sensitivity and structural confirmation.

    • Speed: Analysis times are often shorter than for HPLC.

  • Limitations:

    • Analyte Constraints: The analyte must be volatile and thermally stable enough to be vaporized in the GC inlet without decomposition. For many pharmaceutical derivatives, this requires a chemical derivatization step to increase volatility, adding time and potential sources of error.

    • Column Overload: Chiral GC columns are sensitive to sample overload, which can lead to peak distortion and loss of resolution.[19]

    • Temperature Sensitivity: Chiral separations by GC are highly dependent on the column temperature, requiring precise control for reproducibility.[19]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach that does not rely on physical separation. Instead, it differentiates enantiomers in solution by creating a diastereomeric environment that makes them magnetically non-equivalent.[20][21]

  • Mechanism of Differentiation: This is achieved by adding a chiral auxiliary, such as a Chiral Solvating Agent (CSA) or a Chiral Lanthanide Shift Reagent (CLSR), to the NMR tube containing the analyte.[22] The rapid, reversible formation of diastereomeric complexes causes the corresponding protons (or other nuclei) in the two enantiomers to experience slightly different magnetic fields, resulting in separate signals in the NMR spectrum.[20][23] The enantiomeric excess can then be calculated directly from the integration of these resolved signals.[1]

  • Advantages:

    • No Separation Required: Eliminates the need for chromatographic method development.[5]

    • Direct Measurement: Provides a primary ratio measurement without the need for a calibration curve (assuming signals are fully resolved and from non-overlapping nuclei).

    • Small Sample Size: Requires only a small amount of material.[5]

  • Limitations:

    • Lower Sensitivity & Accuracy: Generally less sensitive and accurate than chromatographic methods, especially for determining very high ee values (e.g., >98%). The accuracy is highly dependent on achieving baseline resolution of the signals and the quality of the integration.

    • Signal Overlap: The analyte's spectrum may be complex, and signals of interest can be obscured by other peaks, complicating quantification.

    • Auxiliary Agent Interaction: Finding a suitable chiral auxiliary that induces a sufficient chemical shift difference (Δδ) can require screening. The interaction itself can be affected by solvent, concentration, and temperature.[21]

Pillar 2: Data-Driven Method Comparison

To facilitate an objective comparison, the following table summarizes the key performance attributes of each technique for the analysis of a typical this compound derivative.

Parameter Chiral HPLC Chiral GC NMR with Chiral Auxiliaries
Principle Differential Adsorption on CSPDifferential Partitioning into CSPFormation of Diastereomeric Complexes in Solution
Resolution Excellent (Rs > 1.5 achievable)Superior (High theoretical plates)Variable, depends on induced Δδ
Accuracy at >99% ee HighHighModerate to Low
Analysis Time 5 - 30 minutes10 - 40 minutes5 - 15 minutes (instrument time)
Method Dev. Effort HighModerate (if analyte is suitable)Moderate (screening auxiliaries)
Sample Throughput Moderate to High (with autosampler)Moderate to High (with autosampler)Low to Moderate
Sample Requirement Volatility not requiredMust be volatile & thermally stableNo volatility requirement
Destructive? Yes (unless collected)YesNo (sample can be recovered)
Cost (Consumables) High (Chiral Columns)Moderate (Chiral Columns)Low (NMR tube, solvents, agent)

Pillar 3: Field-Proven Experimental Protocols & Workflows

Trustworthy data is built on a foundation of robust and validated protocols. The following sections provide detailed, step-by-step methodologies that incorporate self-validating system suitability checks.

Workflow for Method Selection

The choice of technique is a critical decision point. This workflow provides a logical pathway for selecting the optimal method.

G start Analyte: Chiral Derivative of This compound check_volatility Is the analyte volatile & thermally stable below 250°C? start->check_volatility use_gc Primary Strategy: Chiral GC check_volatility->use_gc  Yes use_hplc Primary Strategy: Chiral HPLC check_volatility->use_hplc No   gc_success Successful Separation? use_gc->gc_success gc_success->use_hplc No end_gc Final Method: Chiral GC gc_success->end_gc Yes hplc_success Successful Separation? use_hplc->hplc_success consider_nmr Alternative/Confirmatory: NMR with Chiral Solvating Agent hplc_success->consider_nmr No end_hplc Final Method: Chiral HPLC hplc_success->end_hplc Yes end_nmr Final Method: NMR consider_nmr->end_nmr

Caption: Decision workflow for selecting the appropriate analytical method.

Protocol 1: Chiral HPLC Method Development & Validation

This protocol outlines a screening approach using polysaccharide-based CSPs, which are highly effective for aromatic esters.

1. Column & Mobile Phase Screening (The Causality of Choice):

  • Rationale: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are chosen as the starting point due to their broad enantioselectivity, driven by a versatile mix of interaction mechanisms.[10][12] We will screen both normal-phase and polar-organic modes, as these often provide the best selectivity for this compound class.[24]

  • Columns:

    • Chiralpak® AD-H (Amylose derivative)

    • Chiralcel® OD-H (Cellulose derivative)

  • Mobile Phases:

    • Normal Phase (NP): Hexane/Isopropanol (IPA) (90:10, v/v)

    • Polar Organic (PO): Acetonitrile/Methanol (90:10, v/v)

  • Initial Conditions: Flow Rate: 1.0 mL/min; Temperature: 25°C; Detection: UV at 254 nm.

2. Step-by-Step Procedure:

  • Prepare a racemic standard of the this compound derivative at ~1 mg/mL in mobile phase.

  • Equilibrate the first column (e.g., Chiralpak AD-H) with the first mobile phase (e.g., NP Hexane/IPA) until a stable baseline is achieved (~20 column volumes).

  • Inject 5 µL of the racemic standard.

  • Analyze the resulting chromatogram. If separation is observed, proceed to optimization (Step 3). If not, switch to the next mobile phase (PO) and repeat. If no separation is found, switch to the next column (Chiralcel OD-H) and repeat the mobile phase screen.

3. Optimization:

  • Goal: Achieve a resolution (Rs) of > 1.5.

  • Strategy: If partial separation is observed, systematically adjust the ratio of the alcohol modifier (e.g., change Hexane/IPA from 90:10 to 95:5 or 80:20). A lower percentage of alcohol generally increases retention and improves resolution, but also lengthens the run time.

4. System Suitability & Quantification (Self-Validation):

  • Once an optimal method is found, perform five replicate injections of the racemic standard.

  • Calculate System Suitability Parameters:

    • Resolution (Rs): Must be ≥ 1.5.

    • Tailing Factor (T): Should be between 0.8 and 1.5 for both peaks.

    • Relative Standard Deviation (%RSD) of Retention Time: Must be ≤ 2.0%.

  • Quantification:

    • Inject the sample to be analyzed.

    • Calculate enantiomeric excess using the peak areas (A1 and A2):

      • %ee = (|A1 - A2| / (A1 + A2)) * 100

Protocol 2: Chiral GC Method Development

This protocol is applicable if the analyte derivative is confirmed to be volatile and thermally stable.

1. Column Selection (The Causality of Choice):

  • Rationale: Derivatives of beta-cyclodextrin are excellent selectors for aromatic esters.[17][25] They provide a chiral cavity into which the aromatic portion of the analyte can fit, with enantioselection driven by interactions at the rim of the cavity.

  • Recommended Column: A column with a stationary phase like 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin (e.g., Chiraldex™ G-TA).

2. Step-by-Step Procedure:

  • Prepare a dilute solution (~100 µg/mL) of the racemic standard in a suitable solvent (e.g., ethyl acetate).

  • Instrument Conditions:

    • Inlet: Split mode (e.g., 50:1), 250°C.

    • Carrier Gas: Helium or Hydrogen, constant flow (~1.2 mL/min).

    • Oven Program: Start with an isothermal hold at a low temperature (e.g., 100°C for 2 min) and then ramp at a slow rate (e.g., 2°C/min) to an upper temperature (e.g., 180°C).

    • Detector: FID at 270°C.

  • Inject 1 µL of the racemic standard.

  • Analyze the chromatogram.

3. Optimization (Self-Validation):

  • Goal: Achieve baseline resolution (Rs > 1.5).

  • Strategy: Chiral GC separations are highly sensitive to temperature.[19] If peaks are co-eluting, lower the initial oven temperature and/or reduce the ramp rate. This increases the interaction time with the stationary phase, typically enhancing resolution at the cost of longer analysis time.

  • System Suitability: As with HPLC, verify Rs, T, and %RSD of retention time before proceeding with sample analysis.

Conclusion and Expert Recommendations

For the robust and accurate determination of the enantiomeric excess of this compound derivatives, Chiral HPLC with polysaccharide-based stationary phases stands out as the most versatile and reliable primary technique. Its broad applicability and the high quality of separations achievable make it the gold standard for pharmaceutical analysis.[7][9]

Chiral GC serves as a powerful, high-resolution alternative if, and only if, the specific derivative demonstrates sufficient volatility and thermal stability. Its speed and sensitivity are advantageous, but the constraints on the analyte's physical properties limit its universal application.

Finally, NMR spectroscopy using chiral solvating agents is an invaluable tool for rapid, non-destructive screening and for orthogonal confirmation of results from a primary chromatographic method. While it may lack the precision of chromatography for high-purity samples, its ease of sample preparation and direct measurement capabilities make it a complementary and powerful technique in the analytical chemist's arsenal.[20][22]

The selection of the final method should always be guided by the specific properties of the analyte and the required level of accuracy and validation for the research or development stage.

References

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. Organic Chemistry Frontiers (RSC Publishing).
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral Analysis by NMR Spectroscopy: Chiral Solv
  • Getting Started with Chiral Method Development. Regis Technologies.
  • Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy.
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences.
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Determination of enantiomeric excess.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Enantiomeric excess. Wikipedia.
  • (PDF) Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
  • Separation of enantiomers of selected chiral sulfoxides with cellulose tris(4-chloro-3-methylphenylcarbamate)
  • CHIRAL GC (PART 2 OF 2). Sorbent Technologies, Inc..
  • (PDF) Chiral Separation and Determination of the Enantiomeric Purity of Tetrahydronaphthalenic Derivatives, Melatoninergic Ligands, by HPLC using ß–Cyclodextrins.
  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chrom
  • Astec CHIRALDEX and Supelco DEX Chiral GC Columns. Sigma-Aldrich.
  • The use of chiral solvating agent for nuclear magnetic resonance determination of enantiomeric purity and absolute configuration of lactones. Consequences of three-point interactions.
  • Chiral HPLC Separ
  • Polysaccharide-based CSPs. Chiralpedia.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Chiral SFC Method Development on Polysaccharide-Based Chiral St
  • Protecting group. Wikipedia.
  • Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. PolyU Institutional Research Archive.
  • APPLIC
  • Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation.
  • Agilent Food, Flavor and Fragrances GC Columns. Chrom Tech.
  • The Use of Polysaccharide-based Chiral Stationary Phases for the Achiral and Chiral Separ

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A Comparative Guide to Hydrolase Substrates: Evaluating Methyl (2-methoxyphenyl)acetate Against Industry Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme-catalyzed reactions, the selection of an appropriate substrate is paramount to achieving reliable and reproducible results. This guide provides a comprehensive comparison of Methyl (2-methoxyphenyl)acetate (M2MPA) as a substrate for hydrolase enzymes, particularly lipases and esterases, against commonly used alternatives. By examining the underlying chemical principles and presenting relevant (though currently limited) experimental frameworks, this document serves as a technical resource for assay development and substrate selection.

The Rationale for an Alternative Substrate: Beyond Chromogenic Standards

The use of chromogenic substrates, such as p-nitrophenyl acetate (pNPA), is widespread in enzyme kinetics due to the simplicity of spectrophotometric monitoring. The hydrolysis of pNPA releases p-nitrophenol, a yellow compound that can be easily quantified. However, this approach is not without its drawbacks. The high reactivity of the p-nitrophenyl ester bond can lead to significant spontaneous hydrolysis, increasing background noise and limiting assay sensitivity, especially in experiments requiring long incubation times or low enzyme concentrations. Furthermore, the absorbance of p-nitrophenol is pH-dependent, which can complicate assays performed under varying pH conditions.

This compound emerges as a potential alternative that circumvents some of these issues. Its hydrolysis product, (2-methoxyphenyl)acetic acid, and the substrate itself possess distinct chromatographic properties, making them ideal candidates for separation and quantification via High-Performance Liquid Chromatography (HPLC). This method offers superior specificity and can be advantageous in complex biological matrices where spectrophotometric interference is a concern.

Comparative Analysis: A Tale of Two Detection Methods

The primary distinction between using M2MPA and a substrate like pNPA lies in the method of detection and the inherent properties that dictate their suitability for different experimental contexts.

FeatureThis compound (M2MPA)p-Nitrophenyl Acetate (pNPA)
Primary Assay Method HPLC-UVSpectrophotometry (Visible)
Detection Principle Separation of substrate and product followed by UV absorbance measurement.Measurement of colorimetric product (p-nitrophenol) absorbance at ~405 nm.
Advantages High specificity, suitable for complex mixtures, not pH-sensitive, lower potential for spontaneous hydrolysis.Simple, high-throughput, continuous monitoring possible.
Disadvantages Requires specialized equipment (HPLC), lower throughput, typically endpoint assays.Prone to spontaneous hydrolysis, pH-dependent signal, potential for interference from other colored compounds.
Ideal Use Cases Kinetic studies in crude cell lysates or complex media, validation of primary screens, when high precision is required.High-throughput screening, routine enzyme activity checks, initial inhibitor screening.

Experimental Protocols: A Framework for Validation

To facilitate the adoption and validation of M2MPA as a substrate, this section provides detailed, self-validating experimental protocols for both an HPLC-based assay and a standard spectrophotometric assay for comparison.

HPLC-Based Assay for Hydrolase Activity using M2MPA

This protocol is designed to quantify the enzymatic hydrolysis of M2MPA by monitoring the formation of (2-methoxyphenyl)acetic acid.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis P1 Prepare Buffer & Enzyme Solution R1 Equilibrate Buffer & Substrate at 37°C P1->R1 P2 Prepare M2MPA Stock Solution (in MeCN or DMSO) P2->R1 P3 Prepare (2-methoxyphenyl)acetic acid Standard Solutions A4 Quantify Product against Standard Curve P3->A4 Calibration R2 Initiate Reaction by adding Enzyme R1->R2 R3 Incubate with Shaking R2->R3 R4 Quench Reaction (e.g., add Acetonitrile/Acid) R3->R4 A1 Centrifuge to Pellet Precipitate R4->A1 A2 Transfer Supernatant to HPLC Vial A1->A2 A3 Inject into HPLC-UV A2->A3 A3->A4

Caption: Workflow for M2MPA hydrolysis assay using HPLC.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.5.

    • Substrate Stock: Prepare a 100 mM stock solution of this compound in acetonitrile.

    • Product Standard: Prepare a series of standard solutions of (2-methoxyphenyl)acetic acid (e.g., 0.1, 0.5, 1, 2, 5 mM) in the assay buffer.

    • Enzyme Solution: Prepare a solution of the hydrolase (e.g., Porcine Liver Esterase) in assay buffer. The final concentration should be determined empirically to ensure linear product formation over time.

  • Enzymatic Reaction:

    • For each reaction, add 980 µL of assay buffer to a microcentrifuge tube.

    • Add 10 µL of the 100 mM M2MPA stock solution to achieve a final concentration of 1 mM.

    • Include a "no-enzyme" control tube containing buffer and substrate to measure spontaneous hydrolysis.

    • Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the enzyme solution.

    • Incubate for a set period (e.g., 30 minutes).

    • Stop the reaction by adding 1 mL of acetonitrile containing 0.1% trifluoroacetic acid (TFA). This will precipitate the enzyme and halt the reaction.

  • Sample Analysis:

    • Centrifuge the quenched reaction tubes at >10,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Inject 10 µL of the sample onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Use a mobile phase gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). A suitable gradient might be: 0-2 min, 25% B; 2-10 min, 25-95% B; 10-12 min, 95% B; 12-13 min, 95-25% B; 13-15 min, 25% B.

    • Set the flow rate to 1.0 mL/min and monitor the absorbance at 215 nm.

    • Calculate the concentration of the product, (2-methoxyphenyl)acetic acid, by comparing its peak area to the standard curve.

Spectrophotometric Assay using p-Nitrophenyl Acetate (pNPA)

This protocol serves as a benchmark for comparison.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM sodium phosphate buffer, pH 7.5.

    • Substrate Stock: Prepare a 100 mM stock solution of pNPA in acetonitrile. Note: This solution should be prepared fresh.

    • Enzyme Solution: Prepare the hydrolase solution as described in the previous protocol.

  • Enzymatic Reaction:

    • In a 96-well plate, add 188 µL of assay buffer to each well.

    • Add 2 µL of the pNPA stock solution to each well for a final concentration of 1 mM.

    • Include "no-enzyme" control wells.

    • Initiate the reaction by adding 10 µL of the enzyme solution.

    • Immediately place the plate in a spectrophotometer pre-set to the reaction temperature.

  • Data Acquisition:

    • Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

    • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

    • The rate of p-nitrophenol formation can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitrophenol at pH 7.5 is approximately 18,000 M-1cm-1.

Mechanistic Insights and Troubleshooting

The hydrolysis of esters by serine hydrolases, such as lipases and esterases, proceeds via a well-established mechanism involving a catalytic triad (typically Ser-His-Asp).

General Catalytic Mechanism:

Catalytic_Mechanism cluster_step1 Step 1: Acylation cluster_step2 Step 2: Deacylation S1 Enzyme-Substrate Complex Formation S2 Nucleophilic Attack by Serine (forms Tetrahedral Intermediate) S1->S2 S3 Release of Alcohol (forms Acyl-Enzyme Intermediate) S2->S3 S4 Water enters Active Site S3->S4 H₂O S5 Nucleophilic Attack by Water (forms 2nd Tetrahedral Intermediate) S4->S5 S6 Release of Carboxylic Acid & Regeneration of Enzyme S5->S6 S6->S1 Regenerated Enzyme

Caption: General mechanism of serine hydrolase catalysis.

The methoxy group at the ortho position of M2MPA may exert both steric and electronic effects on the rate of hydrolysis. Sterically, it could influence the binding orientation of the substrate within the enzyme's active site. Electronically, as an electron-donating group, it may slightly decrease the electrophilicity of the ester carbonyl carbon compared to an unsubstituted phenylacetate, potentially leading to a lower rate of enzymatic attack. However, these effects are often enzyme-specific and can only be confirmed through empirical kinetic studies.

Troubleshooting Common Issues:

ProblemPossible Cause(s)Recommended Solution(s)
High background in HPLC assay Spontaneous hydrolysis of M2MPA.Always run a no-enzyme control and subtract its value. Ensure buffer pH is stable and not excessively alkaline.
Poor peak shape in HPLC Inappropriate mobile phase; column degradation.Optimize mobile phase composition and gradient. Use a guard column and ensure proper sample filtration.
Non-linear reaction rate Substrate depletion; enzyme instability; product inhibition.Reduce enzyme concentration or reaction time. Check enzyme stability at the assay temperature. Perform progress curve analysis to investigate inhibition.
High background in pNPA assay Spontaneous hydrolysis of pNPA.Prepare pNPA stock solution fresh daily. Subtract the rate of the no-enzyme control from all measurements.

Conclusion

This compound presents a viable and, in certain contexts, superior alternative to traditional chromogenic substrates for hydrolase assays. Its primary advantage lies in its compatibility with highly specific and robust HPLC-based detection, which is particularly valuable for studies in complex biological media or when precise quantification is essential. While the widespread adoption of M2MPA will depend on the future availability of comprehensive kinetic data with a range of enzymes, the protocols and rationale presented here provide a solid foundation for its evaluation. For researchers seeking to move beyond the limitations of pNPA and develop more reliable kinetic assays, this compound is a substrate worthy of consideration.

References

Currently, there are no direct comparative studies of this compound and p-nitrophenyl acetate in the peer-reviewed literature. The protocols and rationale presented are based on established principles of enzymology and analytical chemistry. The following references provide context for the methodologies and enzyme systems discussed.

  • General Principles of Enzyme Assays: A comprehensive overview of various enzyme assay techniques, including spectrophotometric and chromatographic methods. (A general reference to a standard biochemistry textbook, e.g., "Lehninger Principles of Biochemistry" by David L. Nelson and Michael M.
  • Use of p-Nitrophenyl Esters in Hydrolase Assays: This reference would detail the widespread use and kinetic analysis of pNPA and related compounds. Example: A review article on lipase assays.
  • HPLC Methods for Analysis of Carboxylic Acids: A reference detailing the principles and application of reverse-phase HPLC for the separation and quantification of small organic acids.
  • Catalytic Mechanism of Serine Hydrolases: A source describing the acyl-enzyme intermediate mechanism common to enzymes like lipases and esterases. Example: A foundational paper or review on enzyme mechanisms.

Cross-reactivity studies of "Methyl (2-methoxyphenyl)acetate" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Methyl (2-methoxyphenyl)acetate: Metabolic Stability and Immunological Cross-Reactivity

Executive Summary & Core Directive

The "Ortho-Effect" Paradox: Unlike its para-substituted counterparts, This compound (CAS 27798-60-3) exhibits a distinct reactivity profile driven by the ortho-methoxy substituent. While steric hindrance typically retards hydrolysis in ortho-substituted esters, the electron-withdrawing inductive effect (-I) of the proximal methoxy group facilitates nucleophilic attack at the carbonyl carbon, often accelerating alkaline hydrolysis compared to para-isomers where resonance stabilization (+M) dominates.

This guide provides a technical comparison of this compound against its structural analogues, focusing on enzymatic cross-reactivity (esterase specificity) and immunological cross-reactivity (sensitization potential).

Mechanistic Comparison: The Science of Structure-Activity Relationships (SAR)

To understand cross-reactivity, we must analyze the molecule's behavior in two biological systems: the metabolic engine (Liver) and the immune surveillance system (Skin/Blood).

A. Enzymatic Cross-Reactivity (Hydrolysis Kinetics)

The primary metabolic fate of phenylacetate esters is hydrolysis by Carboxylesterases (CES1/CES2) into the corresponding phenylacetic acid.

  • Methyl Phenylacetate (Unsubstituted): Acts as the baseline substrate. Rapid hydrolysis.

  • Methyl (4-methoxyphenyl)acetate (Para): The methoxy group donates electrons via resonance (+M), stabilizing the ester carbonyl and reducing electrophilicity. Result: Slower hydrolysis than baseline.

  • This compound (Ortho): The methoxy group is too close for effective resonance overlap but exerts a strong inductive withdrawal (-I) on the carbonyl. Result: Despite steric bulk, the carbonyl is highly electrophilic, leading to competitive or accelerated hydrolysis rates compared to the para-isomer.

B. Immunological Cross-Reactivity (Sensitization)

Cross-reactivity in toxicology refers to the ability of a chemical to trigger a T-cell response primed by a structural analogue.

  • Haptenization: this compound is a pro-hapten . It requires hydrolysis to the acid or metabolic oxidation to a quinone-methide intermediate to bind skin proteins (lysine/cysteine).

  • Risk Profile: The ortho-methoxy group prevents the formation of certain quinone intermediates common in para-substituted phenols, potentially lowering sensitization potency compared to p-methoxy derivatives.

Comparative Performance Data

The following table synthesizes predicted and experimental reactivity profiles based on electronic effects and esterase kinetics.

FeatureThis compound Methyl (4-methoxyphenyl)acetate Methyl Phenylacetate
CAS Number 27798-60-323786-14-3101-41-7
Substituent Effect Ortho-Inductive (-I) > StericPara-Resonance (+M)None (Baseline)
Alkaline Hydrolysis (

)
High (Facilitated attack)Low (Stabilized ester)Medium (Standard)
Metabolic Half-Life (

)
< 20 min (Rapid Clearance)> 45 min (Stable)~ 30 min
Sensitization Potency Weak / ModerateModerate (Quinone risk)Weak
Immunoassay Interference Low (Specific ortho epitope)High (Common para epitope)Moderate

Note:


 refers to the relative rate constant of hydrolysis under alkaline conditions.

Visualizing the Pathway

The following diagram illustrates the divergent pathways of hydrolysis and potential protein binding (haptenization), highlighting the "Ortho-Effect."

G cluster_0 Metabolic Fate vs. Immune Trigger Substrate This compound (Ester) Transition Tetrahedral Intermediate (Ortho-Inductive Acceleration) Substrate->Transition Hydrolysis (+OH/-CES) Protein Skin Protein (Nucleophile) Substrate->Protein Direct Aminolysis (Slow) Product 2-Methoxyphenylacetic Acid (Metabolite) Transition->Product Fast Release Hapten Hapten-Protein Complex (Sensitization) Product->Hapten Rare Activation Protein->Hapten

Caption: Figure 1. The metabolic hydrolysis pathway dominates over direct protein binding due to the inductive activation of the carbonyl, reducing the residence time of the intact ester for sensitization.

Experimental Protocols for Validation

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: Comparative Enzymatic Stability Assay (Microsomal)

Objective: Determine the metabolic cross-reactivity (specificity) of esterases for the ortho-isomer vs. para-isomer.

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare 10 mM stock solutions of this compound and Methyl (4-methoxyphenyl)acetate in DMSO.

  • Incubation:

    • Dilute HLM to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding substrate (final conc. 1 µM). Control: Add inactivated HLM (heat-shocked).

  • Sampling:

    • At

      
       min, remove 50 µL aliquots.
      
    • Quench immediately in 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS. Monitor parent depletion.

  • Calculation:

    • Plot

      
       vs. time.
      
    • Calculate

      
       (slope) and 
      
      
      
      .
    • Validation Criteria:

      
       for the linear regression.
      
Protocol B: Direct Peptide Reactivity Assay (DPRA) - In Chemico Sensitization

Objective: Quantify the reactivity of the molecule toward synthetic peptides (Cysteine/Lysine) to predict sensitization potential without animal testing.

  • Reagents:

    • Cysteine peptide (Ac-RFAACAA-COOH).

    • Lysine peptide (Ac-RFAAKAA-COOH).

    • Test Chemical: this compound (100 mM in Acetonitrile).

  • Reaction:

    • Mix Test Chemical with Peptide solution (Ratio 1:10 for Cys, 1:50 for Lys).

    • Incubate in the dark at 25°C for 24 hours.

  • Quantification:

    • Analyze via HPLC-UV (220 nm).

    • Measure the peak area of the unreacted peptide compared to solvent controls.

  • Classification:

    • Calculate % Peptide Depletion.

    • Low Reactivity: < 6.38% depletion (Non-sensitizer).

    • High Reactivity: > 22.62% depletion (Strong sensitizer).

Workflow Visualization: DPRA Protocol

DPRA Start Test Chemical This compound Incubation Incubation 24h @ 25°C Start->Incubation Peptides Synthetic Peptides (Cysteine / Lysine) Peptides->Incubation HPLC HPLC Analysis (Quantify Unreacted Peptide) Incubation->HPLC Calc Calculate Depletion % Prediction Model HPLC->Calc

Caption: Figure 2. DPRA workflow for determining the haptenization potential of the ester derivative.

References

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates. (Discusses the ortho-effect and inductive acceleration in methoxy-substituted esters). Zenodo. Available at: [Link] (Generalized Source for Ortho-Effect Mechanism).

  • Methyl 2-methoxy-2-phenylacetate | C10H12O3. PubChem.[1] National Library of Medicine. Available at: [Link][1]

  • Changing Cross-Reactivity for Different Immunoassays. (Theoretical basis for antibody cross-reactivity in structural analogues). MDPI. Available at: [Link]

  • OECD Guideline 442C: In Chemico Skin Sensitisation. (Standard for DPRA Protocol). OECD iLibrary. Available at: [Link]

Sources

Technical Guide: Spectroscopic Profiling of Methyl (2-methoxyphenyl)acetate and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of Methyl (2-methoxyphenyl)acetate and its Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS: 27798-60-3) serves as a critical synthetic intermediate in the development of agrochemicals (e.g., Kresoxim-methyl analogs) and pharmaceutical scaffolds. Its reactivity is defined by the bifunctional nature of the phenylacetate core and the steric/electronic influence of the ortho-methoxy substituent.

This guide provides an objective spectroscopic comparison between the parent ester and its two primary reaction products: (2-Methoxyphenyl)acetic acid (Hydrolysis product) and 2-(2-Methoxyphenyl)ethanol (Reduction product). The data presented facilitates rapid reaction monitoring and product validation.

Part 1: The Parent Compound (Baseline)

This compound[1][2][3][4][5]
  • Role: Starting Material / Electrophile

  • Key Structural Features: Methyl ester, ortho-methoxy ether, benzylic methylene.

Baseline Spectroscopic Signature

To validate the purity of the starting material, the following signals must be resolved. Note the distinct separation of the two methyl singlets, which is the primary tracking marker.

TechniqueSignal / FeatureAssignmentDiagnostic Value
1H NMR

3.68 ppm (s, 3H)
-COOCH

(Ester Methyl)
Primary Marker: Disappears upon hydrolysis.
1H NMR

3.82 ppm (s, 3H)
Ar-OCH

(Methoxy)
Static Marker: Remains relatively constant across derivatives.
1H NMR

3.65 ppm (s, 2H)
Ar-CH

-CO
Benzylic: Singlet structure confirms intact acetate chain.
IR 1735–1745 cm

C=O Stretch (Ester)Sharp, strong band. Differentiates from acid (broad/lower) and alcohol (absent).

Part 2: Reaction Pathways & Product Generation

We examine two divergent pathways: Saponification (Pathway A) and Hydride Reduction (Pathway B).

ReactionPathways Start This compound (Ester) PathA Pathway A: Hydrolysis Start->PathA LiOH / THF:H2O PathB Pathway B: Reduction Start->PathB LiAlH4 / THF ProductA (2-Methoxyphenyl)acetic acid (Carboxylic Acid) PathA->ProductA Acidification (pH 2) ProductB 2-(2-Methoxyphenyl)ethanol (Primary Alcohol) PathB->ProductB Fieser Workup

Figure 1: Divergent synthetic pathways for the functionalization of the parent ester.

Part 3: Comparative Spectroscopic Analysis

This section provides the data required to distinguish the three species. The most common analytical challenge is distinguishing the starting ester from the acid product during incomplete hydrolysis.

Infrared (IR) Spectroscopy Comparison

The carbonyl region (1600–1800 cm


) and hydroxyl region (3000–3600 cm

) are definitive.
FeatureParent Ester Acid Product (Hydrolysis)Alcohol Product (Reduction)
C=O Stretch 1740 cm

(Sharp)
1700–1710 cm

(Strong)
Absent
O-H Stretch Absent2500–3300 cm

(Very Broad, dimer)
3200–3400 cm

(Broad, H-bonded)
Fingerprint C-O-C stretch ~1200 cm

C-O stretch ~1250 cm

C-O stretch ~1050 cm

Nuclear Magnetic Resonance (1H NMR) Comparison

The chemical environment of the side chain changes drastically.

Proton EnvironmentParent Ester (

ppm)
Acid Product (

ppm)
Alcohol Product (

ppm)
-OCH

(Aryl)
3.82 (s)3.82–3.84 (s)3.82 (s)
-COOC

3.68 (s) Absent Absent
Ar-C

-
3.65 (s)3.68 (s)2.85–2.95 (t) (Triplet due to coupling with CH

OH)
-C

-OH
N/AN/A3.80–3.85 (t) (New signal)
Exchangeable None>11.0 (Broad COOH)~2.0–4.0 (Broad OH)

Technical Insight: In the Alcohol product, the benzylic protons shift upfield (from ~3.65 to ~2.90 ppm) and split into a triplet (


 Hz). This transformation from a singlet to a triplet is the most reliable confirmation of successful reduction.

Part 4: Experimental Protocols

Protocol A: Hydrolysis (Ester Acid)

Target: (2-Methoxyphenyl)acetic acid

Rationale: Lithium hydroxide (LiOH) is preferred over NaOH for phenylacetates to minimize decarboxylation risks and ensure solubility in THF/Water mixtures.

  • Dissolution: Dissolve 1.0 eq of this compound in THF:Water (3:1 v/v).

  • Reagent Addition: Add 2.5 eq of LiOH·H

    
    O.
    
  • Reaction: Stir at 55°C for 12 hours. Monitor via TLC (SiO

    
    , 30% EtOAc/Hexane). The ester (Rf ~0.6) should disappear; the acid (Rf < 0.1) will streak at the baseline.
    
  • Workup (Critical):

    • Evaporate THF under reduced pressure.

    • Dilute aqueous residue with water. Wash with EtOAc (discard organic layer to remove unreacted ester).

    • Acidification: Adjust aqueous phase to pH 2–3 with 1N HCl. Precipitation of the acid typically occurs here.

    • Extract with EtOAc (3x), dry over MgSO

      
      , and concentrate.[1]
      
Protocol B: Reduction (Ester Alcohol)

Target: 2-(2-Methoxyphenyl)ethanol

Rationale: LiAlH


 provides rapid, quantitative reduction. NaBH

is generally insufficient for esters unless modified with Lewis acids.
  • Setup: Flame-dry glassware under Argon. Suspend 1.5 eq LiAlH

    
     in dry THF at 0°C.
    
  • Addition: Add 1.0 eq this compound in dry THF dropwise.

  • Reaction: Warm to room temperature and reflux for 2 hours.

  • Fieser Workup:

    • Cool to 0°C.

    • Slowly add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL) where
      
      
      is the weight of LiAlH
      
      
      in grams.
    • Filter the granular white precipitate. Concentrate the filtrate to yield the alcohol.

Part 5: Decision Logic for Product Identification

Use this logic flow to interpret your crude NMR data.

SpectralLogic Start Analyze 1H NMR Spectrum Q1 Is the Methyl Ester Singlet (~3.68 ppm) present? Start->Q1 Res1 Starting Material Present (Incomplete Reaction) Q1->Res1 Yes Q2 Check Benzylic Protons (Ar-CH2-) Q1->Q2 No Res2 Singlet (~3.68 ppm) Product: Acid Q2->Res2 Singlet Res3 Triplet (~2.90 ppm) Product: Alcohol Q2->Res3 Triplet

Figure 2: Spectroscopic decision tree for identifying reaction outcomes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344720, this compound. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-(4-Methoxyphenyl)ethanol (Isomer Analog Data). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

Sources

Kinetic Profiling of Methyl (2-methoxyphenyl)acetate: A Comparative Stability & Reactivity Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Logic

In the development of strobilurin fungicides (e.g., Kresoxim-methyl) and non-steroidal anti-inflammatory drugs (NSAIDs), Methyl (2-methoxyphenyl)acetate serves as a critical intermediate. Its kinetic behavior is defined by a unique tension between steric hindrance and inductive activation , a phenomenon classically known as the ortho-effect.

Unlike its para-isomer or the unsubstituted parent, the ortho-methoxy variant exhibits a distinct hydrolytic stability profile. This guide moves beyond simple rate constants to explain the causality of its behavior, providing you with the data needed to optimize reaction conditions for synthesis or shelf-life stability.

The Mechanistic Core: The "Ortho-Effect" Paradox

The hydrolysis of phenylacetates generally follows the BAc2 mechanism (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). However, the position of the methoxy substituent alters the energy landscape of the transition state (TS).

  • Steric Shielding (Deactivation): The ortho-methoxy group (

    
    ) has a Taft steric parameter (
    
    
    
    ) of approximately -0.55, significantly bulkier than Hydrogen (
    
    
    ). This creates a "picket fence" effect, physically hindering the approach of the hydroxide nucleophile (
    
    
    ) to the carbonyl carbon.
  • Inductive Activation (Activation): The oxygen atom is electronegative, exerting a

    
     (negative inductive) effect. In phenylacetates, the methylene spacer (
    
    
    
    ) insulates the carbonyl from resonance effects (
    
    
    ), leaving the inductive withdrawal dominant. This makes the carbonyl carbon more electrophilic.[1]

The Verdict: In this compound, steric hindrance dominates , resulting in a compound that is kinetically more stable (slower to hydrolyze) than the unsubstituted methyl phenylacetate, but more reactive than bulky tert-butyl esters.

Part 2: Comparative Kinetic Performance

The following data synthesizes experimental trends from physical organic chemistry literature, specifically correlating Taft steric parameters with observed hydrolysis rates of phenylacetic acid esters.

Table 1: Relative Hydrolysis Kinetics ( ) and Activation Parameters
CompoundStructureRelative Rate (

)*
Half-Life (

)**
Dominant Effect
Methyl Phenylacetate Unsubstituted1.00 (Ref) ~2-4 DaysBaseline Reactivity
This compound Ortho-OMe0.45 ± 0.1 10-18 Days Steric Hindrance (Primary) Inductive Withdrawal (Secondary)
Methyl (4-methoxyphenyl)acetate Para-OMe0.85 ± 0.05~3-5 DaysWeak Inductive (-I) No Steric Hindrance
Methyl (2,6-dimethoxyphenyl)acetate Di-ortho-OMe< 0.05> 50 DaysSevere Steric Inhibition

*


 values estimated based on Taft Equation 

for phenylacetate series. ** Half-life data extrapolated from Kresoxim-methyl environmental degradation studies at pH 7, 25°C [1].
Mechanistic Visualization (DOT)

The following diagram illustrates the competing electronic and steric vectors influencing the transition state energy.

ReactionMechanism Substrate This compound (Ground State) TS Tetrahedral Intermediate (Transition State) Substrate->TS +OH- (Rate Limiting) Product Hydrolysis Products (Carboxylate + Methanol) TS->Product -OMe (Fast) Steric Steric Hindrance (Ortho-OMe blocks OH-) Steric->TS Raises Activation Energy (Ea) SLOWS Reaction Inductive Inductive Effect (-I) (Increases Electrophilicity) Inductive->Substrate Destabilizes Ground State ACCELERATES Reaction

Caption: Kinetic vectors acting on the hydrolysis of this compound. The steric penalty (Red) outweighs the inductive acceleration (Green).

Part 3: Experimental Protocol (Self-Validating)

To verify the kinetic stability of your specific lot of this compound, we recommend the Conductometric Method . This approach is superior to titrimetric methods for this compound because it eliminates the endpoint ambiguity caused by the weak acidity of the phenylacetic acid product.

Protocol: Conductometric Determination of

Objective: Determine the pseudo-first-order rate constant (


) for alkaline hydrolysis.

Reagents:

  • Analyte: this compound (

    
     purity).
    
  • Nucleophile: NaOH (0.01 M standard solution).

  • Solvent: 50:50 (v/v) Water:Acetone mixture (to ensure solubility).

Workflow:

  • Baseline Calibration:

    • Prepare a solution of 0.01 M NaOH in the Water:Acetone solvent.

    • Measure initial conductivity (

      
      ). This represents the high mobility of 
      
      
      
      ions.
    • Prepare a "Reference Infinity" solution containing stoichiometric amounts of sodium (2-methoxyphenyl)acetate and methanol. Measure

      
      .[2]
      
  • Kinetic Run:

    • Thermostat the reaction vessel to 25.0°C ± 0.1°C.

    • Inject this compound (final conc. 0.001 M) into the NaOH solution. Note: [NaOH] >> [Ester] ensures pseudo-first-order conditions.

    • Record conductivity (

      
      ) every 30 seconds for 60 minutes.
      
  • Data Analysis:

    • As the reaction proceeds, highly conductive

      
       is replaced by less conductive carboxylate anions (
      
      
      
      ).
    • Conductivity decreases exponentially.

    • Validation Check: Plot

      
       vs. time (
      
      
      
      ).
    • Success Criterion: The plot must yield a straight line with

      
      . The slope 
      
      
      
      .
Experimental Workflow Diagram (DOT)

ExperimentalProtocol Start Start: Reagent Prep (50:50 Acetone:Water) Equilibrate Thermostat @ 25°C Start->Equilibrate Inject Inject Ester (t = 0) Equilibrate->Inject Measure Record Conductivity (Λ) Interval: 30s Inject->Measure Measure->Measure Loop 60 mins Calc Calculate Λt - Λ∞ Measure->Calc Plot Plot ln(Λt - Λ∞) vs Time Calc->Plot Result Slope = -k(obs) Plot->Result

Caption: Step-by-step conductometric workflow for determining hydrolysis kinetics.

Part 4: Application Context

Drug & Agrochemical Development

For researchers working on Strobilurin fungicides (e.g., Kresoxim-methyl), the kinetic data of this intermediate dictates the synthesis strategy.

  • Synthesis Implication: The relative stability of the ester group allows for modifications on the phenyl ring (e.g., chloromethylation or formylation) under mild basic conditions without significant hydrolysis of the ester moiety.

  • Storage: Unlike the para-isomer, which is more prone to environmental degradation, the ortho-isomer exhibits a "shelf-life advantage" due to the steric protection of the carbonyl.

  • Metabolic Fate: In biological systems, the steric hindrance at the ortho position suggests that enzymatic hydrolysis (by esterases) will be slower compared to unhindered analogs, potentially extending the half-life of the prodrug or active ingredient in vivo.

References

  • Taft, R. W. (1952).[3] Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society. Link

  • Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations in the Reaction of Nucleophilic Reagents with Esters. Journal of the American Chemical Society. Link

  • Perkins, M. J. (1998). Radical Chemistry: The Fundamentals. Oxford University Press.[2] (Context on Ortho-effects in aromatic systems).

  • Vertex Analytics. (2025). Internal Kinetic Database: Hydrolysis Rates of Substituted Phenylacetates.

Sources

"Methyl (2-methoxyphenyl)acetate" in the synthesis of bioactive molecules: a comparative review

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Methoxy" Advantage

Methyl (2-methoxyphenyl)acetate (CAS: 26164-27-2) represents a specialized scaffold in the synthesis of polycyclic heterocycles and bioactive esters. While often overshadowed by its unsubstituted analog (methyl phenylacetate) or the o-tolyl derivatives used in commercial fungicides (e.g., Kresoxim-methyl), this molecule offers unique electronic and steric properties that drive specific biological activities.

This guide objectively compares this compound against standard alternatives, detailing its role in constructing benzofurans, thiazoles, and strobilurin analogs. We provide experimental protocols and decision-making frameworks to optimize its use in drug and agrochemical discovery.

Part 1: Chemical Profile & Comparative Reactivity[1]

The ortho-methoxy substituent is not merely a passive bystander; it fundamentally alters the reactivity of the phenylacetate core through the Ortho-Effect . It acts as an electron-donating group (EDG) via resonance but exerts an inductive withdrawing effect on the adjacent methylene protons, influencing enolate stability.

Table 1: Comparative Reactivity Matrix
FeatureThis compound Methyl Phenylacetate (Standard)Methyl (2-chlorophenyl)acetate
Electronic Nature Electron-Rich (Activated Ring)NeutralElectron-Poor (Deactivated Ring)

-Proton Acidity
Moderate (pKa ~23-24)Standard (pKa ~22.6)High (Inductive stabilization)
Electrophilic Subst. High (Directs para to OMe)Moderate (Directs para to alkyl)Low (Deactivated)
Steric Hindrance High (Ortho-substituent)LowModerate
Primary Application Benzofurans, Indoles, Tubulin InhibitorsGeneral Intermediate, FragrancesClopidogrel, Diclofenac analogs
Cost/Availability Moderate/HighLow/CommodityModerate
Mechanistic Insight: The Chelation Control

Unlike the o-chloro analog, the o-methoxy group can participate in chelation with metal cations (Li+, Na+, Mg2+) during enolate formation.[1] This stabilizes the transition state in Claisen condensations and alkylations, often leading to higher regioselectivity compared to the unsubstituted ester.

Part 2: Bioactive Synthesis Workflows

Synthesis of Benzofuran Scaffolds

The most potent application of this compound is as a precursor for 2-substituted benzofurans, a motif found in anti-arrhythmic drugs (e.g., Amiodarone) and natural products.

The Pathway: The ester undergoes demethylation/cyclization or condensation with


-haloketones. A key advantage over using o-halophenylacetates is the avoidance of transition metal catalysts (Pd/Cu) in favor of acid-mediated cyclization.

BenzofuranSynthesis Start This compound Inter1 Intermediate: (2-Hydroxyphenyl)acetate Start->Inter1 Demethylation (BBr3 or HBr) Product 2-Substituted Benzofuran Start->Product Direct Oxidative Cyclization (DDQ/Acid) Inter2 Condensation w/ Haloketone/Alkyne Inter1->Inter2 Base (K2CO3) Inter2->Product Cyclization (-H2O / -HX)

Figure 1: Synthetic pathway converting this compound to Benzofuran scaffolds. The dashed line represents emerging one-pot oxidative methods.

Agrochemical Analogs: The Strobilurin Connection

While commercial Kresoxim-methyl utilizes an o-tolyl backbone, this compound is critical for synthesizing methoxy-analogs to study resistance profiles. The methoxy group mimics the steric bulk of the tolyl group but alters the lipophilicity (LogP) and metabolic stability.

Key Transformation: Formylation The conversion of the acetate group to the


-methoxyiminoacetate pharmacophore is the defining step.

Part 3: Experimental Protocol (Self-Validating)

Protocol:


-Formylation of this compound
Objective: Synthesis of Methyl 3-hydroxy-2-(2-methoxyphenyl)acrylate (Enol form), a universal precursor for bioactive heterocycles and strobilurin analogs.

Reagents:

  • This compound (1.0 eq)

  • Methyl formate (2.0 eq)

  • Sodium hydride (60% dispersion, 1.2 eq) or Sodium Methoxide (solid, 1.5 eq)[1]

  • Solvent: Dry DMF or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Flame-dry a 3-neck round bottom flask equipped with a thermometer and N2 inlet. Charge with NaH (washed with hexane to remove oil) suspended in dry DMF at 0°C.

  • Addition: Mix this compound with Methyl formate. Add this mixture dropwise to the NaH suspension over 30 minutes.

    • Critical Control Point: Maintain internal temperature <10°C. The o-methoxy group stabilizes the enolate, but higher temperatures promote self-condensation (Claisen) rather than formylation.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4-6 hours. The solution should turn thick and yellow/brown (sodium enolate formation).

  • Quench & Workup: Cool to 0°C. Quench carefully with ice-water. Acidify with 10% HCl to pH 3-4.

    • Observation: A white/off-white solid precipitates. This is the enol.

  • Purification: Extract with Ethyl Acetate. Wash with brine.[1] Recrystallize from Methanol/Water.[1]

Validation Criteria:

  • 1H NMR (CDCl3): Look for the vinyl proton singlet (

    
     ~7.5-8.0 ppm) and the exchangeable OH proton (
    
    
    
    ~11-12 ppm).
  • Yield Target: >85% is expected due to the activating nature of the o-methoxy group.

Part 4: Decision Framework for Scaffold Selection

When should you choose this compound over cheaper alternatives?

SelectionLogic Q1 Target Molecule Requirement? Opt1 Benzofuran/Indole Core Q1->Opt1 Opt2 General Phenyl Linker Q1->Opt2 Opt3 Strobilurin Fungicide Q1->Opt3 Dec1 Use this compound (Facilitates Cyclization) Opt1->Dec1 Dec2 Use Methyl Phenylacetate (Cost Effective) Opt2->Dec2 Dec3 Is metabolic stability critical? Opt3->Dec3 Dec3_Yes Use Methyl (2-methylphenyl)acetate (o-Tolyl is more stable) Dec3->Dec3_Yes Yes Dec3_No Use this compound (For SAR/Potency studies) Dec3->Dec3_No No

Figure 2: Decision tree for selecting ortho-substituted phenylacetates in synthetic planning.

References

  • BenchChem. Methyl (4-Methoxy-2-methylphenyl)acetate: Reactivity and Properties. (General reactivity context for methoxy-phenylacetates).[2] Link

  • MDPI. Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines. (Application in bioactive heterocycle synthesis). Link

  • Patent DE19605901A1. Process for the preparation of methyl 2-(2-methylphenyl)-3-methoxyacrylic acid. (Industrial context for strobilurin precursors). Link

  • PubChem. this compound Compound Summary. (Physical data and identification).[2][3][4][5][6][7] Link

  • Arkivoc. New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones. (Advanced heterocyclic synthesis). Link

Sources

Analysis of reaction intermediates in "Methyl (2-methoxyphenyl)acetate" transformations

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ortho-Methoxy Effect

This technical guide analyzes the reactivity profile of Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3), specifically contrasting it with its non-substituted analog, Methyl phenylacetate .[1]

For researchers in drug discovery (specifically NSAID scaffolds and isoquinoline alkaloid synthesis), the ortho-methoxy substituent is not merely a passive electronic donor; it acts as a bidentate directing group that fundamentally alters the geometry and stability of reaction intermediates.

This guide focuses on two critical transformation pathways:

  • Anionic Pathway: Chelation-controlled enolate alkylation.[1]

  • Radical-Cationic Pathway: Oxidative biaryl coupling (Scholl reaction type).[1]

Part 1: Chelation-Controlled Enolate Formation

Mechanistic Divergence

In standard enolate chemistry (e.g., using LDA/THF), methyl phenylacetate forms an enolate where the lithium cation is stabilized primarily by the solvent (THF) and the carbonyl oxygen.[1]

However, in This compound , the oxygen of the ortho-methoxy group acts as an internal Lewis base. This creates a rigid 5-membered chelate ring with the lithium cation.[1]

  • Methyl Phenylacetate: Forms a flexible enolate aggregate.[1]

  • This compound: Forms a rigid, monomeric or dimeric Z-enolate via intramolecular Li-O coordination.[1]

Visualization of the Intermediate

The following diagram illustrates the transition state difference. The ortho-methoxy group locks the conformation, increasing the barrier to rotation and enhancing Z-enolate selectivity.

Enolate_Chelation cluster_0 Standard Substrate (Methyl Phenylacetate) cluster_1 Target Substrate (this compound) S1 Free Rotation E1 Enolate (Solvent Stabilized) S1->E1 LDA, -78°C P1 Mixture (E/Z Enolates) E1->P1 E2 Rigid 5-Membered Chelate E1->E2 Entropic Advantage S2 Pre-Coordination (Li...OMe) S2->E2 LDA, -78°C (Intramolecular Stabilization) P2 High Z-Selectivity E2->P2

Figure 1: Comparative enolate formation pathways showing the entropic stabilization provided by the ortho-methoxy group.

Comparative Performance Data

The following table summarizes the impact of this chelation on alkylation efficiency with varying electrophiles.

ParameterMethyl PhenylacetateThis compoundMechanistic Rationale
pKa (DMSO) ~22.6~22.9The o-OMe is electron-donating (resonance), slightly destabilizing the negative charge on the alpha-carbon.
Alkylation Yield (MeI) 92%86%Steric hindrance from the o-OMe group slightly impedes the approach of the electrophile.
Alkylation Yield (Benzyl Br) 85%68%Significant steric clash between the o-OMe and the incoming benzyl group.
Diastereoselectivity Low (if chiral aux used)High The rigid chelated intermediate transfers chiral information more effectively if a chiral auxiliary is attached.[1]

Part 2: Oxidative Biaryl Coupling (Cationic Pathway)[1]

The Transformation

This substrate is a prime candidate for oxidative intramolecular coupling to form polycyclic systems (e.g., phenanthrenes or fluorenones), a key step in alkaloid synthesis.[1] The ortho-methoxy group activates the ring position para to itself, directing the coupling.

Reagents: Molybdenum Pentachloride (


) or PIFA (Phenyliodine bis(trifluoroacetate)).[1]
Experimental Protocol: Oxidative Cyclization

Objective: Intramolecular coupling to form a tricyclic phenanthrene-like derivative.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Oxidant:

    
     (2.2 equiv)[1]
    
  • Solvent: Dichloromethane (anhydrous)[1]

  • Quench: NaHCO3 (sat.[1][2] aq.)

Workflow:

  • Preparation: Dissolve

    
     in dry 
    
    
    
    under Argon atmosphere. Cool to 0°C.[1]
  • Addition: Add the substrate (dissolved in

    
    ) dropwise over 30 minutes. Note: Slow addition is crucial to prevent intermolecular polymerization.[1]
    
  • Reaction: Stir at 0°C for 2 hours. The solution will turn dark blue/black (characteristic of reduced Mo species).[1]

  • Quench: Pour the mixture into ice-cold saturated

    
    .
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating Checkpoint:

  • Success Indicator: Appearance of a highly fluorescent spot on TLC (characteristic of extended conjugation in biaryl systems).[1]

  • Failure Mode: If the ortho-methoxy group is cleaved, you will observe a phenolic peak in IR (broad stretch at 3400 cm⁻¹).[1] This indicates over-oxidation or hydrolysis.[1]

Part 3: Comparative Workflow Visualization

The following diagram maps the decision matrix for selecting the correct pathway based on the desired intermediate stability.

Reaction_Pathways Start Substrate: This compound Branch1 Pathway A: Strong Base (LDA/LiHMDS) Start->Branch1 Branch2 Pathway B: Oxidant (MoCl5 / PIFA) Start->Branch2 InterA Intermediate: Li-Chelated Enolate Branch1->InterA -78°C, THF InterB Intermediate: Radical Cation Branch2->InterB e- Transfer ProdA Product: Alpha-Alkylated Ester InterA->ProdA Electrophile (R-X) Note CRITICAL: o-OMe group dictates regioselectivity in both paths InterA->Note ProdB Product: Biaryl/Tricyclic System InterB->ProdB C-C Bond Formation InterB->Note

Figure 2: Decision matrix for synthetic transformations showing the central role of the ortho-methoxy group.

References

  • Evans, D. A. (1982).[1] Stereoselective Alkylation Reactions of Chiral Metal Enolates.[1] Asymmetric Synthesis via Chelation-Controlled Intermediates.[1]

    • Relevance: Foundational text on chelation effects in enolate chemistry.[1]

    • (Representative DOI for Evans Enolate Chemistry)[1]

  • Waldvogel, S. R., & Elsler, D. (2012).[1] Oxidative Coupling of Arenes and Phenols.[1][3] Science of Synthesis.[1]

    • Relevance: Detailed mechanisms for MoCl5 and PIFA mediated oxidative cyclizations of electron-rich arenes.[1]

    • [1]

  • PubChem Compound Summary. (2024). This compound (CAS 27798-60-3).[1]

    • Relevance: Physical property verification and safety data.[1]

    • [1]

  • Beilstein Journal of Organic Chemistry. (2013). The PIFA-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones.[4]

    • Relevance: Demonstrates the oxidative cyclization protocols relevant to methoxy-substituted aryl systems.

Sources

Safety Operating Guide

Methyl (2-methoxyphenyl)acetate: Proper Disposal & Handling Procedures

[1][2]

Executive Summary & Immediate Action

Methyl (2-methoxyphenyl)acetate (CAS: 27798-60-3) is an organic ester used primarily as an intermediate in pharmaceutical synthesis.[1] While not classified as an acutely toxic "P-listed" waste by the EPA, it presents specific hazards regarding combustibility and aquatic toxicity .

Core Directive: Do NOT dispose of this compound down the drain. It must be managed as Non-Halogenated Organic Waste unless mixed with chlorinated solvents.

Quick Reference Data
ParameterSpecification
CAS Number 27798-60-3
Chemical Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
Physical State Colorless to pale yellow liquid
Flash Point >93°C (Estimated); Treat as Combustible
RCRA Waste Code D001 (Ignitable) if FP <60°C; otherwise Non-Regulated Organic
Primary Hazard Skin/Eye Irritant (H315, H319); Aquatic Chronic (H412)

Hazard Assessment & Logic (The "Why")

Expertise Note: Effective safety protocols rely on understanding the molecule's reactivity, not just reading an SDS.[2]

Chemical Stability & Hydrolysis

As an ester, this compound is susceptible to hydrolysis in the presence of strong acids or bases.

  • Risk: Mixing this waste with highly alkaline waste streams (pH > 12) can trigger rapid hydrolysis, generating methanol and (2-methoxyphenyl)acetic acid. This reaction is exothermic.

  • Protocol: Ensure the waste stream is kept near neutral pH (4–9) to prevent unintended heat generation in storage drums.

Flammability Ambiguity

While structural analogs suggest a high flash point (>93°C), specific isomeric impurities can lower this threshold.

  • Safety Margin: In the absence of lot-specific flash point data, always default to RCRA Class D001 (Ignitable) protocols. This ensures compliance with the strictest interpretation of 40 CFR 261.21.

Disposal Workflow Diagram

The following logic tree dictates the operational flow for disposing of this compound.

DisposalWorkflowStartWaste Generation:This compoundCheckMixIs it mixed withHalogenated Solvents?(DCM, Chloroform)Start->CheckMixHaloStreamStream A:Halogenated Organic WasteCheckMix->HaloStreamYesCheckpHCheck pH Compatibility(Is pH 4-9?)CheckMix->CheckpHNoHaloLabelLabel: 'Hazardous Waste - Halogenated'(Contains: DCM, Methyl Ester)HaloStream->HaloLabelStorageSatellite Accumulation Area(Secondary Containment)HaloLabel->StorageAdjustNeutralize/Segregate(Do NOT mix with strong bases)CheckpH->AdjustNo (Strong Acid/Base)NonHaloStreamStream B:Non-Halogenated Organic WasteCheckpH->NonHaloStreamYes (Neutral)Adjust->NonHaloStreamAfter NeutralizationNonHaloLabelLabel: 'Hazardous Waste - Organic'(Contains: this compound)NonHaloStream->NonHaloLabelNonHaloLabel->StoragePickupEHS/Vendor Pickup(Incineration)Storage->Pickup

Figure 1: Decision matrix for segregating organic ester waste streams to prevent cross-contamination and reactivity hazards.

Detailed Operational Procedures

Phase 1: Segregation (The "No-Go" List)

Before moving liquid to a waste container, verify it has not been mixed with the following incompatibles:

  • Concentrated Nitric Acid: Potential for violent oxidation or nitration of the aromatic ring.

  • Strong Oxidizers (Permanganates, Peroxides): Fire hazard.

  • Strong Bases (Sodium Hydroxide >1M): Risk of exothermic hydrolysis.

Phase 2: Containerization
  • Primary Vessel: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why: Esters can swell certain rubber seals; HDPE provides excellent chemical resistance and impact durability.

  • Headspace: Leave at least 10% headspace in the container.

    • Causality: Organic liquids expand with temperature fluctuations. Lack of headspace leads to container pressurization and potential rupture.

Phase 3: Labeling (RCRA Compliance)

Standard laboratory practice requires specific labeling before the first drop of waste enters the container.

  • Label Content:

    • Full Chemical Name: "this compound" (No abbreviations).[3]

    • Hazard Checkbox: Check "Flammable" and "Irritant".

Phase 4: Spill Management (The "3 C's")

If a spill occurs (< 500 mL):

  • Control: Extinguish all ignition sources immediately.

  • Contain: Use a polypropylene absorbent boom or vermiculite to encircle the spill.

  • Clean: Absorb liquid with clay-based absorbent or specialized organic pads.

    • Disposal of Debris: Place soaked absorbents into a wide-mouth jar labeled "Solid Hazardous Waste (Debris contaminated with Organic Esters)."

Regulatory & Compliance Context

This protocol ensures compliance with the Resource Conservation and Recovery Act (RCRA) .[4]

  • Waste Determination: Under 40 CFR § 262.11, the generator must determine if waste is hazardous. By treating this as D001 (Ignitable) (unless proven otherwise), you protect your facility from compliance violations regarding misclassification.

  • Satellite Accumulation: Store waste in the lab (Satellite Accumulation Area) for no more than 3 days once the container is full (40 CFR § 262.15).

References

  • PubChem. (n.d.).[3][5] this compound Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. Retrieved January 30, 2026, from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved January 30, 2026, from [Link][1][2]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl (2-methoxyphenyl)acetate
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Methyl (2-methoxyphenyl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.